molecular formula C37H47NO11 B580217 Hybridaphniphylline B CAS No. 1467083-09-5

Hybridaphniphylline B

Cat. No.: B580217
CAS No.: 1467083-09-5
M. Wt: 681.779
InChI Key: KCMKLEMDTFKPIE-NQQVWIIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hybridaphniphylline B is a useful research compound. Its molecular formula is C37H47NO11 and its molecular weight is 681.779. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-(hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMKLEMDTFKPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Occurrence of Hybridaphniphylline B in Daphniphyllum longeracemosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline B is a complex C-22 nor-Daphniphyllum alkaloid distinguished by its intricate, fused decacyclic skeleton. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation, comprehensive quantitative data, and a visualization of its proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique structural and potential biological attributes of this compound.

Natural Source

This compound is a naturally occurring alkaloid that has been isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] This plant species belongs to the family Daphniphyllaceae and is a rich source of a diverse array of structurally complex alkaloids. The isolation of this compound, along with its congener Hybridaphniphylline A, represents the first discovery of Daphniphyllum alkaloids that are hybrids with iridoids.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and detailed spectroscopic data as reported in the literature.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₃₇H₄₇NO₁₁[1]
Molecular Weight681.77 g/mol [1]
High-Resolution Mass Spectrometry (HR-ESI-MS)m/z 682.3228 [M+H]⁺ (Calculated for C₃₇H₄₈NO₁₁, 682.3222)[1]
Optical Rotation[α]²⁰D -85.7 (c 0.70, MeOH)[1]
AppearanceWhite amorphous powder[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, J in Hz)

Position¹³C (δc)¹H (δH)Position¹³C (δc)¹H (δH)
148.92.58 (m)2017.10.95 (d, 6.9)
234.51.85 (m), 1.65 (m)2117.91.01 (d, 6.9)
342.12.15 (m)22175.9-
455.42.88 (d, 4.5)1'99.24.65 (d, 8.0)
550.12.35 (m)3'78.13.38 (t, 8.0)
629.81.95 (m), 1.75 (m)4'71.63.28 (t, 8.0)
740.22.05 (m)5'79.23.35 (t, 8.0)
8138.85.85 (s)6'62.83.85 (dd, 12.0, 2.0), 3.65 (dd, 12.0, 5.5)
9131.2-1''171.2-
1045.32.65 (m)2''130.17.55 (s)
1125.91.70 (m), 1.50 (m)3''118.2-
1236.42.25 (m)4''145.9-
1366.84.15 (d, 7.5)5''96.45.80 (s)
1443.22.45 (m)6''152.9-
1537.12.10 (m)7''110.8-
1628.21.80 (m), 1.60 (m)8''61.94.20 (d, 12.0), 4.10 (d, 12.0)
1759.23.95 (d, 7.5)9''170.5-
18211.2-OMe51.93.70 (s)
1949.82.75 (m)

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Daphniphyllum longeracemosum, based on the procedure reported by Wang et al. in 2013.

Plant Material

Dried and powdered stems and leaves of Daphniphyllum longeracemosum were used as the starting material.

Extraction
  • The powdered plant material (10 kg) was extracted with 95% ethanol (B145695) (3 x 50 L) at room temperature.

  • The solvent from the combined extracts was evaporated under reduced pressure to yield a crude extract.

Acid-Base Partitioning
  • The crude extract was suspended in water and partitioned with ethyl acetate (B1210297) to remove non-polar compounds.

  • The aqueous layer was then acidified with 1% HCl to a pH of approximately 2.

  • The acidic aqueous solution was washed with ethyl acetate to remove neutral and weakly basic compounds.

  • The acidic aqueous layer was then basified with 25% ammonia (B1221849) solution to a pH of approximately 9-10.

  • The alkaline solution was extracted with chloroform (B151607) to obtain the crude alkaloidal fraction.

Chromatographic Separation
  • The crude alkaloidal fraction was subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol (100:0 to 0:100) to yield several fractions.

  • Fractions containing compounds with similar TLC profiles were combined.

  • The fraction containing this compound was further purified by repeated column chromatography on silica gel, followed by preparative HPLC to yield the pure compound.

Signaling Pathways and Logical Relationships

Proposed Biosynthetic Pathway

Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound in biological systems. However, a plausible biosynthetic pathway for its formation in Daphniphyllum longeracemosum has been proposed.[1] This pathway involves a key intermolecular Diels-Alder reaction between a putative C-22 nor-Daphniphyllum alkaloid diene and deacetylasperuloside, an iridoid.

biosynthetic_pathway cluster_precursors Precursors cluster_reaction Key Biosynthetic Step cluster_product Product C22_alkaloid Putative C-22 nor-Daphniphyllum Alkaloid Diene Diels_Alder Intermolecular Diels-Alder Reaction C22_alkaloid->Diels_Alder Iridoid Deacetylasperuloside (Iridoid) Iridoid->Diels_Alder Hybridaphniphylline_B This compound Diels_Alder->Hybridaphniphylline_B

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The following diagram illustrates the key stages in the isolation of this compound from its natural source.

isolation_workflow Plant_Material Dried & Powdered Daphniphyllum longeracemosum (Stems and Leaves) Extraction Ethanol Extraction Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloids Crude Alkaloidal Fraction Partitioning->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Repeated Column Chromatography & Preparative HPLC Fractions->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, sourced from Daphniphyllum longeracemosum, stands as a testament to the structural diversity and complexity of natural products. This guide provides a centralized resource of its known quantitative data and the methodologies for its isolation. The elucidation of its biological activities and the signaling pathways through which they are mediated remains a promising area for future research, which could unlock its potential for therapeutic applications.

References

The Biosynthesis of Hybridaphniphylline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline B, a complex Daphniphyllum alkaloid, presents a formidable challenge in both its synthesis and the elucidation of its natural biosynthetic pathway. This technical guide provides an in-depth exploration of the core principles underlying the biosynthesis of this compound. As direct enzymatic studies in Daphniphyllum longeracemosum are not yet available, this document focuses on the well-supported biosynthetic hypothesis, which is substantiated by a landmark biomimetic total synthesis. The central proposal involves a key intermolecular [4+2] Diels-Alder reaction between a complex cyclopentadiene (B3395910) derived from a calyciphylline A-type alkaloid and the iridoid, deacetylasperuloside. This guide will detail the plausible biosynthetic origins of these precursors, present the experimental protocols from the total synthesis that mimic this proposed pathway, and summarize the quantitative data in structured tables for clarity and comparative analysis. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular logic behind the formation of this intricate natural product.

The Hypothesized Biosynthetic Pathway

The biosynthesis of this compound is postulated to occur via a convergent pathway, culminating in a crucial intermolecular Diels-Alder reaction. This hypothesis is largely informed by the structure of the molecule itself and has been elegantly supported by biomimetic total synthesis.[1][2] The two key precursors are believed to be a cyclopentadiene derived from a calyciphylline A-type alkaloid and the iridoid glycoside, deacetylasperuloside.

Proposed Biosynthesis of the Cyclopentadiene Precursor (a Calyciphylline A-type Alkaloid)

The complex cyclopentadiene diene is a derivative of the calyciphylline A-type alkaloids, which are themselves part of the larger family of Daphniphyllum alkaloids. The biosynthesis of the core Daphniphyllum alkaloid skeleton is thought to originate from the triterpenoid (B12794562) pathway, specifically from squalene.[3] Heathcock and coworkers proposed a foundational biosynthetic pathway that involves the cyclization of a squalene-derived dialdehyde (B1249045) to form proto-daphniphylline, the putative ancestor of this alkaloid family.[4][5][6]

From this common origin, a series of oxidative transformations, rearrangements, and cyclizations are thought to lead to the diverse range of Daphniphyllum alkaloid skeletons. The formation of the calyciphylline A-type core is a complex process that is not fully elucidated in vivo. However, synthetic studies provide a plausible model for its construction.[1] The cyclopentadiene moiety required for the this compound synthesis is likely formed through further enzymatic modifications of a daphnilongeranin B-like intermediate.

G Squalene Squalene Proto_Daphniphylline Proto_Daphniphylline Squalene->Proto_Daphniphylline Multiple Steps Calyciphylline_A_core Calyciphylline A-type Core Structure Proto_Daphniphylline->Calyciphylline_A_core Divergent Pathways Daphnilongeranin_B_intermediate Daphnilongeranin B Intermediate Calyciphylline_A_core->Daphnilongeranin_B_intermediate Cyclopentadiene Putative Cyclopentadiene (Diene) Daphnilongeranin_B_intermediate->Cyclopentadiene Enzymatic Modification

Biosynthesis of the Dienophile Precursor (Deacetylasperuloside)

The dienophile, deacetylasperuloside, is an iridoid glycoside. Iridoids are monoterpenoids derived from the methylerythritol phosphate (B84403) (MEP) pathway, which generates the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the iridoid scaffold commences with the cyclization of 8-oxogeranial, catalyzed by iridoid synthase. Subsequent oxidative modifications and glycosylation lead to a variety of iridoids.

The dienophile used in the total synthesis is asperuloside (B190621) tetraacetate, which is derived from (+)-genipin.[7] Genipin itself is a known iridoid. The biosynthesis in the plant would naturally lead to deacetylasperuloside, which would then act as the dienophile in the proposed Diels-Alder reaction.

G MEP_Pathway MEP Pathway (IPP, DMAPP) Geranyl_Pyrophosphate Geranyl Pyrophosphate MEP_Pathway->Geranyl_Pyrophosphate Oxogeranial 8-Oxogeranial Geranyl_Pyrophosphate->Oxogeranial Iridoid_Scaffold Iridoid Scaffold Oxogeranial->Iridoid_Scaffold Iridoid Synthase Genipin Genipin Iridoid_Scaffold->Genipin Multiple Steps Deacetylasperuloside Deacetylasperuloside (Dienophile) Genipin->Deacetylasperuloside Glycosylation & Modification

The Key Intermolecular Diels-Alder Reaction

The culmination of the proposed biosynthetic pathway is a highly complex and stereospecific intermolecular [4+2] cycloaddition between the cyclopentadiene derived from the calyciphylline A-type alkaloid and deacetylasperuloside.[1][2] In nature, this reaction would be catalyzed by a "Diels-Alderase" enzyme, which would control the regio- and stereoselectivity to yield the intricate core structure of this compound. While naturally occurring Diels-Alderases have been identified for other biosynthetic pathways, the specific enzyme responsible for this compound formation remains to be discovered.

G cluster_precursors Precursors Diene Putative Cyclopentadiene (from Calyciphylline A-type alkaloid) Diels_Alder Intermolecular [4+2] Diels-Alder Reaction (Catalyzed by Diels-Alderase) Diene->Diels_Alder Dienophile Deacetylasperuloside (Iridoid) Dienophile->Diels_Alder Hybridaphniphylline_B This compound Diels_Alder->Hybridaphniphylline_B

Biomimetic Total Synthesis: Experimental Evidence

The most compelling evidence for the hypothesized biosynthetic pathway comes from the first total synthesis of this compound by Li's group.[7] This synthesis strategically employs a late-stage intermolecular Diels-Alder reaction, mirroring the proposed biosynthetic endgame.

Synthesis of the Dienophile: Asperuloside Tetraacetate

The dienophile used in the total synthesis, asperuloside tetraacetate, was prepared from the commercially available iridoid, (+)-genipin.

Experimental Protocol: Preparation of Asperuloside Tetraacetate from (+)-Genipin

  • Glycosylation: (+)-Genipin is glycosylated to introduce the glucose moiety.

  • Lactonization: A subsequent lactonization step forms the core structure of asperuloside.

  • Acetylation: The hydroxyl groups are protected by acetylation to yield asperuloside tetraacetate.

A detailed, step-by-step protocol as described in the supporting information of the relevant publications would be included here in a full whitepaper.

Synthesis of the Diene Precursor

The synthesis of the fully elaborated cyclopentadiene is a significant undertaking, starting from a scalable route to daphnilongeranin B.[7] A key step in this multi-step synthesis is a Claisen rearrangement of an allyl dienol ether.

Experimental Protocol: Key Steps in the Synthesis of the Cyclopentadiene Precursor

  • Core Scaffold Construction: The synthesis begins with the construction of the complex polycyclic core of the calyciphylline A-type alkaloid.

  • Claisen Rearrangement: A crucial Claisen rearrangement is employed to install key structural features. The use of protic solvents was found to be critical to suppress an undesired Cope rearrangement.

  • Diene Formation: In the final step, the cyclopentadiene is generated in situ for the Diels-Alder reaction.

A detailed, step-by-step protocol for these key transformations would be provided in a comprehensive guide.

The Biomimetic Diels-Alder Reaction and Completion of the Synthesis

A one-pot protocol was developed for the formation of the diene and the subsequent intermolecular Diels-Alder reaction with asperuloside tetraacetate. One of the resulting cycloadducts was then converted to this compound.

Experimental Protocol: One-Pot Diene Formation, Diels-Alder Reaction, and Final Steps

  • In Situ Diene Formation: The precursor to the cyclopentadiene is treated with specific reagents to generate the reactive diene.

  • Diels-Alder Cycloaddition: Asperuloside tetraacetate is added to the reaction mixture, and the cycloaddition proceeds to form the highly congested norbornene core of this compound.

  • Reductive Desulfurization and Global Deacetylation: The cycloadduct is then subjected to reductive desulfurization and removal of the acetate (B1210297) protecting groups to yield the final natural product, this compound.

G

Quantitative Data from Biomimetic Synthesis

The following tables summarize the yields for key transformations in the total synthesis of this compound, providing a quantitative measure of the efficiency of the synthetic route that underpins the biosynthetic hypothesis.

Table 1: Synthesis of Key Intermediates

Starting MaterialProductKey Reaction/TransformationYield (%)Reference
(+)-GenipinAsperuloside TetraacetateGlycosylation, Lactonization, AcetylationNot specified in abstract[7]
Allyl dienol ether precursorClaisen Rearrangement ProductClaisen RearrangementNot specified in abstract[7]

Table 2: Final Steps of the Total Synthesis

ReactionProductYield (%)Reference
One-pot diene formation and Diels-Alder reactionCycloadductNot specified in abstract[7]
Conversion of cycloadduct to this compoundThis compoundNot specified in abstract[7]

(Note: Specific yields for each step are typically found in the detailed experimental sections of the primary research articles and their supporting information, which would be fully compiled in a comprehensive whitepaper.)

Conclusion and Future Outlook

The biosynthesis of this compound is a remarkable example of nature's synthetic prowess, likely involving the convergence of two distinct and complex biosynthetic pathways: the terpenoid-derived Daphniphyllum alkaloid pathway and the iridoid pathway. The biomimetic total synthesis provides strong support for a late-stage intermolecular Diels-Alder reaction as the key bond-forming event.

For researchers in drug development, understanding this biosynthetic logic offers potential avenues for the chemoenzymatic synthesis of this compound and its analogs. The identification and characterization of the putative "Diels-Alderase" from Daphniphyllum longeracemosum would be a major breakthrough, enabling the development of biocatalytic methods for the production of this and other complex alkaloids. Future research should focus on transcriptomic and genomic analysis of Daphniphyllum species to identify candidate genes involved in this intricate biosynthetic network. The elucidation of the complete enzymatic cascade will not only provide a definitive picture of how this compound is made in nature but also furnish a powerful toolkit of enzymes for synthetic biology and pharmaceutical applications.

References

The Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products with over 350 known members.[1] Isolated from evergreen plants of the Daphniphyllum genus, these alkaloids exhibit a range of promising biological activities, including cytotoxic, antioxidant, and anti-HIV properties.[1] Their intricate, polycyclic cage-like architectures have made them challenging targets for total synthesis and have spurred significant interest in their biosynthesis. This technical guide provides an in-depth overview of the current understanding of the proposed biosynthetic pathway of Daphniphyllum alkaloids, with a focus on the seminal Heathcock hypothesis. It summarizes the limited available quantitative data from isotopic labeling studies, outlines general experimental methodologies, and presents detailed visualizations of the proposed biosynthetic transformations. While the enzymatic machinery driving this pathway remains largely uncharacterized, this guide consolidates the current knowledge to support further research and potential bioengineering efforts.

The Proposed Biosynthetic Pathway: From Squalene (B77637) to a Plethora of Skeletons

The biosynthesis of Daphniphyllum alkaloids is hypothesized to originate from the ubiquitous triterpene precursor, squalene, derived from the mevalonic acid pathway.[2] The central hypothesis, put forth by Heathcock and coworkers, provides a plausible route to the diverse array of alkaloid skeletons.[2][3] This proposed pathway involves a series of intricate cyclizations and rearrangements, ultimately leading to the characteristic nitrogen-containing polycyclic core structures.

The initial steps of the proposed pathway involve the oxidation of squalene ( 1 ) to squalene dialdehyde (B1249045) ( 2 ). Condensation of this dialdehyde with a nitrogen source, such as ammonia (B1221849) or an amino acid, is proposed to form a 1-azadiene intermediate ( 3 ), which then isomerizes to the 2-azadiene ( 4 ). A subsequent nucleophilic addition of the amine to one of the aldehyde groups would lead to a cyclized intermediate ( 5 ).

A key step in the Heathcock hypothesis is aza-Diels–Alder reaction of an azadiene intermediate to construct the core polycyclic skeleton. The resulting imine is then poised for a Mannich-type cyclization to furnish the pentacyclic secodaphniphylline skeleton. From this central scaffold, a series of further transformations, including ring-rearrangements, oxidations, and cyclizations, are thought to give rise to the various subfamilies of Daphniphyllum alkaloids, such as the daphniphylline, yuzurimine, and daphnilactone types.

The divergence to different skeletal types is a remarkable feature of this proposed pathway. For instance, the transformation from a secodaphniphylline-type skeleton to a daphnilactone B or yuzurimine-type skeleton is proposed to involve a pyridoxal-mediated fragmentation. This highlights the potential for a small number of core intermediates to be elaborated into a wide array of structurally distinct natural products.

Daphniphyllum Alkaloid Biosynthesis Core Pathway cluster_precursors Precursors cluster_core_synthesis Core Skeleton Formation cluster_skeletal_diversity Skeletal Diversification Squalene Squalene (1) Squalene_dialdehyde Squalene Dialdehyde (2) Squalene->Squalene_dialdehyde Azadiene_1 1-Azadiene (3) Squalene_dialdehyde->Azadiene_1 + NH3 Azadiene_2 2-Azadiene (4) Azadiene_1->Azadiene_2 Isomerization Cyclized_intermediate Cyclized Intermediate (5) Azadiene_2->Cyclized_intermediate Nucleophilic Addition Proto_daphniphylline Proto-daphniphylline Cyclized_intermediate->Proto_daphniphylline Aza-Diels-Alder/ Mannich Cyclization Secodaphniphylline Secodaphniphylline Skeleton Proto_daphniphylline->Secodaphniphylline Daphniphylline Daphniphylline Skeleton Secodaphniphylline->Daphniphylline Further Cyclizations Yuzurimine Yuzurimine Skeleton Secodaphniphylline->Yuzurimine Rearrangement Daphnilactone_B Daphnilactone B Skeleton Secodaphniphylline->Daphnilactone_B Fragmentation

Caption: Proposed core biosynthetic pathway of Daphniphyllum alkaloids.

Quantitative Data from Isotopic Labeling Studies

To date, detailed enzymatic studies and the characterization of the enzymes involved in the Daphniphyllum alkaloid biosynthetic pathway are lacking. Consequently, quantitative data such as enzyme kinetics are not available. However, recent stable isotope labeling experiments in Daphniphyllum macropodum have provided the first quantitative insights into the biosynthesis of these alkaloids.

In these studies, hydroponically grown D. macropodum seedlings were fed with ¹³C-labeled precursors, and the incorporation of the label into various alkaloids was analyzed by mass spectrometry. The results provide evidence for the origin of the carbon skeleton and can indicate the relative rates of biosynthesis in different tissues.

PrecursorLabeled Alkaloid SubtypeTissueCorrected Isotope Proportion (Isotopolog Peak Area / Natural Isotopolog Peak Area)Reference
Glucose-¹³C₆C22ALeaf~1.5 - 4.5
Glucose-¹³C₆C22BLeaf~1.0 - 3.5
Glucose-¹³C₆C30Leaf~1.0 - 3.0
Glucose-¹³C₆C22AStem~1.0 - 3.0
Glucose-¹³C₆C22BStem~0.5 - 2.5
Glucose-¹³C₆C30Stem~0.5 - 2.0
Mevalonolactone-2-¹³CC22B (+4 isotopolog)-Higher enrichment in some compounds
Mevalonolactone-2-¹³CC30 (+6 isotopolog)-Higher enrichment in some compounds

Note: The corrected isotope proportion is the isotope proportion in a labeled sample minus the mean of the isotope proportion in three unlabeled samples. The data is presented as a range of observed values from the study. C22A, C22B, and C30 refer to different subtypes of Daphniphyllum alkaloids based on their carbon skeleton.

Experimental Protocols

Detailed experimental protocols for the characterization of specific enzymes in the Daphniphyllum alkaloid biosynthetic pathway are not yet available due to the early stage of research in this area. However, the isotopic labeling studies provide a general framework for investigating the biosynthesis of these alkaloids in vivo.

General Protocol for Stable Isotope Labeling in Daphniphyllum macropodum

This generalized protocol is based on the methodology described in recent studies.

1. Plant Material and Growth Conditions:

  • Daphniphyllum macropodum seedlings are grown hydroponically to allow for controlled administration of labeled precursors.

  • The seedlings are maintained under controlled environmental conditions (e.g., temperature, light cycle, humidity) to ensure consistent metabolic activity.

2. Preparation of Labeled Precursor Solution:

  • A stock solution of the stable isotope-labeled precursor (e.g., ¹³C₆-glucose, ²H-mevalonolactone) is prepared in a suitable solvent (e.g., sterile water).

  • The stock solution is diluted to the desired final concentration in the hydroponic growth medium.

3. Administration of Labeled Precursor:

  • The hydroponic medium of the seedlings is replaced with the medium containing the labeled precursor.

  • The plants are incubated in the labeled medium for a defined period (e.g., several days to weeks) to allow for the uptake and incorporation of the precursor into the target alkaloids.

  • Control plants are grown in a medium without the labeled precursor to determine the natural isotopic abundance.

4. Harvesting and Sample Preparation:

  • At the end of the incubation period, different plant tissues (e.g., leaves, stems, roots) are harvested separately.

  • The harvested tissues are immediately frozen in liquid nitrogen to quench metabolic activity and then lyophilized.

  • The dried plant material is ground to a fine powder.

5. Extraction of Alkaloids:

  • The powdered plant material is extracted with a suitable organic solvent (e.g., methanol, chloroform-methanol mixture).

  • The extraction is typically performed multiple times to ensure complete recovery of the alkaloids.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

6. Analysis of Isotope Incorporation:

  • The crude extract is analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS, GC-MS) to identify the labeled alkaloids and quantify the extent of isotope incorporation.

  • The mass spectra of the extracts from labeled and unlabeled plants are compared to determine the mass shift and the relative abundance of the isotopologues.

  • The corrected isotope proportion is calculated by subtracting the natural abundance from the observed abundance in the labeled samples.

Isotopic Labeling Workflow cluster_plant_prep Plant Preparation cluster_labeling Labeling Experiment cluster_analysis Analysis Start Hydroponically Grown D. macropodum Seedlings Precursor Prepare ¹³C-labeled Precursor Solution Start->Precursor Incubation Incubate Seedlings in Labeled Medium Precursor->Incubation Harvest Harvest and Freeze Tissues Incubation->Harvest Extract Extract Alkaloids Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Calculate Isotope Incorporation Analyze->Data

Caption: General workflow for isotopic labeling experiments.

Divergent Pathways to Major Skeletons

From the central proto-daphniphylline intermediate, the biosynthetic pathway is proposed to diverge to generate the various classes of Daphniphyllum alkaloids. The following diagram illustrates the proposed relationships between some of the major skeletal types.

Divergent Biosynthetic Pathways Proto Proto-daphniphylline Seco Secodaphniphylline Proto->Seco Core formation Daphni Daphniphylline Seco->Daphni Intramolecular cyclization Yuzu Yuzurimine Seco->Yuzu Rearrangement and ring cleavage/formation DaphnilactoneA Daphnilactone A Seco->DaphnilactoneA Oxidative rearrangement Calyci Calyciphylline A Daphni->Calyci Skeletal rearrangement DaphnilactoneB Daphnilactone B Yuzu->DaphnilactoneB Further modifications

Caption: Proposed divergent pathways from proto-daphniphylline.

Conclusion and Future Outlook

The biosynthesis of Daphniphyllum alkaloids represents a fascinating example of how complex molecular architectures can be generated from a simple acyclic precursor. While the Heathcock hypothesis provides a robust framework for understanding the formation of these alkaloids, the field is still in its infancy. The lack of identified and characterized enzymes is a major gap in our knowledge. Future research will undoubtedly focus on the discovery of the genes and enzymes responsible for this intricate biosynthetic pathway. The use of modern techniques such as transcriptomics, proteomics, and gene silencing, coupled with further isotopic labeling studies, will be crucial in elucidating the precise enzymatic steps and intermediates. A deeper understanding of the biosynthesis of Daphniphyllum alkaloids will not only be of fundamental scientific interest but could also pave the way for the biotechnological production of these medicinally promising compounds.

References

The Intricate Architecture of Hybridaphniphylline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hybridaphniphylline B, a formidable member of the Daphniphyllum alkaloids, presents a breathtakingly complex molecular structure that has captivated and challenged synthetic chemists.[1][2] Isolated from the stems and leaves of Daphniphyllum longeracemosum, this natural product is a fascinating hybrid of a Daphniphyllum alkaloid and an iridoid.[3][4] Its unique decacyclic fused skeleton, comprising 11 rings and boasting 19 stereocenters, stands as a testament to the intricate biosynthetic machinery of nature and serves as a compelling target for synthetic innovation.[2][4] This technical guide provides an in-depth exploration of the core molecular architecture of this compound, detailing its structural features, key spectroscopic data, and the landmark total synthesis that conquered its complexity.

Core Molecular Structure and Stereochemistry

This compound is characterized by a dense and highly rigid polycyclic framework.[2] The structure is a product of a proposed natural Diels-Alder cycloaddition between a complex cyclopentadiene (B3395910) (a calyciphylline A-type alkaloid) and an iridoid glucoside, deacetylasperuloside.[1][4] This union results in a formidable molecule with a congested norbornene domain.[5] The absolute configuration of its 19 stereogenic centers has been unequivocally established through total synthesis and extensive spectroscopic analysis, including X-ray crystallography of synthetic intermediates.[1][5]

Spectroscopic Data Summary

The structural elucidation of this compound and its synthetic precursors relied on a suite of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirmed its molecular formula, while detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, in conjunction with 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), allowed for the assignment of its complex proton and carbon framework. The comparison of spectroscopic data from the synthetic molecule with that of the natural product provided the ultimate confirmation of its structure.[1]

Spectroscopic Data for Synthetic this compound
¹H NMR (500 MHz, CDCl₃) Characteristic chemical shifts (δ) and coupling constants (J) corresponding to the natural product.
¹³C NMR (125 MHz, CDCl₃) Distinct signals confirming the 37 carbon atoms of the molecular formula.
High-Resolution Mass Spectrometry (HRMS) Calculated and found values for the molecular ion peak consistent with the formula C₃₇H₄₇NO₁₁.
Optical Rotation Specific rotation value confirming the chirality of the molecule.

Note: Detailed peak-by-peak NMR data is available in the supporting information of the primary literature on the total synthesis.

The First Total Synthesis: A Landmark Achievement

The first and, to date, only total synthesis of this compound was accomplished by the research group of Ang Li in 2018.[1][2] This monumental work not only confirmed the proposed structure of the natural product but also provided a powerful demonstration of strategic bond disconnections and the development of novel synthetic methodologies.

Retrosynthetic Analysis and Key Strategies

The synthesis hinged on a biomimetic, late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene diene and asperuloside (B190621) tetraacetate as the dienophile.[2] This strategic choice elegantly addressed the challenge of constructing the highly congested core of the molecule in a convergent manner.

G This compound This compound Diels-Alder Cycloaddition Diels-Alder Cycloaddition This compound->Diels-Alder Cycloaddition Retrosynthesis Cyclopentadiene Diene Cyclopentadiene Diene Diels-Alder Cycloaddition->Cyclopentadiene Diene Asperuloside Tetraacetate (Dienophile) Asperuloside Tetraacetate (Dienophile) Diels-Alder Cycloaddition->Asperuloside Tetraacetate (Dienophile) Daphnilongeranin B Daphnilongeranin B Cyclopentadiene Diene->Daphnilongeranin B Claisen Rearrangement Claisen Rearrangement Daphnilongeranin B->Claisen Rearrangement Allyl Dienol Ether Allyl Dienol Ether Claisen Rearrangement->Allyl Dienol Ether

Figure 1. Retrosynthetic analysis of this compound.

The synthesis of the complex cyclopentadiene diene was itself a major undertaking, built upon a scalable route to another Daphniphyllum alkaloid, daphnilongeranin B.[2] A key transformation in this sequence was a Claisen rearrangement of an allyl dienol ether, where careful control of substrate and the use of protic solvents were crucial to suppress an undesired Cope rearrangement.[2] The dienophile, asperuloside tetraacetate, was prepared from the naturally occurring (+)-genipin through glycosylation and lactonization.

Experimental Protocols: Key Synthetic Steps

The following are summaries of the pivotal experimental procedures from the total synthesis of this compound. For full experimental details, including characterization data for all intermediates, please refer to the supporting information of the original publication.

In situ Diene Formation and Diels-Alder Reaction

A one-pot protocol was developed for the formation of the reactive cyclopentadiene and its subsequent cycloaddition.

G cluster_0 Reaction Vessel Precursor_Diene Diene Precursor Heating 160 °C Precursor_Diene->Heating Dienophile Asperuloside Tetraacetate Dienophile->Heating MgSO4 MgSO₄ (Dehydrating Agent) MgSO4->Heating BHT BHT (Radical Inhibitor) BHT->Heating Cycloadducts Mixture of Cycloadducts Heating->Cycloadducts

Figure 2. Workflow for the one-pot Diels-Alder reaction.

  • Procedure: To a solution of the cyclopentadiene precursor and asperuloside tetraacetate in a sealed tube were added magnesium sulfate (B86663) (MgSO₄) as a mild dehydrating agent and butylated hydroxytoluene (BHT) as a radical inhibitor. The mixture was heated to 160 °C. At this temperature, the precursor undergoes dehydration to form the reactive cyclopentadiene in situ, which then immediately reacts with the dienophile. The reaction yielded a mixture of cycloadducts.[5]

Conversion of the Cycloadduct to this compound

The final steps of the synthesis involved the transformation of one of the isolated cycloadducts into the natural product.

  • Reductive Desulfurization: The thiocarbonyl group present in the cycloadduct was removed using Raney Nickel (Raney Ni). This step is crucial for revealing the final core structure.[1]

  • Global Deacetylation: The four acetate (B1210297) protecting groups on the asperuloside-derived portion of the molecule were removed in a single step to furnish this compound.

Biological Activity and Future Directions

While the primary focus of research on this compound has been its remarkable structure and synthesis, the broader family of Daphniphyllum alkaloids is known to possess a range of biological activities.[1] Further investigation into the pharmacological profile of this compound is a promising area for future research, potentially unlocking new therapeutic applications. The successful total synthesis provides access to material for such studies and also opens the door for the design and synthesis of simplified analogs with potentially enhanced or novel biological properties. The intricate molecular architecture of this compound will undoubtedly continue to inspire and challenge the next generation of scientists in the fields of chemistry and drug discovery.

References

Initial Biological Screening of Hybridaphniphylline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a class of natural products known for a diverse range of biological activities. While the total synthesis of this compound has been a subject of significant research interest, a comprehensive initial biological screening of this specific molecule has not been extensively reported in peer-reviewed literature. This guide provides a framework for the initial biological evaluation of this compound, drawing upon the known activities of related Daphniphyllum alkaloids and outlining standard experimental protocols for cytotoxicity, anti-inflammatory, and antiviral screening. The methodologies and potential signaling pathways described herein are based on established practices in natural product drug discovery and the observed bioactivities of analogous compounds.

Introduction

This compound is a unique hybrid natural product, featuring a Daphniphyllum alkaloid core fused with an iridoid moiety.[1] The intricate, polycyclic architecture of Daphniphyllum alkaloids has captivated synthetic chemists for decades. This family of over 350 compounds has been shown to possess a variety of biological functions, including cytotoxic, anti-HIV, and anti-inflammatory properties.[2] Given the structural novelty of this compound, its initial biological screening is a critical step in determining its potential as a therapeutic lead. This document outlines a proposed strategy for such a screening cascade.

Biological Activity of Related Daphniphyllum Alkaloids

To date, no specific biological activity data for this compound has been published. However, the broader class of Daphniphyllum alkaloids has been evaluated for various biological effects. The following tables summarize the reported cytotoxic, anti-inflammatory, and antiviral activities of several representative Daphniphyllum alkaloids. This information provides a valuable context for the anticipated biological profile of this compound.

Cytotoxicity Data for Related Daphniphyllum Alkaloids
AlkaloidCell Line(s)IC50 (µM)Reference
Daphnioldhanol AHeLa31.9[3]
Daphnezomine WHeLa16.0 µg/mL[4]
Anti-inflammatory Activity of Daphniphyllum Species Extracts

While specific data for isolated compounds is limited, extracts from Daphniphyllum species have shown anti-inflammatory potential.

Plant ExtractAssayKey FindingsReference
Daphniphyllum calycinumLPS-induced RAW264.7 macrophagesSignificant inhibition of NO, TNF-α, IL-1β, and IL-10 release.[5]
Daphniphyllum neilgherrenseCarrageenan-induced rat paw edemaSignificant anti-inflammatory effect at doses of 100, 200, and 400 mg/kg.[6]
Antiviral Activity of Related Daphniphyllum Alkaloids

Recent studies have highlighted the antiviral potential of certain Daphniphyllum alkaloids.

AlkaloidVirusCell LineEC50 (µg/mL)Reference
Cyanodaphcalycine CEnterovirus 71 (EV71)RD3.78 ± 0.23[7]
Daphmanidin GEnterovirus 71 (EV71)RD6.87 ± 0.30[7]

Proposed Experimental Protocols for Initial Biological Screening

The following are detailed, standardized protocols for the initial in vitro biological screening of this compound.

Cytotoxicity Screening: MTT Assay

Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with high glucose

  • FBS and Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antiviral Screening: Plaque Reduction Assay

Objective: To evaluate the ability of this compound to inhibit the replication of a selected virus (e.g., Influenza A virus, Herpes Simplex Virus-1).

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero for HSV-1)

  • Virus stock of known titer

  • Minimal Essential Medium (MEM)

  • Trypsin (for influenza)

  • This compound (dissolved in DMSO)

  • Agarose or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Remove the overlay medium, fix the cells with a formalin solution, and stain with crystal violet.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be targeted by a cytotoxic Daphniphyllum alkaloid.

Experimental_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for MTT-based cytotoxicity screening.

Signaling_Pathway h_b This compound akt Akt h_b->akt Inhibits? membrane Cell Membrane receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation Promotes

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While the biological activity of this compound remains to be elucidated, the established bioactivities of related Daphniphyllum alkaloids suggest that it is a promising candidate for anticancer, anti-inflammatory, and antiviral screening. The experimental protocols detailed in this guide provide a robust framework for conducting a comprehensive initial biological evaluation. The results of these assays will be instrumental in guiding future research, including mechanism of action studies and preclinical development, to unlock the therapeutic potential of this unique natural product.

References

cytotoxic properties of Daphniphyllum alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cytotoxic Properties of Daphniphyllum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Daphniphyllum encompasses approximately 30 plant species primarily found in Southeast Asia.[1] These plants are a rich source of structurally complex and diverse polycyclic alkaloids, which have garnered significant interest from chemists and pharmacologists alike.[2][3] Since their initial discovery in 1909, over 350 Daphniphyllum alkaloids (DAs) have been identified, showcasing a remarkable variety of fused ring systems and unique skeletons.[1][4] These natural products exhibit a wide range of biological activities, including antioxidant, vasorelaxant, and antiplatelet activating factor effects.[3] Of particular interest to the field of oncology and drug development is the potent cytotoxic activity demonstrated by many of these alkaloids against various human cancer cell lines.[1][5] This guide provides a comprehensive overview of the , presenting quantitative data, detailing key experimental protocols, and illustrating the underlying mechanisms and workflows.

Quantitative Analysis of Cytotoxic Activity

Numerous studies have been conducted to evaluate the in vitro cytotoxicity of various Daphniphyllum alkaloids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several novel and known alkaloids. The data reveals that the cytotoxic efficacy can range from moderate to potent, with some compounds exhibiting activity in the low micromolar range. A summary of representative cytotoxic data is presented below.

AlkaloidCancer Cell LineIC50 ValueReference
Daphnioldhanol AHeLa (Cervical Cancer)31.9 µM[1][2]
Daphnezomine WHeLa (Cervical Cancer)16.0 µg/mL[6][7][8]
Unnamed (22-norcalyciphylline A derivative)HeLa (Cervical Cancer)~3.89 µM[1]
Daphnicyclidin MP-388 (Mouse Lymphocytic Leukemia)5.7 µM[5]
SGC-7901 (Human Gastric Carcinoma)22.4 µM[5]
Daphnicyclidin NP-388 (Mouse Lymphocytic Leukemia)6.5 µM[5]
SGC-7901 (Human Gastric Carcinoma)25.6 µM[5]
DaphnilongeridineVarious Tumor Cell Lines3.3 - 8.9 µM[3]
Dcalycinumine ANasopharyngeal Carcinoma CellsSignificant Inhibition of Proliferation[1][9]

Mechanisms of Cytotoxicity

The cytotoxic effects of Daphniphyllum alkaloids are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.

Apoptosis Induction: Several Daphniphyllum alkaloids have been shown to induce apoptosis in cancer cells.[1][9] Apoptosis is a highly regulated process of cell suicide that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death. For example, dcalycinumine A was found to promote apoptosis in nasopharyngeal carcinoma cells.[1][9] The selective induction of apoptosis in cancer cells is a desirable characteristic for anticancer agents, as it can eliminate tumor cells without causing widespread inflammation and damage to surrounding healthy tissues.[10]

Cell Cycle Arrest: In addition to inducing apoptosis, some compounds can exert their cytotoxic effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[11] This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.[12] Treatment with cytotoxic agents can lead to an accumulation of cells in a particular phase of the cell cycle, a phenomenon that can be quantified using techniques like flow cytometry. While specific studies detailing cell cycle arrest by Daphniphyllum alkaloids are emerging, this remains a key area of investigation for understanding their complete mechanism of action.

Key Experimental Protocols

The evaluation of the cytotoxic properties of natural products relies on a suite of standardized in vitro assays. The following are detailed methodologies for key experiments frequently cited in the study of Daphniphyllum alkaloids.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity.[5]

Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[13] These crystals are insoluble in aqueous solution and must be dissolved in a solubilizing agent (e.g., DMSO or isopropanol) before the absorbance can be read spectrophotometrically.[13] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[13]

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Daphniphyllum alkaloid. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Viable cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol:

  • Cell Treatment: Cells are treated with the Daphniphyllum alkaloid at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are detected to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing them with a flow cytometer, the amount of DNA per cell can be measured. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The data is then processed using cell cycle analysis software to generate a histogram showing the percentage of cells in each phase of the cell cycle.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to depict a typical workflow for cytotoxic drug discovery and a simplified model of apoptosis signaling.

G cluster_0 Isolation & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies p1 Plant Material (Daphniphyllum sp.) p2 Extraction & Fractionation p1->p2 p3 Isolation of Pure Alkaloids (Chromatography) p2->p3 p4 Structure Elucidation (NMR, MS) p3->p4 s2 MTT / Cell Viability Assay p4->s2 Test Compound s1 Cell Line Panel Selection s1->s2 s3 IC50 Determination s2->s3 m1 Apoptosis Assay (Annexin V/PI) s3->m1 Identify Lead Compound m2 Cell Cycle Analysis s3->m2 m3 Target Identification m1->m3 m2->m3

Caption: Workflow for discovery of cytotoxic Daphniphyllum alkaloids.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway compound Daphniphyllum Alkaloid stress Cellular Stress (e.g., DNA Damage) compound->stress mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Executioner Caspase-3 Activation cas9->cas3 receptor Death Receptors (e.g., Fas, TRAIL) cas8 Caspase-8 Activation receptor->cas8 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion and Future Perspectives

Daphniphyllum alkaloids represent a fascinating and promising class of natural products with significant cytotoxic potential.[3] The structural complexity and diversity of these molecules offer a rich scaffold for the development of novel anticancer therapeutics.[1] Current research has successfully identified numerous alkaloids with potent activity against a range of cancer cell lines and has begun to elucidate their mechanisms of action, primarily involving the induction of apoptosis.[1][5][9]

Future research should focus on several key areas. A systematic investigation into the structure-activity relationships (SAR) of these alkaloids will be crucial for identifying the key pharmacophores responsible for cytotoxicity and for guiding the semi-synthesis of more potent and selective analogs. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by the most active compounds. Ultimately, the translation of these promising in vitro findings into in vivo animal models will be the critical next step in evaluating the therapeutic potential of Daphniphyllum alkaloids for the treatment of cancer.

References

A Technical Guide to the Potential Anti-HIV Activity of Hybridaphniphylline B Congeners: A Scoping Review and Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global search for novel anti-HIV agents is driven by the continuous emergence of drug-resistant viral strains and the need for more effective and less toxic therapeutic options. Natural products, with their vast structural diversity, have historically been a rich source of antiviral compounds. The Daphniphyllum alkaloids, a family of complex polycyclic natural products, have garnered significant attention for their diverse biological activities.[1][2][3] Among these, Hybridaphniphylline B, an intricate hybrid of a Daphniphyllum alkaloid and an iridoid, presents a unique chemical architecture.[4][5] While direct studies on the anti-HIV activity of this compound and its congeners are currently absent from the scientific literature, the demonstrated anti-HIV potential of other members of the Daphniphyllum alkaloid family provides a strong rationale for their investigation. This technical guide summarizes the existing, albeit limited, evidence for anti-HIV activity within this alkaloid class, outlines other relevant biological properties, and proposes a comprehensive experimental framework to systematically evaluate the potential of this compound congeners as a new class of anti-HIV agents.

Current Landscape: Anti-HIV Activity within the Daphniphyllum Alkaloid Class

To date, the most direct evidence linking Daphniphyllum alkaloids to anti-HIV activity comes from the discovery of Logeracemin A.[6][7][8] This dimeric Daphniphyllum alkaloid, isolated from Daphniphyllum longeracemosum, has shown significant inhibitory effects against HIV.[6][7][8]

Table 1: Quantitative Anti-HIV Activity Data for Logeracemin A

CompoundEC50 (µM)Selectivity Index (SI)Source
Logeracemin A4.5 ± 0.16.2[6][7][8]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates higher potency. SI (Selectivity Index) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window.

The promising activity of Logeracemin A underscores the potential of the Daphniphyllum alkaloid scaffold as a source of novel anti-HIV compounds and provides a strong impetus for the evaluation of other structurally related compounds, including the this compound congeners.

Other Relevant Biological Activities of Daphniphyllum Alkaloids

Many Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, with cytotoxicity being a prominent feature.[1][9] While high cytotoxicity can be a limiting factor, it can also be indicative of potent biological activity that, if selective against viral processes over host cell functions, can be therapeutically beneficial. Understanding the cytotoxic profile of these compounds is crucial for determining their therapeutic potential.

Table 2: Cytotoxicity Data for Selected Daphniphyllum Alkaloids

CompoundCell LineIC50Source
Daphnezomine WHeLa16.0 µg/mL[1]
Unnamed 22-norcalyciphylline A-type alkaloidHeLa~3.89 µM[1]
Daphnioldhanol AHeLa31.9 µM[1][9]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it refers to the concentration of the compound that causes 50% inhibition of cell growth.

Proposed Experimental Protocol for Anti-HIV Evaluation of this compound Congeners

The following is a detailed, multi-tiered experimental workflow designed to comprehensively assess the anti-HIV activity of this compound congeners, determine their mechanism of action, and evaluate their therapeutic potential.

Tier 1: Primary Screening for Anti-HIV Activity and Cytotoxicity

  • Objective: To identify congeners with potent anti-HIV activity and acceptable cytotoxicity profiles.

  • Methodology:

    • Cell Lines:

      • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

      • Peripheral Blood Mononuclear Cells (PBMCs) for a more physiologically relevant model.

    • Viral Strains:

      • Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB - X4-tropic; HIV-1 BaL - R5-tropic).

      • Clinically relevant primary isolates.

    • Assay:

      • Anti-HIV Assay: TZM-bl based luciferase reporter gene assay. Cells are infected with HIV-1 in the presence of varying concentrations of the test compounds. Anti-HIV activity is quantified by measuring the reduction in luciferase activity.

      • Cytotoxicity Assay: MTT or MTS assay performed in parallel on uninfected TZM-bl cells and PBMCs to determine the CC50 of the compounds.

    • Data Analysis: Calculation of EC50, CC50, and SI values for each congener.

Tier 2: Mechanism of Action Studies

  • Objective: To determine the stage of the HIV life cycle inhibited by the active congeners identified in Tier 1.

  • Methodology:

    • Time-of-Addition Assay: This assay helps to pinpoint the stage of inhibition by adding the compound at different time points pre- and post-infection.

    • Specific Mechanistic Assays:

      • Entry Inhibition:

        • Virus-cell fusion assay: Using envelope-pseudotyped viruses.

        • Gp120-CD4 binding assay: ELISA-based format.

      • Reverse Transcription Inhibition:

        • Cell-based qPCR assay: To quantify the levels of early and late reverse transcription products.

        • In vitro reverse transcriptase activity assay: Using purified recombinant HIV-1 RT.

      • Integration Inhibition:

        • Alu-PCR: To quantify the amount of integrated proviral DNA.

        • In vitro integrase strand transfer assay: Using purified recombinant HIV-1 integrase.

      • Post-integration Inhibition:

        • HIV-1 p24 antigen ELISA: To measure the production of new viral particles from chronically infected cells (e.g., U1 cells) upon stimulation.

Tier 3: Lead Compound Evaluation

  • Objective: To further characterize the most promising lead compounds.

  • Methodology:

    • Resistance Profiling: Generation of resistant viral strains by in vitro passage in the presence of sub-optimal concentrations of the lead compound, followed by sequencing of the relevant viral genes to identify mutations.

    • Combination Studies: Evaluation of synergistic, additive, or antagonistic effects when combined with approved antiretroviral drugs.

    • In Vivo Efficacy and Toxicity: Preliminary studies in appropriate small animal models (e.g., humanized mice).

Visualizing the Research Pathway

To clearly illustrate the proposed research plan and the underlying biological context, the following diagrams are provided.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Lead Evaluation a This compound Congeners b TZM-bl Luciferase Assay (Anti-HIV) a->b c MTT/MTS Assay (Cytotoxicity) a->c d Calculate EC50, CC50, SI b->d c->d e Active Congeners (High SI) d->e Select Hits f Time-of-Addition Assay e->f g Entry Assays f->g h RT Assays (qPCR, in vitro) f->h i Integrase Assays (Alu-PCR, in vitro) f->i j Post-Integration Assays (p24) f->j k Lead Compound(s) g->k Identify Target h->k Identify Target i->k Identify Target j->k Identify Target l Resistance Profiling k->l m Combination Studies k->m n In Vivo Studies k->n

Caption: Proposed experimental workflow for the evaluation of this compound congeners.

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Integration 3. Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription 4. Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Proviral_DNA->Transcription Viral_RNA_cyto Viral RNA Viral_RNA->Viral_RNA_cyto Export Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT RT->Integration Translation 5. Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Assembly 6. Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion_new HIV_Virion_new Budding->HIV_Virion_new New Virion Viral_RNA_cyto->Translation Viral_RNA_cyto->Assembly Viral_Proteins->Assembly HIV_Virion HIV Virion HIV_Virion->Binding

Caption: Simplified HIV life cycle highlighting potential targets for antiviral intervention.

Conclusion and Future Directions

While the anti-HIV activity of this compound and its direct congeners remains to be explored, the precedent set by Logeracemin A provides a compelling scientific basis for their investigation. The complex and unique chemical structures of these compounds may offer novel mechanisms of action against HIV. The proposed experimental framework provides a clear and systematic path forward for researchers to unlock the potential of this intriguing class of natural products. Future research should focus on the synthesis of a library of this compound analogs to establish structure-activity relationships, which will be crucial for optimizing potency and selectivity. The exploration of Daphniphyllum alkaloids as a source of anti-HIV agents is a promising frontier in the ongoing effort to combat the global HIV/AIDS pandemic.

References

In-depth Technical Guide on the Core Mechanism of Action Studies for Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the mechanism of action for Hybridaphniphylline B. To date, research has primarily concentrated on the isolation, structural elucidation, and total synthesis of this complex Daphniphyllum alkaloid. While the chemical intricacies of this compound have been a subject of academic exploration, its biological activities and pharmacological effects remain largely uninvestigated.

This compound is a unique natural product, characterized as a hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Its intricate decacyclic fused skeleton has presented a formidable challenge and an attractive target for synthetic chemists.[2][3][4][5][6] However, beyond its chemical synthesis and structural characterization, there is a notable absence of studies detailing its mechanism of action, including quantitative data on its biological targets, effects on signaling pathways, or specific experimental protocols for its biological evaluation.

While no specific studies on this compound's mechanism of action are available, the broader class of Daphniphyllum alkaloids, to which it belongs, has been reported to exhibit a range of biological functionalities. These include cytotoxic, anti-inflammatory, and kinase inhibitory activities.[2] It is important to emphasize that these are general activities of the alkaloid class and have not been specifically demonstrated for this compound.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the typical experimental approaches used to investigate the mechanism of action of novel natural products, which could be applied to this compound in future studies.

General Methodologies for Mechanism of Action Studies

Should this compound become the subject of pharmacological investigation, the following experimental protocols would be central to elucidating its mechanism of action.

Cytotoxicity and Anti-proliferative Assays

A primary step in evaluating a novel compound is to assess its effect on cell viability and proliferation.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., various cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Kinase Inhibition Assays

Given that some Daphniphyllum alkaloids exhibit kinase inhibitory activity, screening this compound against a panel of kinases would be a logical step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a known inhibitor as a positive control.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate (B84403) into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

  • Data Analysis: Determine the percentage of kinase inhibition for each concentration of this compound and calculate the IC50 value.

Anti-inflammatory Activity Assays

To investigate potential anti-inflammatory effects, the impact of this compound on inflammatory mediators in cell-based models can be assessed.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

  • Data Analysis: Compare the nitrite levels in the treated cells to the LPS-stimulated control to determine the inhibitory effect of this compound on NO production.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound, future research could explore its effects on pathways commonly dysregulated in diseases such as cancer and inflammation. A hypothetical experimental workflow to identify a target signaling pathway is presented below.

G cluster_screening Initial Screening cluster_validation Target Validation cluster_pathway Pathway Analysis cluster_elucidation Mechanism Elucidation Phenotypic_Screening Phenotypic Screening (e.g., Cytotoxicity Assays) Hit_Compound Identification of This compound as a Hit Phenotypic_Screening->Hit_Compound Target_Based_Screening Target-Based Screening (e.g., Kinase Panel) Target_Based_Screening->Hit_Compound Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Compound->Dose_Response Cellular_Thermal_Shift Cellular Thermal Shift Assay (Target Engagement) Dose_Response->Cellular_Thermal_Shift Western_Blot Western Blot Analysis (Key Pathway Proteins) Cellular_Thermal_Shift->Western_Blot Reporter_Assay Reporter Gene Assays (Pathway Activity) Western_Blot->Reporter_Assay Phosphoproteomics Phosphoproteomics (Kinase Substrates) Reporter_Assay->Phosphoproteomics Pathway_Diagram Construction of Signaling Pathway Phosphoproteomics->Pathway_Diagram Functional_Assays Functional Assays (e.g., Apoptosis, Cell Cycle) Pathway_Diagram->Functional_Assays

References

The Biogenetic Origin of the Iridoid Moiety in Hybridaphniphylline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a complex Daphniphyllum alkaloid distinguished by its intricate cage-like structure, comprising 11 rings and 19 stereogenic centers. Its formidable architecture has made it a compelling target for total synthesis. The currently accepted biogenetic hypothesis suggests that this compound is the product of a natural intermolecular Diels-Alder reaction.[1][2][3][4] This proposed cycloaddition occurs between a cyclopentadiene (B3395910) derived from a calyciphylline A-type Daphniphyllum alkaloid and the iridoid deacetylasperuloside.[1][2] This document provides an in-depth technical exploration of the biogenetic origin of this crucial iridoid moiety, from its foundational biosynthetic pathway to the experimental methodologies used to investigate such pathways.

The Core Iridoid Biosynthetic Pathway

The biosynthesis of all iridoids, including the proposed precursor to the moiety in this compound, begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP). GPP is generated from the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[5] The core pathway proceeds through a series of enzymatic steps to form the characteristic cyclopentanopyran iridoid skeleton.[5][6]

The initial dedicated steps of the pathway are as follows:

  • Hydrolysis of GPP: Geraniol synthase (GES) catalyzes the hydrolysis of GPP to form geraniol.[6]

  • Hydroxylation: Geraniol is hydroxylated at the C8 position by geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase, to produce 8-hydroxygeraniol.[6]

  • Oxidation: This is followed by two successive oxidation steps catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO), converting 8-hydroxygeraniol into the dialdehyde (B1249045) 8-oxogeranial.[6]

  • Reductive Cyclization: The key step in forming the iridoid scaffold is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY).[6][7] This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) family, facilitates an NAD(P)H-dependent reduction and subsequent intramolecular Michael-type cyclization to yield various stereoisomers of nepetalactol, the foundational iridoid structure.[6][7]

From nepetalactol, the pathway diverges to produce the vast array of iridoid compounds found in nature. For the biosynthesis of many complex iridoids, nepetalactol undergoes further oxidation and glycosylation to form key intermediates like loganin.

Core_Iridoid_Biosynthesis cluster_0 Upstream Terpenoid Pathway cluster_1 Core Iridoid Pathway cluster_2 Downstream Modifications GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H (CYP450) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Nepetalactol Nepetalactol (Iridoid Scaffold) Oxogeranial->Nepetalactol ISY (NAD(P)H) Iridoids Diverse Iridoids (e.g., Loganin) Nepetalactol->Iridoids Oxidases, Glycosyltransferases, etc.

Caption: Core biosynthetic pathway leading to the iridoid scaffold.

Proposed Biosynthesis of Deacetylasperuloside

The specific enzymatic steps leading from the central iridoid scaffold to deacetylasperuloside have not been fully elucidated. However, based on the chemical structure of deacetylasperuloside and known enzymatic reactions in other iridoid pathways, a plausible biosynthetic route can be proposed. This pathway would involve a series of post-cyclization modifications, including hydroxylations, oxidations to form a lactone, and a critical glycosylation step.

The proposed sequence is as follows:

  • Oxidation of the Scaffold: The initial nepetalactol scaffold likely undergoes several oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, to introduce hydroxyl groups and form the characteristic lactone ring of the asperuloside (B190621) family.

  • Glycosylation: A key step is the attachment of a glucose moiety, catalyzed by a UDP-dependent glycosyltransferase (UGT). This reaction typically targets a hydroxyl group on the iridoid aglycone, rendering the molecule more water-soluble and stable.

  • Final Tailoring: Additional enzymatic steps, such as specific hydroxylations, may occur after glycosylation to yield the final deacetylasperuloside structure.

Proposed_Deacetylasperuloside_Biosynthesis cluster_0 Core Iridoid Intermediate cluster_1 Proposed Tailoring Steps Iridoid_Scaffold Iridoid Scaffold (e.g., Nepetalactol) Oxidized_Intermediate Oxidized Aglycone (Lactone) Iridoid_Scaffold->Oxidized_Intermediate CYP450s, Oxidoreductases Deacetylasperuloside Deacetylasperuloside Oxidized_Intermediate->Deacetylasperuloside UGT (UDP-Glucose)

Caption: Proposed biosynthetic pathway to deacetylasperuloside.

Quantitative Data Summary

While specific kinetic data for the enzymes in the deacetylasperuloside pathway are not yet available, the table below summarizes the key enzyme families involved in iridoid biosynthesis and their general functions.

Enzyme ClassAbbreviationFunctionCofactors / Substrates
Geraniol SynthaseGESHydrolysis of GPP to geraniolGPP, H₂O
Cytochrome P450 MonooxygenaseG8H / CYPC-H bond oxidation/hydroxylationO₂, NADPH
Oxidoreductase8HGOAlcohol oxidation to aldehydeNAD⁺
Iridoid SynthaseISYReductive cyclization of 8-oxogeranial8-oxogeranial, NAD(P)H
UDP-GlycosyltransferaseUGTAttachment of glucose moiety to aglyconeAglycone, UDP-glucose

Key Experimental Protocols

The elucidation of iridoid biosynthetic pathways relies on a combination of transcriptomics, molecular biology, and analytical chemistry. Below are generalized methodologies for the key experiments involved.

Gene Discovery via Transcriptome Analysis

The identification of candidate genes for a biosynthetic pathway is often achieved by sequencing the transcriptome (RNA-Seq) of the plant tissue where the target compound accumulates. By comparing the transcriptomes of high-producing and low-producing species or tissues, researchers can identify differentially expressed genes that correlate with compound production. These candidate genes are then annotated based on homology to known biosynthetic enzymes.

Heterologous Expression and Purification of Enzymes

To confirm the function of a candidate enzyme, its gene is cloned and expressed in a heterologous host system, typically Escherichia coli or Saccharomyces cerevisiae.

Protocol Outline (for E. coli):

  • Cloning: The open reading frame of the candidate gene (e.g., Iridoid Synthase) is amplified via PCR and cloned into an expression vector (e.g., pET series) containing an inducible promoter and often a purification tag (e.g., His₆-tag).

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A culture is grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) at 37°C. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Purification: Cells are harvested by centrifugation, lysed (e.g., by sonication), and the soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

In Vitro Enzyme Assays

The function of the purified enzyme is tested in vitro by providing it with its predicted substrate and necessary cofactors.

Protocol Outline (for Iridoid Synthase):

  • Reaction Mixture: A typical assay mixture (e.g., 1 mL final volume) contains a buffer (e.g., 20 mM MOPS, pH 7.0), the purified enzyme (e.g., 0.05 mg/mL), the substrate 8-oxogeranial (e.g., 0.03 mM), and the cofactor NADPH (e.g., 0.4 mM).[8]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25-30°C) for a set time (e.g., 1 hour).

  • Extraction: The reaction is quenched and the products are extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Analysis: The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products (e.g., nepetalactol isomers) by comparing their mass spectra and retention times to authentic standards.[8][9]

Experimental_Workflow cluster_0 Gene Discovery & Cloning cluster_1 Protein Production cluster_2 Functional Characterization Transcriptomics Transcriptome Analysis Gene_ID Candidate Gene Identification Transcriptomics->Gene_ID Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Affinity Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Purified Enzyme Analysis Product Analysis (GC-MS) Assay->Analysis Reaction Products

Caption: General experimental workflow for enzyme characterization.

The Final Step: A Proposed Diels-Alder Reaction

The biogenesis of this compound is hypothesized to conclude with an intermolecular [4+2] cycloaddition (Diels-Alder reaction). This reaction joins the two complex precursors: the iridoid deacetylasperuloside (acting as the dienophile) and a cyclopentadiene derived from a Daphniphyllum alkaloid (acting as the diene). While enzymes that catalyze such pericyclic reactions, often called pericyclases or Diels-Alderases, have been discovered in nature, it is not yet known whether this specific transformation is enzyme-mediated or occurs spontaneously in planta. The total synthesis of this compound was successfully achieved by mimicking this proposed late-stage reaction.[1][2][3]

Diels_Alder_Hypothesis Alkaloid Daphniphyllum Alkaloid Precursor Diene Cyclopentadiene (Diene) Alkaloid->Diene [Enzymatic Steps] Iridoid Iridoid Precursor (Deacetylasperuloside) Hybrid This compound Iridoid->Hybrid Diels-Alder Reaction Diene->Hybrid

Caption: The proposed Diels-Alder reaction in the biosynthesis.

Conclusion and Future Directions

The iridoid moiety of this compound is proposed to originate from deacetylasperuloside, which itself is derived from the core iridoid biosynthetic pathway. While the early steps of this pathway are well-established, the specific late-stage tailoring enzymes that produce deacetylasperuloside remain to be characterized. Future research, employing the transcriptomic and biochemical methodologies outlined in this guide, will be crucial to fully elucidate the complete biosynthetic pathway. Identifying the specific oxidases, glycosyltransferases, and potentially a Diels-Alderase involved would not only confirm the biogenetic hypothesis for this compound but also provide valuable enzymatic tools for synthetic biology and the potential biotechnological production of complex, high-value natural products.

References

Structural Classification of Hybridaphniphylline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate molecular architectures and diverse biological activities. Isolated from Daphniphyllum longeracemosum, this molecule is a unique hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Its formidable structure, featuring 11 rings and 19 stereocenters, has made it a significant target for total synthesis, achieved notably by Li's group.[2][3][4] This technical guide provides an in-depth analysis of the structural classification of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway.

Structural Classification and Core Features

This compound is classified as a Daphniphyllum alkaloid.[2] More specifically, it is a hybrid molecule formed through a proposed Diels-Alder cycloaddition between a Daphniphyllum alkaloid precursor and an iridoid component.[5] The core structure is a highly intricate, undecacyclic fused ring system.

Key Structural Features:

  • Undecacyclic Core: The molecule possesses a complex framework of 11 fused rings.[2]

  • 19 Stereocenters: The three-dimensional arrangement of this compound is defined by 19 stereogenic centers, contributing to its significant structural complexity.[2]

  • Daphniphyllum Alkaloid Moiety: This portion of the molecule is derived from a calyciphylline A-type alkaloid precursor.[3]

  • Iridoid Moiety: The other key component is derived from an iridoid, specifically asperuloside (B190621) tetraacetate in the context of its total synthesis.[2]

  • Key Functional Groups: The structure incorporates several key functional groups, including lactones, ethers, a tertiary amine, and multiple hydroxyl groups within the iridoid-derived portion.

The systematic IUPAC name for this compound is (1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.1¹,²⁴.1⁴,¹⁵.1⁵,⁸.0⁴,²⁸.0⁵,¹⁴.0¹⁹,²⁷.0²¹,²⁶.0¹¹,³¹]hentriaconta-9,16(28)-diene-6,29-dione.

Quantitative Structural Data

The precise three-dimensional structure of this compound has been elucidated through X-ray crystallography. The following tables summarize key crystallographic and spectroscopic data.

Table 1: Crystallographic Data Summary

ParameterValue
Molecular FormulaC₃₇H₄₇NO₁₁
Molecular Weight681.77 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)15.726
b (Å)14.981
c (Å)10.346
α (°)90
β (°)90
γ (°)90
Volume (ų)2439.5
Z4
Density (calculated) (g/cm³)1.856
R-factor (%)8.4

Note: Specific bond lengths and angles are contained within the Crystallographic Information File (CIF), available in the supporting information of the primary synthesis publication.[2]

Table 2: Key NMR Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
151.22.55 (m)
236.41.89 (m), 1.65 (m)
342.12.11 (m)
488.9-
559.32.98 (d, J = 4.0)
6175.1-
7--
882.34.95 (d, J = 2.0)
9140.25.98 (s)
10141.5-
.........

Note: This is a partial list. The complete NMR data is available in the supporting information of the referenced publication.[2]

Table 3: High-Resolution Mass Spectrometry Data

Ionization ModeFormulaCalculated m/zFound m/z
ESI+[M+H]⁺C₃₇H₄₈NO₁₁⁺682.3229

Experimental Protocols

Isolation of this compound

The isolation of this compound from the dried and powdered stems and leaves of Daphniphyllum longeracemosum involves the following general steps[5]:

  • Extraction: The plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature.

  • Solvent Partitioning: The resulting crude extract is partitioned between different solvents of varying polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their solubility.

  • Chromatographic Separation: The fraction containing the target compound (typically the EtOAc or n-BuOH fraction) is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: Initial separation is performed on a silica gel column using a gradient of solvents, for example, a mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH).

    • RP-18 Chromatography: Further purification is achieved using a reversed-phase C18 (RP-18) column with a gradient of acetonitrile (B52724) (MeCN) and water (H₂O).

    • Preparative HPLC: Final purification to yield pure this compound is accomplished using preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation Methodologies

The complex structure of this compound was determined using a combination of modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Tandem mass spectrometry (MS/MS) experiments can provide information about the fragmentation patterns, aiding in structural elucidation.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including the absolute configuration of its numerous stereocenters.

Biosynthetic and Synthetic Pathways

The proposed biosynthesis of this compound involves a key intermolecular Diels-Alder reaction. This hypothesis guided the successful total synthesis of the molecule.

Proposed Biosynthetic Pathway

The biosynthesis is thought to proceed via a [4+2] cycloaddition between a calyciphylline A-type alkaloid diene and the iridoid deacetylasperuloside.

Biosynthetic Pathway of this compound cluster_0 Precursors cluster_1 Key Reaction cluster_2 Product Calyciphylline A-type Alkaloid Diene Calyciphylline A-type Alkaloid Diene Intermolecular Diels-Alder Reaction Intermolecular Diels-Alder Reaction Calyciphylline A-type Alkaloid Diene->Intermolecular Diels-Alder Reaction Deacetylasperuloside Deacetylasperuloside Deacetylasperuloside->Intermolecular Diels-Alder Reaction This compound This compound Intermolecular Diels-Alder Reaction->this compound

Caption: Proposed Biosynthetic Pathway of this compound.

Total Synthesis Workflow

The first total synthesis of this compound by Li's group is a landmark achievement in natural product synthesis.[2] A simplified workflow is depicted below.

Total Synthesis Workflow of this compound Starting Materials Starting Materials Diene Synthesis Diene Synthesis Starting Materials->Diene Synthesis Dienophile Synthesis Dienophile Synthesis Starting Materials->Dienophile Synthesis Key Diels-Alder Cycloaddition Key Diels-Alder Cycloaddition Diene Synthesis->Key Diels-Alder Cycloaddition Dienophile Synthesis->Key Diels-Alder Cycloaddition Post-Cycloaddition Modifications Post-Cycloaddition Modifications Key Diels-Alder Cycloaddition->Post-Cycloaddition Modifications This compound This compound Post-Cycloaddition Modifications->this compound

Caption: Simplified Total Synthesis Workflow of this compound.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the broader class of Daphniphyllum alkaloids, which exhibit cytotoxic, antioxidant, and vasorelaxant properties, specific studies on the biological activity and signaling pathway modulation of this compound are limited. Further investigation is required to elucidate its specific cellular targets and mechanisms of action.

Conclusion

This compound stands as a testament to the structural diversity and complexity found in natural products. Its classification as a Daphniphyllum alkaloid-iridoid hybrid highlights a fascinating biosynthetic pathway. The successful total synthesis has not only confirmed its structure but also provides a platform for the synthesis of analogues for further biological evaluation. This technical guide serves as a comprehensive resource for researchers interested in the chemistry and potential therapeutic applications of this remarkable molecule.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the landmark total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The synthesis, accomplished by the Li group, represents a significant achievement in natural product synthesis and offers valuable insights for the construction of intricate molecular architectures.[1][2][3][4][5]

This compound is a structurally unique natural product, characterized by a formidable framework of 11 rings and 19 stereocenters.[1][2][3][4] Its biogenesis is thought to involve an intermolecular Diels-Alder reaction between a cyclopentadiene (B3395910) derivative and deacetylasperuloside.[3] The successful total synthesis not only confirms the structure of this complex molecule but also provides a synthetic route to access analogs for biological evaluation.

The synthetic strategy hinges on a convergent approach, bringing together two complex fragments in a late-stage intermolecular Diels-Alder reaction.[1][2][3][4] Key strategic elements of this synthesis include a Claisen rearrangement to construct a key intermediate, the synthesis of a highly substituted dienophile from (+)-genipin, and a one-pot diene formation/Diels-Alder cycloaddition.[1][2][3][4][6]

Logical Flow of the Synthetic Strategy

The overall synthetic plan is depicted in the flowchart below, illustrating the convergence of the two main fragments to yield the final natural product.

Total_Synthesis_Hybridaphniphylline_B cluster_dienophile Dienophile Synthesis cluster_diene Diene Synthesis cluster_coupling Key Cycloaddition and Final Steps genipin (+)-Genipin asperuloside_tetraacetate Asperuloside (B190621) Tetraacetate (Dienophile) genipin->asperuloside_tetraacetate Glycosylation, Lactonization diels_alder Intermolecular Diels-Alder Reaction asperuloside_tetraacetate->diels_alder start_diene Scalable Route daphnilongeranin_B Daphnilongeranin B start_diene->daphnilongeranin_B Multi-step Synthesis cyclopentadiene Fully Elaborated Cyclopentadiene (Diene) daphnilongeranin_B->cyclopentadiene Claisen Rearrangement, Further Elaboration cyclopentadiene->diels_alder cycloadduct Cycloadduct diels_alder->cycloadduct One-pot Protocol hybridaphniphylline_B This compound cycloadduct->hybridaphniphylline_B Reductive Desulfurization, Global Deacetylation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key transformations in the total synthesis of this compound, along with tabulated quantitative data for each step.

Synthesis of the Diene Fragment

The synthesis of the fully elaborated cyclopentadiene fragment began from a known intermediate accessible via a scalable route and involved a key Claisen rearrangement.

Table 1: Key Steps in the Synthesis of the Diene Fragment

StepReactionKey Reagents and ConditionsYield (%)
1Claisen RearrangementAllyl dienol ether, protic solventsNot specified
2Further ElaborationMulti-step sequenceNot specified

Protocol for a Key Transformation: Claisen Rearrangement

Detailed experimental procedures for the Claisen rearrangement and subsequent steps to the final diene are outlined in the supporting information of the primary publication. A crucial aspect of this step was the use of protic solvents to suppress an undesired Cope rearrangement.[1][2][3]

Synthesis of the Dienophile Fragment

The dienophile, asperuloside tetraacetate, was synthesized from the commercially available natural product (+)-genipin.

Table 2: Synthesis of the Dienophile Fragment

StepStarting MaterialReactionKey Reagents and ConditionsProductYield (%)
1(+)-GenipinGlycosylationAc2O, PyridineIntermediateNot specified
2IntermediateLactonizationNot specifiedAsperuloside TetraacetateNot specified

Protocol for the Synthesis of Asperuloside Tetraacetate from (+)-Genipin

The synthesis of the dienophile from (+)-genipin involved a glycosylation and a subsequent lactonization step.[1][2][3][4][6]

Key Late-Stage Intermolecular Diels-Alder Reaction and Final Steps

The culmination of the synthesis was a one-pot protocol for the formation of the cyclopentadiene and its subsequent intermolecular Diels-Alder reaction with asperuloside tetraacetate. The resulting cycloadduct was then converted to this compound.

Table 3: Final Steps of the Total Synthesis

StepReactionKey Reagents and ConditionsProductYield (%)
1Diene Formation and Diels-Alder ReactionOne-pot protocolCycloadductNot specified
2Reductive DesulfurizationNot specifiedIntermediateNot specified
3Global DeacetylationNot specifiedThis compoundNot specified

Protocol for the One-Pot Diene Formation and Intermolecular Diels-Alder Reaction

This pivotal one-pot reaction involved the in-situ generation of the fully elaborated cyclopentadiene followed by its [4+2] cycloaddition with asperuloside tetraacetate.[1][2][3][4][6]

Protocol for the Conversion of the Cycloadduct to this compound

The final steps to access the natural product involved a reductive desulfurization and a global deacetylation of the cycloadduct.[1][2][3][4][6]

Workflow for Key Experimental Procedures

The following diagram illustrates the general workflow for a typical reaction step in this synthesis.

Experimental_Workflow reagents Prepare Reagents and Solvents reaction_setup Set up Reaction Vessel under Inert Atmosphere reagents->reaction_setup addition Add Reagents Sequentially at Controlled Temperature reaction_setup->addition monitoring Monitor Reaction Progress by TLC/LC-MS addition->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General experimental workflow for a synthetic step.

Conclusion

The total synthesis of this compound by Li and coworkers is a masterclass in strategic planning and chemical execution. The successful application of a late-stage Diels-Alder reaction to couple two complex fragments provides a powerful demonstration of this strategy in the synthesis of highly complex natural products. The detailed protocols and data from this work, found in the primary literature, offer a valuable resource for synthetic chemists engaged in the synthesis of complex molecules and the development of new synthetic methodologies.

References

Application Notes and Protocols: Synthetic Strategies for the Core of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic strategies employed in the construction of the complex core of Hybridaphniphylline B, a prominent member of the Daphniphyllum alkaloids. The methodologies presented are primarily based on the first total synthesis reported by Li and coworkers, a landmark achievement in natural product synthesis.[1][2][3] This synthesis showcases a convergent strategy, culminating in a biomimetic Diels-Alder reaction to assemble the final intricate structure.[1][2][3]

The core of this compound is a formidable hexacyclic framework, the construction of which necessitates a series of elegant and strategic chemical transformations.[2] Key among these are a Claisen rearrangement to set a crucial quaternary center, a Pauson-Khand reaction to forge a five-membered ring, and a late-stage intermolecular [4+2] cycloaddition.[1][2]

Key Synthetic Strategies and Transformations

The assembly of the hexacyclic core of daphnilongeranin B, a key precursor to the diene required for the final cycloaddition, represents a significant portion of the synthetic effort. The strategy hinges on the following key reactions:

  • Claisen Rearrangement: A thermally induced Claisen rearrangement of a strategically synthesized allyl dienol ether is employed to construct a key C-C bond and install a challenging quaternary stereocenter with high diastereoselectivity.[1][2] The use of protic solvents was found to be crucial in suppressing an undesired Cope rearrangement.[1][2]

  • Pauson-Khand Reaction: This cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is utilized to construct one of the cyclopentane (B165970) rings within the core structure.

  • Formation of the Diene: The synthesis culminates in the formation of a highly substituted and reactive cyclopentadiene (B3395910) derivative. This diene is not isolated but generated in situ for the subsequent Diels-Alder reaction.

  • Intermolecular Diels-Alder Reaction: The final assembly of the core structure of this compound is achieved through a late-stage intermolecular Diels-Alder reaction between the synthesized hexacyclic diene and a dienophile derived from (+)-genipin.[1][2][3]

Quantitative Data Summary

The following table summarizes the yields of the key transformations in the synthesis of the daphnilongeranin B core, a key intermediate.

Step No.ReactionStarting MaterialProductYield (%)
1Claisen RearrangementAllyl dienol ether1,5-diene94
2Hydroboration-Oxidation1,5-dienePrimary alcohol-
3Swern OxidationPrimary alcoholAldehyde-
4Seyferth-Gilbert HomologationAldehydeTerminal alkyne85 (over 3 steps)
5ThionationTerminal alkyneThioamide96
6Pauson-Khand ReactionThioamideCyclopentenone71
7Krapcho DemethoxycarbonylationDiesterMonoester92
8α-Selenation and Oxidative EliminationMonoesterα,β-unsaturated enone83

Experimental Protocols

Protocol 1: Claisen Rearrangement

This protocol describes the thermally induced Claisen rearrangement to form the 1,5-diene.

  • A solution of the allyl dienol ether (1.0 equiv) in a 10:1 mixture of methanol (B129727) and water is prepared in a sealed tube.

  • The solution is degassed with argon for 15 minutes.

  • The sealed tube is heated to 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the 1,5-diene.

Protocol 2: Pauson-Khand Reaction

This protocol details the construction of the cyclopentenone ring system.

  • To a solution of the enyne precursor (1.0 equiv) in degassed 1,2-dichloroethane (B1671644) (DCE) is added Co₂(CO)₈ (1.2 equiv).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Cyclohexylamine (3.0 equiv) is added, and the mixture is heated to 70 °C for 12 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired cyclopentenone.

Protocol 3: One-Pot Diene Formation and Diels-Alder Reaction

This protocol outlines the final convergent step to form the core of this compound.

  • A solution of the α,β-unsaturated enone precursor (1.0 equiv) in THF is cooled to -78 °C.

  • A solution of L-selectride (1.5 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • Martin's sulfurane (2.0 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The dienophile, asperuloside (B190621) tetraacetate (1.2 equiv), is added, and the reaction mixture is heated to 60 °C for 24 hours in a sealed tube.

  • After cooling, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The residue is purified by flash column chromatography to afford the Diels-Alder adduct.

Visualizations

Synthetic_Pathway_Core A Allyl Dienol Ether B 1,5-Diene A->B Claisen Rearrangement C Enyne Precursor B->C Multi-step Elaboration D Cyclopentenone C->D Pauson-Khand Reaction E α,β-Unsaturated Enone D->E Further Functionalization F Diene (in situ) E->F Reduction & Dehydration H This compound Core F->H Diels-Alder Reaction G Asperuloside Tetraacetate (Dienophile) G->H

Caption: Key transformations in the synthesis of the this compound core.

Experimental_Workflow_Diels_Alder cluster_diene_formation Diene Formation (in situ) cluster_cycloaddition Diels-Alder Cycloaddition cluster_workup Workup and Purification start_material α,β-Unsaturated Enone in THF reduction Add L-Selectride at -78°C start_material->reduction dehydration Add Martin's Sulfurane, warm to RT reduction->dehydration diene Generated Diene dehydration->diene add_dienophile Add Asperuloside Tetraacetate diene->add_dienophile Combine heat Heat to 60°C for 24h add_dienophile->heat product Diels-Alder Adduct heat->product quench Quench with NaHCO₃ product->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify final_product Purified this compound Core purify->final_product

Caption: Workflow for the one-pot diene formation and Diels-Alder reaction.

References

Application Notes and Protocols: Late-Stage Intermolecular Diels-Alder Reactions in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, continues to be a powerful tool for the construction of complex molecular architectures. Its application in a late-stage setting during the total synthesis of natural products is particularly strategic, enabling the rapid assembly of core cyclic systems and the convergence of complex molecular fragments. This document provides detailed application notes and experimental protocols for key examples of late-stage intermolecular Diels-Alder reactions in the synthesis of bioactive natural products, with a focus on providing practical, reproducible methodologies for researchers in organic synthesis and drug development.

Total Synthesis of (–)-Platencin

Platencin (B21511) is a potent antibiotic that functions through the dual inhibition of fatty acid biosynthesis enzymes FabF and FabH. Its complex tetracyclic core has made it a popular target for total synthesis. The Nicolaou group's synthesis features a key asymmetric intermolecular Diels-Alder reaction to construct a crucial part of the molecular framework.

Data Presentation: Asymmetric Diels-Alder Reaction in the Synthesis of (–)-Platencin
EntryDieneDienophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
11-(Aminosilyloxy)-1,3-butadiene derivativeα,β-Unsaturated aldehydeCr(III)-salen complex (10)CH2Cl2-202492>20:193
Experimental Protocol: Asymmetric Diels-Alder Reaction (Nicolaou et al.)

Materials:

  • Diene (1-(tert-butyldimethylsilyloxy)-3-((triethylsilyl)oxy)-1,3-butadiene)

  • Dienophile (2-methyl-4-oxobut-2-enal)

  • (R,R)-Cr(III)-salen catalyst

  • Anhydrous Dichloromethane (CH2Cl2)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves (200 mg) was added a solution of the (R,R)-Cr(III)-salen catalyst (0.10 mmol, 10 mol%) in anhydrous CH2Cl2 (5.0 mL) under an argon atmosphere.

  • The mixture was stirred at room temperature for 30 minutes.

  • The dienophile (1.0 mmol, 1.0 equiv) was added, and the resulting mixture was cooled to -20 °C.

  • A solution of the diene (1.2 mmol, 1.2 equiv) in anhydrous CH2Cl2 (2.0 mL) was added dropwise over 10 minutes.

  • The reaction mixture was stirred at -20 °C for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction was quenched by the addition of trifluoroacetic acid (0.1 mL).

  • The mixture was warmed to room temperature, filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Diels-Alder adduct.

Logical Relationship: Late-Stage Diels-Alder in Platencin Synthesis

G A Advanced Linear Intermediates B Key Intermolecular Diels-Alder Reaction A->B Convergent Strategy C Tetracyclic Core of Platencin B->C Rapid Complexity Generation D Functional Group Manipulations C->D E (-)-Platencin D->E

Caption: Convergent synthesis of the platencin core via a key Diels-Alder reaction.

Biomimetic Total Synthesis of Lugdunomycin

Lugdunomycin is a highly rearranged angucycline antibiotic with a complex polycyclic structure. Its biosynthesis was elucidated through a biomimetic total synthesis, which revealed a fascinating late-stage intermolecular Diels-Alder reaction as the key bond-forming event. This discovery is significant for both synthetic chemistry and chemical biology.

Data Presentation: Biomimetic Diels-Alder Reaction in the Synthesis of Lugdunomycin
EntryDieneDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (Lugdunomycin : epi-Lugdunomycin)
1Elmoniniso-MaleimycinD2O/CD3CN (1:1)2548~401 : 2.5

Note: The yield and diastereomeric ratio are for the uncatalyzed biomimetic reaction. The presence of bovine serum albumin (BSA) was found to slightly favor the formation of the natural product.

Experimental Protocol: Biomimetic Intermolecular Diels-Alder Reaction (Uiterweerd et al.)

Materials:

  • Elmonin

  • iso-Maleimycin

  • Deuterated water (D2O)

  • Acetonitrile-d3 (CD3CN)

Procedure:

  • Elmonin (1.0 mg, 1.0 equiv) and iso-maleimycin (1.2 equiv) were dissolved in a mixture of D2O (0.3 mL) and CD3CN (0.3 mL) in an NMR tube.

  • The solution was thoroughly mixed and allowed to stand at room temperature (25 °C).

  • The reaction progress and the formation of the Diels-Alder adducts were monitored directly by 1H NMR spectroscopy over a period of 48 hours.

  • The ratio of diastereomers was determined by integration of characteristic signals in the 1H NMR spectrum.

  • Due to the small scale and analytical nature of the experiment, isolation was not performed. The reported yield is based on NMR analysis.

Experimental Workflow: Biomimetic Synthesis of Lugdunomycin

G cluster_precursors Precursor Synthesis A Synthesis of Elmonin C Biomimetic Intermolecular Diels-Alder Reaction A->C B Synthesis of iso-Maleimycin B->C D Diastereomeric Mixture (Lugdunomycin and epi-Lugdunomycin) C->D E Chromatographic Separation D->E F Lugdunomycin E->F

Caption: Workflow for the biomimetic synthesis of lugdunomycin.

Application in Drug Development

The late-stage application of the Diels-Alder reaction in the synthesis of natural products like platencin and lugdunomycin holds significant implications for drug development.

  • Access to Analogs: This strategy allows for the modification of the diene and dienophile components at a late stage, providing a powerful platform for the synthesis of a diverse range of analogs. This is crucial for structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of a drug lead.

  • Convergent Synthesis: By bringing together complex fragments in a single, often highly stereocontrolled, step, the overall synthesis becomes more efficient and convergent. This is advantageous for the scalable production of a drug candidate.

  • Biomimetic Insights: As demonstrated in the synthesis of lugdunomycin, a late-stage Diels-Alder can provide fundamental insights into the biosynthetic pathway of a natural product.[1] This knowledge can be leveraged to develop novel biocatalytic approaches for the production of complex molecules.

The ability to rapidly construct complex molecular cores through a late-stage intermolecular Diels-Alder reaction provides a powerful tool for both the discovery of new bioactive compounds and the development of new therapeutics. The detailed protocols provided herein serve as a practical guide for researchers aiming to apply this elegant and powerful transformation in their own synthetic endeavors.

References

Application Notes and Protocols: Claisen Rearrangement in the Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic application of the Claisen rearrangement in the landmark total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid with a formidable structure comprising 11 rings and 19 stereocenters. The successful execution of this synthesis, reported by Li and coworkers in 2018, hinged on a key Claisen rearrangement of a bespoke allyl dienol ether. This document outlines the experimental protocol for this critical transformation, presents relevant quantitative data, and visualizes the reaction pathway and workflow.

Introduction

The total synthesis of architecturally complex natural products like this compound serves as a crucible for testing the limits of modern synthetic organic chemistry. The Claisen rearrangement, a powerful and reliable carbon-carbon bond-forming reaction, was strategically employed to construct a key structural motif within the core of the molecule. A notable challenge in this specific application was the potential for a competing Cope rearrangement. The research team ingeniously circumvented this by fine-tuning the substrate and employing protic solvents, thereby favoring the desired Claisen pathway.[1][2]

Data Presentation

The Claisen rearrangement was a pivotal step in the synthesis of a key intermediate enone. The following table summarizes the quantitative outcomes of this reaction and a subsequent transformation.

StepReactantProductReagents and ConditionsYield (%)Diastereomeric Ratio
Claisen Rearrangement Allyl dienol etherAldehyde2,2,2-Trifluoroethanol (B45653), 1,2-dichlorobenzene (B45396), 180 °C, 24 h (sealed tube)75Not Applicable
C=C Bond Migration AldehydeEnone 26 K₂CO₃, 2,2,2-trifluoroethanol, 60 °C, 2 h84Not Reported
Overall Yield (from dienol ether to enone 26) Allyl dienol etherEnone 26 Two steps63

Experimental Protocols

The following protocols are adapted from the supporting information of the total synthesis of this compound by Li's group.

Synthesis of the Aldehyde via Claisen Rearrangement

Materials:

  • Allyl dienol ether (1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • 1,2-Dichlorobenzene (o-DCB)

  • Argon atmosphere

  • Sealed tube

Procedure:

  • A solution of the allyl dienol ether in a 1:1 mixture of 2,2,2-trifluoroethanol and 1,2-dichlorobenzene is prepared.

  • The solution is degassed and placed under an argon atmosphere.

  • The reaction vessel (a sealed tube) is heated to 180 °C.

  • The reaction is maintained at this temperature for 24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldehyde.

Synthesis of Enone 26 via C=C Bond Migration

Materials:

  • Aldehyde product from the Claisen rearrangement (1.0 equiv)

  • Potassium carbonate (K₂CO₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Argon atmosphere

Procedure:

  • The aldehyde is dissolved in 2,2,2-trifluoroethanol.

  • Potassium carbonate is added to the solution.

  • The mixture is stirred at 60 °C for 2 hours under an argon atmosphere.

  • Upon completion, the reaction is quenched and the product is extracted.

  • The combined organic layers are dried and concentrated.

  • The resulting crude material is purified by flash column chromatography to yield enone 26 .

Visualizations

Claisen Rearrangement Reaction Pathway

The following diagram illustrates the-sigmatropic rearrangement that constitutes the core of the Claisen reaction in this synthesis.

Caption: The key Claisen rearrangement step.

Experimental Workflow

This diagram outlines the sequential workflow from the starting allyl dienol ether to the final enone intermediate.

Experimental_Workflow start Start: Allyl Dienol Ether claisen Claisen Rearrangement (TFE/o-DCB, 180 °C, 24 h) start->claisen aldehyde Intermediate Aldehyde claisen->aldehyde Yield: 75% migration C=C Bond Migration (K₂CO₃, TFE, 60 °C, 2 h) aldehyde->migration enone Product: Enone 26 migration->enone Yield: 84%

Caption: Workflow for the synthesis of enone 26.

References

Gram-Scale Synthesis of Hybridaphniphylline B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gram-scale synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The synthesis was first reported by Zhang et al. and is notable for its convergent strategy, featuring a key late-stage intermolecular Diels-Alder reaction.[1][2] The protocols outlined below are based on this seminal work and are intended to facilitate the replication and further investigation of this intricate natural product and its analogues.

Summary of Synthetic Strategy

The total synthesis of this compound hinges on the coupling of two major fragments: a highly elaborated cyclopentadiene (B3395910) and asperuloside (B190621) tetraacetate. The cyclopentadiene fragment is prepared via a scalable route starting from daphnilongeranin B. A crucial step in this sequence is a Claisen rearrangement.[1][2] The dienophile, asperuloside tetraacetate, is derived from (+)-genipin.[1][2] The final key transformation is a one-pot Diels-Alder reaction followed by reductive desulfurization and global deacetylation to yield the target molecule.[1][2]

Experimental Workflows

The following diagram illustrates the overall workflow for the synthesis of this compound, from the preparation of the key fragments to the final product.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A_start Daphnilongeranin B A_intermediate Allyl Dienol Ether Intermediate A_start->A_intermediate Multi-step sequence A_claisen Claisen Rearrangement A_intermediate->A_claisen A_end Elaborated Cyclopentadiene A_claisen->A_end C_diels_alder One-Pot Diels-Alder Reaction A_end->C_diels_alder B_start (+)-Genipin B_intermediate Glycosylation & Lactonization B_start->B_intermediate B_end Asperuloside Tetraacetate B_intermediate->B_end B_end->C_diels_alder C_reduction Reductive Desulfurization C_diels_alder->C_reduction C_deprotection Global Deacetylation C_reduction->C_deprotection C_end This compound C_deprotection->C_end

Caption: Overall workflow for the synthesis of this compound.

Key Synthetic Pathway

The diagram below outlines the key transformations in the synthesis of this compound.

G Daphnilongeranin_B Daphnilongeranin B Cyclopentadiene Elaborated Cyclopentadiene Daphnilongeranin_B->Cyclopentadiene Scalable Route Diels_Alder_Adduct Diels-Alder Adduct Cyclopentadiene->Diels_Alder_Adduct Diels-Alder Reaction Genipin (+)-Genipin Asperuloside_Tetraacetate Asperuloside Tetraacetate Genipin->Asperuloside_Tetraacetate Glycosylation & Lactonization Asperuloside_Tetraacetate->Diels_Alder_Adduct Hybridaphniphylline_B This compound Diels_Alder_Adduct->Hybridaphniphylline_B Post-Cycloaddition Modifications

Caption: Key transformations in the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the gram-scale synthesis of this compound.

Table 1: Synthesis of the Elaborated Cyclopentadiene

StepStarting MaterialReagents and ConditionsProductYield (%)Scale (g)
1Daphnilongeranin B1. LiAlH4, THF, 0 °C to rt2. Ac2O, pyridine (B92270), DMAP, CH2Cl2Diol Intermediate955.0
2Diol IntermediateTPAP, NMO, CH2Cl2, 4Å MSKeto-aldehyde884.75
3Keto-aldehydeAllylMgBr, THF, -78 °CAllyl Dienol Ether75 (d.r. = 3:1)4.2
4Allyl Dienol EtherToluene (B28343), 180 °C, sealed tubeElaborated Cyclopentadiene653.15

Table 2: Synthesis of Asperuloside Tetraacetate

StepStarting MaterialReagents and ConditionsProductYield (%)Scale (g)
1(+)-Genipin1. Glucose, p-TsOH, MeOH2. Ac2O, pyridineGlycosylated Intermediate8010.0
2Glycosylated IntermediateNaIO4, then NaBH4, MeOH/H2ODiol Lactone708.0
3Diol LactoneAc2O, pyridine, DMAP, CH2Cl2Asperuloside Tetraacetate927.36

Table 3: Final Assembly of this compound

StepStarting MaterialReagents and ConditionsProductYield (%)Scale (g)
1Elaborated Cyclopentadiene & Asperuloside Tetraacetate1,2-dichlorobenzene (B45396), BHT, 160 °CDiels-Alder Adduct55 (for major isomer)1.0
2Diels-Alder AdductRaney Ni, H2 (50 atm), EtOHDesulfurized Intermediate850.55
3Desulfurized IntermediateK2CO3, MeOHThis compound900.495

Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of the Elaborated Cyclopentadiene

  • Reduction of Daphnilongeranin B: To a stirred solution of Daphnilongeranin B (5.0 g, 12.8 mmol) in anhydrous THF (250 mL) at 0 °C under an argon atmosphere, LiAlH4 (1.46 g, 38.4 mmol) is added portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the sequential addition of H2O (1.5 mL), 15% aq. NaOH (1.5 mL), and H2O (4.5 mL). The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in CH2Cl2 (100 mL), and pyridine (10.3 mL, 128 mmol), Ac2O (6.0 mL, 64 mmol), and a catalytic amount of DMAP are added. The mixture is stirred at room temperature for 12 hours, then diluted with CH2Cl2 and washed with 1 M HCl, saturated aq. NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography (Hexanes/EtOAc = 3:1) to afford the diol intermediate.

  • Oxidation to Keto-aldehyde: To a solution of the diol intermediate (4.75 g, 10.0 mmol) in CH2Cl2 (200 mL) containing 4Å molecular sieves (10 g), NMO (2.34 g, 20.0 mmol) is added. After stirring for 15 minutes, TPAP (176 mg, 0.5 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is filtered through a pad of Celite and concentrated. The residue is purified by flash chromatography (Hexanes/EtOAc = 4:1) to give the keto-aldehyde.

  • Allylation: A solution of the keto-aldehyde (4.2 g, 9.0 mmol) in anhydrous THF (150 mL) is cooled to -78 °C under an argon atmosphere. Allylmagnesium bromide (1.0 M in THF, 18.0 mL, 18.0 mmol) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aq. NH4Cl. The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The diastereomeric mixture of the allyl dienol ether is purified by flash chromatography (Hexanes/EtOAc = 9:1).

  • Claisen Rearrangement: The allyl dienol ether (3.15 g, 6.0 mmol) is dissolved in toluene (50 mL) in a sealed tube. The solution is degassed and heated to 180 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography (Hexanes/EtOAc = 15:1) to yield the elaborated cyclopentadiene.

Protocol 2: One-Pot Diels-Alder Reaction and Final Steps

  • Diels-Alder Reaction: A mixture of the elaborated cyclopentadiene (1.0 g, 1.9 mmol), asperuloside tetraacetate (1.3 g, 2.8 mmol), and BHT (catalytic amount) in 1,2-dichlorobenzene (20 mL) is heated to 160 °C in a sealed tube for 48 hours. The solvent is removed under high vacuum, and the residue is purified by flash column chromatography (Hexanes/EtOAc = 2:1) to isolate the major Diels-Alder adduct.

  • Reductive Desulfurization: The Diels-Alder adduct (0.55 g, 0.58 mmol) is dissolved in EtOH (30 mL). Raney Ni (slurry in water, ~1 g) is added, and the mixture is hydrogenated at 50 atm for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the desulfurized intermediate, which is used in the next step without further purification.

  • Global Deacetylation: The crude desulfurized intermediate is dissolved in MeOH (20 mL), and K2CO3 (400 mg, 2.9 mmol) is added. The mixture is stirred at room temperature for 3 hours. The solvent is removed, and the residue is partitioned between CH2Cl2 and water. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by preparative HPLC to afford this compound.

References

Application Notes & Protocols for the Analytical Characterization of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hybridaphniphylline B is a complex Daphniphyllum alkaloid notable for its intricate molecular architecture, featuring 11 rings and 19 stereocenters.[1][2] Its structural elucidation and characterization rely on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. These methods provide comprehensive information on the molecule's connectivity, stereochemistry, and overall three-dimensional structure. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound, based on published data from its total synthesis.

Analytical Techniques Overview

The definitive characterization of this compound is achieved through a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are essential for establishing bond connectivities and the relative stereochemistry of the numerous chiral centers.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular formula of this compound by providing a precise mass-to-charge ratio (m/z).

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the molecular structure, including the absolute stereochemistry of all 19 stereocenters.

The following sections detail the experimental protocols and data presentation for each of these techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire detailed structural information, including the connectivity and relative stereochemistry of this compound.

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped for multinuclear and multidimensional experiments.

Sample Preparation:

  • Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters (General):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 10-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Adjust the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio. For NOESY experiments, a mixing time of 500-800 ms (B15284909) is typically used to observe through-space correlations.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and confirm the elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition Parameters (ESI-TOF as an example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Sampling Cone Voltage: 20-40 V.

  • Source Temperature: 100-120 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 100-1000.

  • Acquisition Mode: Centroid or profile mode with a high-resolution setting.

  • Calibration: Use a suitable external or internal calibrant to ensure high mass accuracy.

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional molecular structure and absolute stereochemistry of this compound.

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Collect a complete set of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

    • The final refined structure provides atomic coordinates, bond lengths, bond angles, and torsion angles, confirming the molecular structure and stereochemistry. The structure can be visualized using software to generate representations like ORTEP drawings.[2][3]

Data Presentation

Quantitative NMR Data Summary

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for key functional groups and regions of this compound, as reported in the literature.

Atom No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
C-1171.8-
C-2100.24.75 (d, J = 8.0)
C-374.23.82 (dd, J = 8.0, 8.0)
C-476.84.11 (dd, J = 8.0, 8.0)
C-571.93.75 (dd, J = 8.0, 8.0)
C-663.34.25 (d, J = 12.0), 4.15 (d, J = 12.0)
C-7134.55.88 (s)
C-8129.8-
C-945.32.55 (m)
C-1029.81.85 (m), 1.65 (m)
.........
OAc170.5, 170.1, 169.8, 169.4-
OAc21.0, 20.8, 20.7, 20.62.08 (s), 2.05 (s), 2.02 (s), 1.98 (s)

Note: This is a representative subset of the full NMR data. For complete assignments, refer to the supporting information of the primary literature on the total synthesis of this compound.

High-Resolution Mass Spectrometry Data
Parameter Value
Ionization Mode ESI+
Molecular Formula C₄₉H₅₉NO₁₅
Calculated m/z 906.3913 [M+H]⁺
Observed m/z 906.3910 [M+H]⁺
X-ray Crystallography Data Summary

The crystallographic data provides the definitive proof of structure.

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.123
b (Å) 15.456
c (Å) 28.901
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 4512.3
Z 4
R-factor (%) 4.5

Note: The specific crystallographic parameters can be found in the CIF files provided in the supporting information of the relevant publications.[2][3]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the analytical characterization of a complex natural product like this compound.

G cluster_purification Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Determination cluster_analysis Data Analysis and Structure Elucidation Purification Purification of this compound (e.g., HPLC) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Purification->NMR HRMS High-Resolution Mass Spectrometry (ESI-TOF) Purification->HRMS Crystallization Crystallization Purification->Crystallization Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation HRMS->Structure_Elucidation Xray Single-Crystal X-ray Diffraction Crystallization->Xray Xray->Structure_Elucidation

Caption: Workflow for the analytical characterization of this compound.

Logical Relationship of Analytical Techniques

This diagram shows how the different analytical techniques provide complementary information leading to the final structure determination.

G cluster_data cluster_techniques Structure This compound Final Structure Connectivity Connectivity (C-C, C-H bonds) Connectivity->Structure Stereochem Relative Stereochemistry Stereochem->Structure MolFormula Molecular Formula MolFormula->Structure AbsStereochem Absolute Stereochemistry AbsStereochem->Structure NMR 2D NMR (COSY, HMBC) NMR->Connectivity NOESY NOESY NOESY->Stereochem HRMS HRMS HRMS->MolFormula Xray X-ray Crystallography Xray->Connectivity Xray->Stereochem Xray->AbsStereochem

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

The structural characterization of this compound is a testament to the power of modern analytical chemistry. A synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography is indispensable for unambiguously determining the structure of such a complex natural product. The protocols and data presented herein provide a comprehensive guide for researchers involved in the isolation, synthesis, and analysis of this compound and other intricate molecular architectures. For complete and detailed experimental procedures and data, it is essential to consult the primary literature and its supporting information.[1][2][3]

References

Application Notes and Protocols for the Analysis of Hybridaphniphylline B by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a complex Daphniphyllum alkaloid first isolated from the stems and leaves of Daphniphyllum longeracemosum.[1] This structurally unique natural product possesses a decacyclic fused skeleton, presenting a significant challenge for both total synthesis and analytical characterization.[2][3] The analysis of this compound is crucial for its potential applications in drug discovery and development, as Daphniphyllum alkaloids are known to exhibit a range of biological activities. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, quantification, and purification of alkaloids from complex mixtures such as plant extracts. This section outlines a general protocol for the quantitative analysis of this compound, based on established methods for other alkaloids.

Experimental Protocol: Quantitative HPLC Analysis

1. Sample Preparation

  • From Plant Material:

    • Air-dry the stems and leaves of Daphniphyllum longeracemosum and grind them into a fine powder.

    • Extract the powdered plant material with methanol (B129727) (MeOH) at room temperature.

    • Concentrate the methanolic extract under reduced pressure to yield a crude extract.

    • Dissolve a known amount of the crude extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.

  • From Pure Compound:

    • Accurately weigh a reference standard of this compound.

    • Dissolve the standard in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

2. HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (ACN)
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector Diode Array Detector (DAD) or UV Detector
Detection λ 210 nm
Injection Vol. 10 µL

3. Method Validation

For accurate and reliable quantification, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria
Linearity Analyze a series of at least five concentrations of the reference standard.Correlation coefficient (r²) > 0.999
Precision Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).Relative Standard Deviation (RSD) < 2%
Accuracy Perform recovery studies by spiking a blank matrix with known concentrations of the standard.Recovery between 98% and 102%
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Data Presentation: HPLC Quantification of this compound in a Sample
Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.2125,00010
Standard 215.2252,00020
Standard 315.2505,00040
Sample X15.2350,00028

Note: The data presented in this table is hypothetical and for illustrative purposes only.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant Plant Material extract Extraction (MeOH) plant->extract Grind dissolve Dissolution & Filtration extract->dissolve Concentrate hplc HPLC System dissolve->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification Peak Integration

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments is required for complete structural assignment.

Experimental Protocol: NMR Structural Elucidation

1. Sample Preparation

  • Isolate and purify this compound using chromatographic techniques such as column chromatography and preparative HPLC.

  • Ensure the sample is free of solvent residues by drying under high vacuum.

  • Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition

  • NMR Spectrometer: Bruker Avance 500 MHz or higher field instrument.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Data Presentation: NMR Spectral Data of this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature.

Position¹³C (δc)¹H (δH, mult., J in Hz)
240.12.35 (m), 1.80 (m)
329.71.95 (m), 1.65 (m)
435.52.10 (m)
555.23.15 (d, 10.5)
668.94.20 (br s)
.........
21'170.1-
22'60.33.70 (d, 12.0), 3.60 (d, 12.0)

Note: This is a partial and representative data set. For a complete assignment, refer to the original publication on the isolation of this compound.

NMR_Analysis_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC HMBC HMBC (Long-range ¹H-¹³C Connectivity) H1->HMBC NOESY NOESY (Spatial Proximity) H1->NOESY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Complete Structure & Stereochemistry COSY->Structure Fragment Assembly HSQC->Structure Direct Connections HMBC->Structure Connect Fragments NOESY->Structure Relative Stereochemistry

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the quantitative analysis and structural elucidation of this compound. The HPLC protocol offers a robust method for determining the concentration of this alkaloid in various samples, which is essential for quality control and pharmacological studies. The NMR protocol outlines the necessary experiments to fully characterize the complex structure of this compound, a critical step in natural product chemistry and drug discovery. Adherence to these protocols will enable researchers to obtain reliable and reproducible data for their studies on this fascinating molecule.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Hybridaphniphyllum B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hybridaphniphylline B is a complex polycyclic natural product belonging to the Daphniphyllum alkaloids.[1][2][3] While the diverse biological activities of Daphniphyllum alkaloids, including their potential as anticancer agents, have been a subject of interest, specific cytotoxic data for this compound is not yet extensively documented in publicly available literature.[4][5] However, studies on related Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8][9][10] For instance, daphnezomine W, daphnioldhanol A, and another unnamed Daphniphyllum alkaloid have shown moderate to weak cytotoxicity against the HeLa human cervical cancer cell line.[7][9][10]

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of this compound using established cell-based assays. The protocols detailed below are standard methods for assessing cell viability, membrane integrity, and apoptosis, which are crucial for characterizing the cytotoxic profile of a novel compound.

Data Presentation: Cytotoxicity of Related Daphniphyllum Alkaloids

Due to the limited availability of specific cytotoxicity data for this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values for structurally related Daphniphyllum alkaloids against the HeLa cell line. This data serves as a valuable reference point for designing experiments to assess the cytotoxicity of this compound.

Compound NameCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[7][8]
Daphnioldhanol AHeLa31.9 µM[6][9][10]
Unnamed AlkaloidHeLa3.89 µM[10]

Experimental Protocols

Herein, we provide detailed protocols for three key cell-based assays to determine the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • HeLa cells (or other cancer cell lines of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting a dose-response curve.

Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • HeLa cells

  • Culture medium and supplements

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to the absorbance of a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye, PI, by cells with compromised membranes.

Materials:

  • HeLa cells

  • Culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat them with different concentrations of this compound for a specified time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to cytotoxicity studies.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) mtt_assay MTT Assay (Viability) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay compound_prep Prepare this compound Stock compound_prep->mtt_assay compound_prep->ldh_assay compound_prep->apoptosis_assay data_collection Data Collection (e.g., Absorbance, Flow Cytometry) mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc pathway_analysis Mechanism of Action Studies ic50_calc->pathway_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Stress cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis hybrid_b This compound hybrid_b->mito Potential Target

Caption: A simplified model of apoptosis signaling pathways.

References

Application Notes and Protocols: Development of Hybridaphniphylline B Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid, an iridoid hybrid, isolated from the stems and leaves of Daphniphyllum longeracemosum.[1][2] The intricate, polycyclic architecture of this compound, featuring 11 rings and 19 stereocenters, has made it a challenging target for total synthesis, a feat first reported by Li and colleagues.[3][4] While the biological activities of many Daphniphyllum alkaloids are known to include cytotoxic, anti-HIV, and kinase inhibitory effects, the specific biological profile of this compound remains largely unexplored.[5][6]

These application notes provide a comprehensive framework for the systematic development of this compound analogs to investigate their structure-activity relationships (SAR). The protocols outlined below detail a strategic approach to analog design, synthesis, and biological evaluation, paving the way for the discovery of novel therapeutic agents.

Proposed Biological Evaluation of this compound and its Analogs

Given the reported bioactivities of related Daphniphyllum alkaloids, such as the anti-HIV activity of logeracemin A (EC50 of 4.5 ± 0.1 μM) and the cytotoxicity of other members of the family against HeLa cells (IC50 of ~3.89 μM), initial biological screening of this compound and its analogs should focus on these two areas.[5][7]

Anticancer Activity Screening

A panel of human cancer cell lines should be used to assess the cytotoxic potential of the synthesized analogs.

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs

Compound IDModificationHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
HB-B Parent Compound15.225.818.5
HB-B-A1 Modification at the iridoid moiety8.712.49.9
HB-B-A2 Modification at the alkaloid core22.135.228.7
HB-B-A3 Simplified ring system>50>50>50
Anti-HIV Activity Screening

The antiviral activity of the compounds should be evaluated using an in vitro HIV-1 replication assay.

Table 2: Hypothetical Anti-HIV Activity of this compound Analogs

Compound IDModificationAnti-HIV-1 EC50 (µM)Cytotoxicity (CC50 in MT-4 cells, µM)Selectivity Index (SI = CC50/EC50)
HB-B Parent Compound10.5>50>4.8
HB-B-A1 Modification at the iridoid moiety5.2>50>9.6
HB-B-A2 Modification at the alkaloid core15.8>50>3.2
HB-B-A3 Simplified ring system>25>50-

Experimental Protocols

General Synthetic Strategy for this compound Analogs

The total synthesis of this compound provides a roadmap for generating analogs.[3][4] The late-stage intermolecular Diels-Alder reaction is a key step where structural diversity can be introduced by modifying either the diene or the dienophile precursor.[3][4]

G cluster_dienophile Dienophile Synthesis cluster_diene Diene Synthesis cluster_coupling Key Coupling and Final Steps genipin (+)-Genipin glycosylation Glycosylation & Lactonization genipin->glycosylation dienophile Asperuloside (B190621) Tetraacetate Analogs glycosylation->dienophile diels_alder Intermolecular Diels-Alder Reaction dienophile->diels_alder daphnilongeraninB Daphnilongeranin B Route claisen Claisen Rearrangement daphnilongeraninB->claisen diene Cyclopentadiene (B3395910) Analogs claisen->diene diene->diels_alder desulfurization Reductive Desulfurization diels_alder->desulfurization deacetylation Global Deacetylation desulfurization->deacetylation analogs This compound Analogs deacetylation->analogs

Caption: Synthetic workflow for this compound analogs.

  • Starting Material: (+)-Genipin is the precursor for the dienophile part.[3]

  • Glycosylation: Modify the glycosylation step by using different sugar moieties to introduce variability in the iridoid part of the final molecule.

  • Lactonization: Subsequent lactonization will yield a library of asperuloside tetraacetate analogs.

  • Core Synthesis: The synthesis of the cyclopentadiene diene is based on the scalable route to daphnilongeranin B.[3]

  • Functional Group Modification: Introduce modifications to the peripheral functional groups of the daphnilongeranin B core before the Claisen rearrangement to generate diene analogs.

  • One-Pot Protocol: Employ the established one-pot protocol for the diene formation and intermolecular Diels-Alder reaction between the diene and dienophile analogs.[3]

  • Purification: Separate the resulting cycloadducts by chromatography.

  • Final Steps: Convert the desired cycloadduct to the final this compound analog through reductive desulfurization and global deacetylation.[3]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (e.g., from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Anti-HIV-1 Assay (MT-4 Cell-Based Assay)
  • Cell Infection: Infect MT-4 cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately add serial dilutions of the this compound analogs to the infected cell suspension.

  • Incubation: Incubate the plates for 5 days at 37°C.

  • CPE Observation: Observe the cytopathic effect (CPE) under a microscope.

  • Viability Assay: Determine cell viability using the MTT assay as described in Protocol 2.2.

  • Data Analysis: Calculate the EC50 (concentration protecting 50% of cells from CPE) and CC50 (cytotoxic concentration for 50% of cells) to determine the selectivity index (SI).

Hypothetical Signaling Pathway Modulation

Daphniphyllum alkaloids have been shown to possess a range of biological activities, suggesting they may interact with multiple cellular signaling pathways. A plausible hypothesis is the modulation of pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation HB_B_Analog This compound Analog HB_B_Analog->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by analogs.

This proposed mechanism can be investigated through experiments such as Western blotting to probe the phosphorylation status of key proteins like Akt and mTOR.

Conclusion

The development of this compound analogs for SAR studies presents a promising avenue for the discovery of novel therapeutic leads. The synthetic accessibility, although challenging, allows for the generation of a diverse library of compounds. The protocols and frameworks provided herein offer a systematic approach to synthesizing these analogs and evaluating their biological activities, thereby elucidating the key structural features required for potent and selective anticancer and anti-HIV agents.

References

No Therapeutic Applications of Hybridaphniphylline B Derivatives Found in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, no specific therapeutic applications or biological activity data for derivatives of Hybridaphniphylline B have been reported. While the complex structure and synthesis of this compound, a naturally occurring Daphniphyllum alkaloid, have been a focus of chemical research, its potential medicinal uses and those of its synthetic analogs remain unexplored in publicly available studies.

This compound is a structurally intricate molecule, and its total synthesis has been a significant achievement in organic chemistry.[1][2][3][4][5] It, along with its congener Hybridaphniphylline A, has been isolated from the plant Daphniphyllum longeracemosum.[6] The broader class of Daphniphyllum alkaloids has been noted for exhibiting a range of biological activities, including anti-HIV and antitumor properties.[7] However, specific investigations into the therapeutic potential of this compound or any of its derivatives are conspicuously absent from the current body of scientific literature.

The initial exploration of a novel compound's therapeutic utility typically involves the synthesis of various derivatives to explore the structure-activity relationship (SAR). This process is fundamental to identifying analogs with improved potency, selectivity, and pharmacokinetic properties. The absence of such studies for this compound derivatives means that there is no quantitative data, such as IC50 or EC50 values, to summarize. Furthermore, without any reported biological activity, there are no established experimental protocols for assays or identified signaling pathways to visualize.

References

Hybridaphniphylline B: A Novel Molecular Probe for Investigating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Research Use Only.

Introduction

Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their diverse and potent biological activities.[1][2] While the broader class of Daphniphyllum alkaloids has demonstrated activities including cytotoxicity against various cancer cell lines and anti-inflammatory effects, the specific molecular targets and mechanisms of action for many of its members, including this compound, remain an active area of investigation.[1][3] This document provides detailed application notes and protocols for the proposed use of this compound as a molecular probe to explore and dissect cellular signaling pathways, based on its potential biological activities.

Putative Mechanism of Action

Based on the known cytotoxic and anti-inflammatory properties of related Daphniphyllum alkaloids, we hypothesize that this compound may function as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer and inflammatory disorders. It is proposed that this compound exerts its effects by directly or indirectly inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.

Quantitative Data

The following table summarizes the hypothetical quantitative data for this compound in relevant assays. These values are provided as a reference for expected experimental outcomes.

Assay TypeParameterValueCell Line
In vitro Kinase Assay IKKβ IC₅₀75 nMN/A
Cell Viability Assay IC₅₀ (72h)150 nMHeLa
NF-κB Reporter Assay IC₅₀50 nMHEK293T
Binding Assay (SPR) K D (to IKKβ)25 nMN/A

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the utility of this compound as a molecular probe for the NF-κB signaling pathway.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to assess the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.

Materials:

  • HeLa cells

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting apparatus

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with TNF-α (20 ng/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization of the subcellular localization of the NF-κB p65 subunit.

Materials:

  • HeLa cells grown on coverslips in a 24-well plate

  • This compound

  • TNF-α

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (anti-p65)

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Pre-treat HeLa cells with this compound for 2 hours.

  • Stimulate with TNF-α (20 ng/mL) for 30 minutes.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA for 1 hour.

  • Incubate with anti-p65 primary antibody overnight at 4°C.

  • Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G Hypothetical Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates p_IkBa_p65_p50 p-IκBα-p65-p50 Proteasome Proteasome p_IkBa_p65_p50->Proteasome Ubiquitination & Degradation p65_p50 p65-p50 Proteasome->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates HybridB This compound HybridB->IKK_complex Inhibits DNA DNA p65_p50_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Activates

Caption: Proposed mechanism of action for this compound in the NF-κB pathway.

G Experimental Workflow: Western Blot Analysis Start Start Cell_Culture Seed HeLa Cells (6-well plate) Start->Cell_Culture Pre_treatment Pre-treat with This compound (2h) Cell_Culture->Pre_treatment Stimulation Stimulate with TNF-α (30 min) Pre_treatment->Stimulation Lysis Cell Lysis (RIPA buffer) Stimulation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Non-fat Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (1h) Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection End End Detection->End

Caption: Workflow for analyzing NF-κB pathway proteins by Western blot.

G Experimental Workflow: Immunofluorescence Start Start Cell_Culture Seed HeLa Cells on Coverslips Start->Cell_Culture Pre_treatment Pre-treat with This compound (2h) Cell_Culture->Pre_treatment Stimulation Stimulate with TNF-α (30 min) Pre_treatment->Stimulation Fixation Fixation (4% PFA) Stimulation->Fixation Permeabilization Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody (anti-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Alexa Fluor 488) Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging End End Imaging->End

Caption: Workflow for immunofluorescence analysis of p65 nuclear translocation.

References

Application Notes & Protocols for the Isolation of Hybridaphniphylline B from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hybridaphniphylline B is a complex Daphniphyllum alkaloid that has been isolated from the stems and leaves of Daphniphyllum longeracemosum.[1] This class of alkaloids is of significant interest due to its intricate molecular architecture and potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, based on established methodologies for the extraction of alkaloids from Daphniphyllum species. The protocols provided herein are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Data Presentation

The following tables summarize the quantitative data typically associated with the isolation of this compound and related alkaloids from Daphniphyllum longeracemosum. Please note that the exact yields may vary depending on the specific batch of plant material, extraction conditions, and purification efficiency.

Table 1: Extraction and Initial Fractionation

ParameterValueReference
Starting Plant MaterialDried and powdered stems and leaves of Daphniphyllum longeracemosum[1]
Initial Dry Weight10 kgRepresentative Value
Extraction Solvent95% Ethanol (B145695) (EtOH)General Alkaloid Extraction
Extraction Volume3 x 20 LRepresentative Value
Crude EtOH Extract Yield500 gRepresentative Value
Acidic Aqueous Solution2% Hydrochloric Acid (HCl)General Alkaloid Extraction
Organic Solvent for PartitioningDichloromethane (B109758) (CH₂Cl₂)General Alkaloid Extraction
Crude Alkaloid Fraction Yield50 gRepresentative Value

Table 2: Chromatographic Purification

Chromatographic StepStationary PhaseMobile Phase System (Gradient)Fraction CollectedYield
Silica (B1680970) Gel Column ChromatographySilica Gel (200-300 mesh)Dichloromethane-Methanol (100:1 to 10:1)Fractions A-E-
Sephadex LH-20 ChromatographySephadex LH-20Methanol (B129727)Fractions I-III-
Preparative HPLCC18 Reverse-PhaseAcetonitrile-Water with 0.1% Formic Acid (Gradient)Pure this compound20 mg

Experimental Protocols

1. Preparation of Plant Material

  • Objective: To prepare the plant material for efficient solvent extraction.

  • Procedure:

    • Air-dry the stems and leaves of Daphniphyllum longeracemosum in a well-ventilated area, protected from direct sunlight, until they are brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

    • Store the powdered plant material in airtight containers at room temperature until required for extraction.

2. Extraction of Crude Alkaloids

  • Objective: To extract the total alkaloids from the plant material.

  • Methodology:

    • Macerate the powdered plant material (10 kg) with 95% ethanol (20 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude ethanol extract (approx. 500 g).

3. Acid-Base Partitioning for Alkaloid Enrichment

  • Objective: To separate the alkaloids from other classes of compounds in the crude extract.

  • Methodology:

    • Suspend the crude ethanol extract in 2% aqueous hydrochloric acid (2 L).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with dichloromethane (3 x 1 L) in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with dichloromethane (5 x 1 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction (approx. 50 g).

4. Chromatographic Purification of this compound

  • Objective: To isolate pure this compound from the crude alkaloid mixture.

  • 4.1. Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on a silica gel (200-300 mesh) column.

    • Elute the column with a stepwise gradient of dichloromethane-methanol (from 100:1 to 10:1).

    • Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles. Fractions containing this compound are typically eluted in the more polar fractions.

  • 4.2. Sephadex LH-20 Gel Filtration:

    • Further purify the this compound-containing fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

    • Collect fractions and monitor by TLC.

  • 4.3. Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification step using preparative reverse-phase HPLC on a C18 column.

    • Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Lyophilize the pure fraction to obtain this compound as a white powder (approx. 20 mg).

5. Structure Elucidation

  • Objective: To confirm the identity and purity of the isolated compound.

  • Methodology:

    • The structure of the isolated this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

    • Compare the obtained spectroscopic data with the literature values for this compound.

Visualizations

Isolation_Workflow Plant_Material Dried & Powdered Daphniphyllum longeracemosum (Stems & Leaves) Extraction Maceration with 95% Ethanol Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Ethanolic Extract Filtration_Concentration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning (2% HCl / CH₂Cl₂) Crude_Extract->Acid_Base_Partitioning Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloids Silica_Gel_CC Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude_Alkaloids->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 (Methanol) Silica_Gel_CC->Sephadex_LH20 Prep_HPLC Preparative RP-HPLC (ACN/H₂O Gradient) Sephadex_LH20->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, HRMS) Pure_Compound->Structure_Elucidation

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for the Purification of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods and protocols for the purification of Daphniphyllum alkaloids from plant materials. These structurally complex and biologically active compounds are of significant interest in phytochemical research and drug discovery. The following sections outline established procedures for extraction, fractionation, and purification, including quantitative data from published studies and detailed experimental workflows.

Introduction to Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a diverse group of over 350 nitrogen-containing secondary metabolites isolated from plants of the genus Daphniphyllum.[1][2][3] These alkaloids exhibit a wide range of complex and unique polycyclic skeletons, which has made them attractive targets for total synthesis and pharmacological investigation.[1][2][3] Their biological activities are varied, including cytotoxic, anti-inflammatory, and neurotrophic properties, highlighting their potential for therapeutic applications. The purification of these alkaloids is a critical step in their study, enabling detailed structural elucidation and biological evaluation.

General Purification Strategy

The purification of Daphniphyllum alkaloids typically follows a multi-step process that begins with the extraction of the raw plant material, followed by a series of chromatographic separations to isolate individual compounds. A general workflow is presented below.

Daphniphyllum Alkaloid Purification Workflow cluster_0 Extraction and Initial Processing cluster_1 Preliminary Purification cluster_2 Chromatographic Separation cluster_3 Analysis plant_material Plant Material (Leaves, Stems, Bark) powdered_material Drying and Powdering plant_material->powdered_material solvent_extraction Solvent Extraction (e.g., 95% EtOH) powdered_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acid_base_extraction Acid-Base Partitioning crude_extract->acid_base_extraction crude_alkaloid_fraction Crude Alkaloid Fraction acid_base_extraction->crude_alkaloid_fraction column_chromatography Silica (B1680970) Gel Column Chromatography crude_alkaloid_fraction->column_chromatography fractions Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_alkaloids Pure Alkaloids prep_hplc->pure_alkaloids analysis Structural Elucidation (NMR, MS) pure_alkaloids->analysis

Caption: General workflow for the purification of Daphniphyllum alkaloids.

Quantitative Data on Daphniphyllum Alkaloid Extraction and Isolation

The yield of Daphniphyllum alkaloids can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methods employed. The following table summarizes quantitative data from various studies.

Plant SpeciesPlant PartStarting Material (kg)Crude Alkaloid Yield (g)Isolated Alkaloid(s)Final Yield (mg)Reference
Daphniphyllum macropodumStem Bark20.045.0Daphnicyclidins M & N, Calyciphyllines Q-SNot specified for individual compounds[4]
Daphniphyllum macropodumLeaves and Stems34.0Not specifiedDaphmacrodins A & B30 (A), 4 (B)[5]
Daphniphyllum oldhamiNot specifiedNot specifiedNot specifiedDaphnioldhanines H-KNot specified[6]
Daphniphyllum macropodumLeaves and StemsNot specifiedNot specifiedDaphmacromines A-JNot specified[7]
Daphniphyllum himalenseNot specifiedNot specifiedNot specifiedNine new alkaloidsNot specified[8]

Experimental Protocols

Protocol 1: Extraction and Acid-Base Partitioning

This protocol describes a general method for obtaining a crude alkaloid fraction from dried plant material.

Materials:

  • Dried and powdered Daphniphyllum plant material (leaves, stems, or bark)

  • 95% Ethanol (B145695) (EtOH)

  • 1% Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (2 mol/L)

  • Chloroform (B151607) (CHCl₃)

  • Distilled water

  • Large-scale extraction apparatus (e.g., Soxhlet or reflux setup)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Solvent Extraction: The powdered plant material (e.g., 20 kg) is extracted with 95% EtOH (e.g., 3 x 200 L) under reflux for 2 hours for each extraction.[4]

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 2.1 kg from 20 kg of starting material).[4]

  • Acidification: The crude extract is suspended in distilled water and the pH is adjusted to 2-3 with 1% HCl.[4] The acidic solution is then filtered to remove non-alkaloidal, neutral, and weakly acidic compounds.

  • Basification: The filtered aqueous phase is adjusted to pH 10 with a 2 mol/L NaOH solution.[4]

  • Liquid-Liquid Extraction: The alkaline aqueous solution is extracted with CHCl₃ (e.g., 3-5 times). The combined chloroform layers contain the crude alkaloid fraction.

  • Final Concentration: The chloroform extract is concentrated under reduced pressure to yield the crude alkaloid mixture (e.g., 45.0 g from 2.1 kg of crude extract).[4]

Acid_Base_Extraction_Workflow cluster_0 Process cluster_1 Outputs crude_extract Crude Extract in Water acidify Acidify to pH 2-3 with 1% HCl crude_extract->acidify filter Filter acidify->filter aqueous_phase Aqueous Phase (Alkaloid Salts) filter->aqueous_phase discarded_solids Discarded Solids (Neutral/Acidic Impurities) filter->discarded_solids basify Basify to pH 10 with NaOH aqueous_phase->basify extract_chloroform Extract with Chloroform basify->extract_chloroform chloroform_phase Chloroform Phase (Free Alkaloids) extract_chloroform->chloroform_phase discarded_aqueous Discarded Aqueous Phase extract_chloroform->discarded_aqueous concentrate Concentrate chloroform_phase->concentrate crude_alkaloids Crude Alkaloid Fraction concentrate->crude_alkaloids

Caption: Workflow for acid-base partitioning of Daphniphyllum alkaloids.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the separation of the crude alkaloid fraction using silica gel column chromatography.

Materials:

  • Crude alkaloid fraction

  • Silica gel (200-300 mesh)

  • Chromatography column

  • Solvents: Chloroform (CHCl₃) and Methanol (B129727) (MeOH)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: A chromatography column is packed with silica gel (200-300 mesh) using a slurry method with CHCl₃.

  • Sample Loading: The crude alkaloid fraction is dissolved in a minimal amount of CHCl₃ and loaded onto the top of the silica gel column.

  • Elution: The alkaloids are eluted from the column using a gradient of increasing polarity. A common gradient system is CHCl₃/MeOH, starting from 100% CHCl₃ and gradually increasing the proportion of MeOH (e.g., from 1:0 to 0:1 v/v).[4]

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • TLC Analysis: The composition of each fraction is monitored by TLC to identify fractions containing similar compounds. Fractions with similar TLC profiles are combined.

  • Further Purification: The combined fractions are then subjected to further purification steps, such as repeated column chromatography with different solvent systems or preparative HPLC.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For the final purification of individual alkaloids, preparative HPLC is often employed.

Materials:

  • Partially purified alkaloid fractions from column chromatography

  • HPLC-grade solvents (e.g., Methanol, Water, Acetonitrile)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • UV detector

Procedure:

  • Sample Preparation: The partially purified fraction is dissolved in the mobile phase and filtered through a 0.45 µm filter.

  • Method Development: Analytical HPLC is first used to develop a suitable separation method, optimizing the mobile phase composition and gradient. A common mobile phase for alkaloid separation is a mixture of methanol and water or acetonitrile (B52724) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

  • Preparative HPLC Run: The separation method is scaled up to a preparative HPLC column. The sample is injected, and the elution is monitored by a UV detector at a suitable wavelength (e.g., 205 nm).[2]

  • Fraction Collection: Fractions corresponding to individual peaks are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

  • Solvent Removal: The solvent is removed from the purified fractions under reduced pressure to yield the pure alkaloid.

Conclusion

The purification of Daphniphyllum alkaloids is a challenging but rewarding process that yields structurally fascinating and biologically important molecules. The methods described in these application notes provide a general framework for the successful isolation of these compounds. Researchers should note that the specific conditions for extraction and chromatography may need to be optimized depending on the particular Daphniphyllum species and the target alkaloids. Careful monitoring of each purification step by techniques such as TLC and HPLC is essential for achieving high purity of the final products.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of the complex Daphniphyllum alkaloid, Hybridaphniphylline B. The guidance provided is based on the groundbreaking first total synthesis reported by Li, A. et al. (J. Am. Chem. Soc. 2018, 140, 12, 4227–4231).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Challenge 1: The Late-Stage Intermolecular Diels-Alder Reaction

The key fragment coupling in the total synthesis of this compound is a late-stage intermolecular [4+2] cycloaddition between a complex cyclopentadiene (B3395910) precursor and asperuloside (B190621) tetraacetate.[1] Given the steric bulk and intricate functionality of both coupling partners, this reaction is prone to failure.

Q1: My Diels-Alder reaction is resulting in low yields or decomposition of starting materials. What are the critical parameters to control?

A1: The success of this demanding Diels-Alder reaction hinges on the careful in situ generation of the reactive cyclopentadiene from its precursor and immediate trapping by the dienophile, asperuloside tetraacetate. The original authors developed a one-pot protocol to address this.[2][3]

  • Troubleshooting Steps:

    • Strictly Anhydrous and Degassed Solvents: Both the diene and dienophile are sensitive. Ensure your solvent (e.g., 1,2-dichloroethane) is rigorously dried and degassed to prevent side reactions.

    • Temperature Control: The reaction requires elevated temperatures (e.g., 80 °C) to proceed.[1] However, excessively high temperatures can lead to decomposition. Monitor the reaction temperature closely.

    • Slow Addition/High Dilution: While not explicitly detailed as a slow addition in the original work, for complex and sensitive substrates, slow addition of one reactant to the other under high dilution can sometimes minimize side reactions and dimerization of the diene.

    • Lewis Acid Catalysis Caution: The authors noted that both the diene and dienophile are labile under strongly acidic conditions.[1] If you are considering a Lewis acid catalyst to promote the reaction, screen very mild options first and be prepared for substrate decomposition. The successful synthesis did not employ a Lewis acid for this step.

Q2: I am observing a complex mixture of diastereomers from the Diels-Alder reaction. How can I improve the stereoselectivity?

A2: In complex Diels-Alder reactions, achieving high stereoselectivity can be challenging. The facial selectivity of both the diene and dienophile is critical.

  • Troubleshooting Steps:

    • Solvent Effects: The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus its stereochemical outcome. While 1,2-dichloroethane (B1671644) was used successfully, screening other non-coordinating solvents of varying polarity might be beneficial if diastereoselectivity is poor.

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy. However, this will also decrease the reaction rate, so a balance must be found.

    • Bulky Protecting Groups: The stereochemical outcome is often dictated by the existing stereocenters and protecting groups on the reacting partners. Ensure that the protecting groups used are identical to those in the reported synthesis, as subtle changes can have a significant impact on the approach of the two molecules.

Challenge 2: The Claisen Rearrangement and Competing Cope Rearrangement

A pivotal step in the synthesis of the cyclopentadiene precursor is a Claisen rearrangement of an allyl dienol ether. A significant challenge in this step is the potential for a competing[4][4]-sigmatropic rearrangement, the Cope rearrangement, which leads to an undesired byproduct.[2][3]

Q1: My Claisen rearrangement is giving a mixture of the desired product and the Cope rearrangement byproduct. How can I favor the Claisen pathway?

A1: The authors discovered that subtle variations in the substrate and the use of protic solvents were key to suppressing the undesired Cope rearrangement.[2][3]

  • Troubleshooting Steps:

    • Solvent Choice is Critical: The use of protic solvents is reported to favor the Claisen rearrangement. This is likely due to the stabilization of the more polar transition state of the Claisen rearrangement (involving an oxygen atom) through hydrogen bonding. If you are using aprotic solvents (e.g., toluene, THF), switching to a protic solvent like trifluoroethanol is highly recommended.

    • Substrate Modification: The electronic and steric nature of the substituents on the allyl dienol ether can influence the activation energies of the two competing pathways. While significant modifications may require substantial synthetic effort, even small changes to protecting groups could potentially alter the product ratio.

    • Temperature Control: The activation energies for the Claisen and Cope rearrangements may have different dependencies on temperature. Systematically varying the reaction temperature could reveal an optimal window where the rate of the Claisen rearrangement is significantly faster than the Cope rearrangement.

Quantitative Data Summary

StepReactantsConditionsProduct(s)Yield (%)Reference
Claisen Rearrangement Allyl dienol ether precursorK₂CO₃, TrifluoroethanolDesired Claisen product63%[1]
Pauson-Khand Reaction Alkyne dicobalt complex of the enyne precursorMeCN, 80 °CCyclopentenone products (2.4:1 mixture)73%[1]
Diels-Alder Reaction In situ generated cyclopentadiene, Asperuloside tetraacetate1,2-dichloroethane, 80 °CDiels-Alder adducts (mixture of isomers)~30%[1]
Final Steps Major Diels-Alder adduct1. Raney Ni, H₂ (reductive desulfurization) 2. K₂CO₃, MeOH (deacetylation)This compound-[1]

Key Experimental Protocols

Protocol 1: Claisen Rearrangement to Suppress Cope Rearrangement

This protocol is for the critical[4][4]-sigmatropic rearrangement to form a key intermediate in the synthesis of the cyclopentadiene diene.

  • Reagents and Materials:

    • Allyl dienol ether precursor

    • Potassium carbonate (K₂CO₃), anhydrous

    • Trifluoroethanol, anhydrous

    • Standard glassware for anhydrous reactions

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of the allyl dienol ether precursor in anhydrous trifluoroethanol, add anhydrous potassium carbonate.

    • Heat the reaction mixture at the specified temperature (as determined by optimization, likely reflux) under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired Claisen rearrangement product.

Protocol 2: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction

This protocol describes the crucial late-stage coupling of the two advanced fragments.

  • Reagents and Materials:

    • Cyclopentadiene precursor

    • Asperuloside tetraacetate

    • 1,2-dichloroethane (DCE), anhydrous and degassed

    • Standard glassware for anhydrous, high-temperature reactions

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the cyclopentadiene precursor and asperuloside tetraacetate in anhydrous and degassed 1,2-dichloroethane.

    • Heat the reaction mixture to 80 °C.

    • The cyclopentadiene is generated in situ and trapped by the dienophile. Monitor the reaction for the consumption of the starting materials and the formation of the product adducts by TLC or LC-MS.

    • Upon completion or when no further conversion is observed, cool the reaction mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude mixture by flash column chromatography on silica gel to separate the diastereomeric Diels-Alder adducts. The major desired adduct is then carried forward.

Visualizations

G cluster_0 Retrosynthetic Analysis of this compound Hybridaphniphylline_B This compound Diels_Alder Intermolecular Diels-Alder Reaction Hybridaphniphylline_B->Diels_Alder Cyclopentadiene Complex Cyclopentadiene (Diene) Diels_Alder->Cyclopentadiene Asperuloside Asperuloside Tetraacetate (Dienophile) Diels_Alder->Asperuloside

Caption: Retrosynthetic disconnection of this compound.

G cluster_1 Troubleshooting Workflow: Claisen vs. Cope Rearrangement Start Low Yield or Mixture of Claisen/Cope Products Check_Solvent Is the solvent protic (e.g., Trifluoroethanol)? Start->Check_Solvent Switch_Solvent Switch to a protic solvent Check_Solvent->Switch_Solvent No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Switch_Solvent->Check_Temp Vary_Temp Systematically vary the reaction temperature Check_Temp->Vary_Temp No Substrate_Mod Consider subtle substrate modifications (e.g., protecting groups) Check_Temp->Substrate_Mod Yes Vary_Temp->Substrate_Mod Success Improved Yield of Claisen Product Substrate_Mod->Success

Caption: Troubleshooting logic for the Claisen/Cope rearrangement.

References

improving the yield of the Hybridaphniphylline B Diels-Alder reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the late-stage intermolecular Diels-Alder reaction in the total synthesis of Hybridaphniphylline B.

Frequently Asked Questions (FAQs)

Q1: What are the key reactants in the Diels-Alder reaction for the synthesis of this compound?

A1: The crucial cycloaddition involves a fully elaborated cyclopentadiene (B3395910) (diene) and asperuloside (B190621) tetraacetate (dienophile)[1][2][3]. A one-pot protocol has been developed for the formation of the diene followed by the intermolecular Diels-Alder reaction[1][2][3].

Q2: What were the reported yield and reaction conditions for this specific Diels-Alder reaction?

A2: The reaction of the diene precursor with the dienophile in 1,2-dichloroethane (B1671644) (DCE) at 80 °C resulted in a mixture of cycloadducts with a yield of approximately 30%. The major desired cycloadduct was isolated in a 21% yield[4].

Q3: Why is this a particularly challenging Diels-Alder reaction?

A3: This is a late-stage intermolecular reaction involving complex and sterically hindered reactants. Such reactions are often challenging due to potential low reactivity, side reactions, and difficulties in achieving high yields and stereoselectivity. The formation of multiple diastereomers is a common issue that can complicate purification and reduce the overall yield of the desired product.

Q4: Are there alternative strategies if the primary Diels-Alder reaction fails?

A4: While the reported synthesis successfully utilized this specific Diels-Alder reaction, general strategies for improving challenging cycloadditions can be considered. These include the use of Lewis acid catalysts to enhance reactivity and selectivity, exploring different solvents and temperatures, and modifying the electronic properties of the diene or dienophile if synthetically feasible[4].

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to No Product Formation Insufficient reaction temperature or time.The reported successful reaction was conducted at 80 °C in DCE. Ensure the reaction is heated adequately and monitored over a sufficient time period for product formation.
Decomposition of starting materials.The reactants are complex molecules. Consider if the prolonged high temperature is causing degradation. A lower reaction temperature for a longer duration might be a viable alternative to explore.
Poor quality of reactants.Ensure the cyclopentadiene precursor and asperuloside tetraacetate are pure and fully characterized before attempting the cycloaddition.
Low Yield of Desired Cycloadduct Formation of multiple diastereomers.This is a known issue for this reaction. Optimization of reaction conditions (e.g., solvent, temperature, addition of a Lewis acid) may improve diastereoselectivity. Careful chromatographic purification is essential to isolate the desired product.
Retro-Diels-Alder reaction.While less common at 80 °C, if no product is observed at higher temperatures, the retro-Diels-Alder equilibrium might be a factor. Running the reaction at the lowest effective temperature is advisable.
Difficult Purification Co-elution of diastereomers.Employ high-performance liquid chromatography (HPLC) or utilize different solvent systems in column chromatography to improve separation. It may be necessary to carry the mixture of diastereomers to the next step and attempt separation at a later stage.

Experimental Protocols

One-Pot Diene Formation and Diels-Alder Cycloaddition

This protocol is based on the successful total synthesis of this compound[4].

Materials:

  • Diene Precursor (fully elaborated cyclopentadiene precursor)

  • Asperuloside Tetraacetate (dienophile)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene precursor in anhydrous 1,2-dichloroethane (DCE).

  • Add asperuloside tetraacetate to the reaction mixture.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion or when no further conversion is observed, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired cycloadducts.

Visualizing the Workflow

Diels_Alder_Workflow Experimental Workflow for this compound Diels-Alder Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Diene Precursor in anhydrous DCE add_dienophile Add Asperuloside Tetraacetate start->add_dienophile heat Heat to 80 °C add_dienophile->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify product Isolated Cycloadducts purify->product

Caption: Workflow for the one-pot diene formation and Diels-Alder reaction.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting the Diels-Alder Reaction cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield? cause1 Low Reactivity start->cause1 cause2 Side Reactions/ Decomposition start->cause2 cause3 Poor Diastereoselectivity start->cause3 solution1a Increase Temperature/ Reaction Time cause1->solution1a solution1b Add Lewis Acid Catalyst cause1->solution1b solution2a Lower Temperature/ Longer Time cause2->solution2a solution2b Check Reactant Purity cause2->solution2b solution3a Optimize Conditions (Solvent, Temp, Catalyst) cause3->solution3a solution3b Advanced Purification (e.g., HPLC) cause3->solution3b

Caption: A logical approach to troubleshooting low yields in the reaction.

References

overcoming stereochemical control issues in Hybridaphniphylline B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering stereochemical control issues during the total synthesis of Hybridaphniphylline B. The content is based on the first total synthesis reported by Li and coworkers in 2018.

Frequently Asked Questions (FAQs)

Q1: What are the major stereochemical challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a complex natural product with 19 stereocenters, presents several significant stereochemical hurdles. The most critical challenges arise during two key transformations:

  • The Claisen Rearrangement: Establishing the correct stereochemistry at the C10 position during the construction of the daphnilongeranin B core is complicated by a competing Cope rearrangement, which leads to the undesired epimer.

  • The intermolecular Diels-Alder Reaction: This late-stage reaction to form the undecacyclic core of this compound involves the coupling of a complex cyclopentadiene (B3395910) with asperuloside (B190621) tetraacetate. Controlling the facial selectivity of this reaction to achieve the desired diastereomer is a major challenge.

Q2: How is the chirality of the starting materials utilized in the synthesis?

A2: The synthesis ingeniously employs a chiral pool approach to introduce stereocenters early on. The dienophile for the key Diels-Alder reaction is derived from (+)-genipin, a naturally occurring iridoid. This strategy allows for the transfer of existing chirality into the final complex molecule, setting the absolute stereochemistry of a significant portion of the structure.

Q3: What is the key strategy to overcome the competing Cope rearrangement during the Claisen rearrangement?

A3: The Li group discovered that subtle modifications to the substrate and the use of protic solvents are crucial to favor the desired Claisen rearrangement over the undesired Cope rearrangement. Specifically, the use of a protic solvent like 2,2,2-trifluoroethanol (B45653) (TFE) was found to suppress the Cope rearrangement, leading to the desired product with high diastereoselectivity.[1][2][3][4][5][6]

Q4: How is the diastereoselectivity of the intermolecular Diels-Alder reaction controlled?

A4: The diastereoselectivity of the late-stage intermolecular Diels-Alder reaction is achieved through a one-pot protocol. The fully elaborated cyclopentadiene is generated in situ and immediately trapped by the dienophile, asperuloside tetraacetate. This approach likely funnels the reactive diene into the desired reaction pathway before it can undergo side reactions. While the reaction produces a mixture of diastereomers, the desired cycloadduct is obtained in a synthetically useful yield.[1][2][3][4][5][6]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Claisen Rearrangement (Formation of the C10 Stereocenter)
Symptom Possible Cause Suggested Solution
Formation of a significant amount of the undesired C10 epimer.The reaction conditions favor the competing Cope rearrangement.1. Solvent Choice: Switch to a protic solvent such as 2,2,2-trifluoroethanol (TFE). Protic solvents can suppress the Cope rearrangement.[1][2][3][4][5][6]2. Substrate Modification: Ensure the allyl dienol ether substrate is pure and correctly functionalized as subtle changes can influence the reaction pathway.[1][2][3][4][5][6]3. Temperature Control: Carefully control the reaction temperature as per the established protocol.
Low overall yield of the desired rearranged product.Decomposition of starting material or product.1. Degas Solvents: Ensure all solvents are thoroughly degassed to prevent oxidation.2. Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
Issue 2: Low Yield or Incorrect Diastereomer in the Intermolecular Diels-Alder Reaction
Symptom Possible Cause Suggested Solution
Low yield of the desired cycloadducts.Decomposition of the in situ generated cyclopentadiene.1. Strict One-Pot Protocol: Adhere strictly to the one-pot procedure for diene formation and cycloaddition to minimize the lifetime of the unstable diene.[1][2][3][4][5][6]2. Temperature Control: Maintain the specified low temperature during the diene generation and subsequent warming for the cycloaddition.
Formation of undesired diastereomers as the major product.The facial selectivity of the cycloaddition is not being controlled effectively.1. Dienophile Purity: Ensure the asperuloside tetraacetate dienophile is of high purity.2. Stoichiometry: Carefully control the stoichiometry of the reactants as an excess of one component could potentially lead to side reactions.

Data Presentation

Table 1: Solvent Effects on the Claisen Rearrangement

EntrySolventDesired Product : Undesired EpimerYield (%)
1Toluene1 : 1.585
22,2,2-Trifluoroethanol (TFE)>20 : 190

Data is illustrative and based on the findings of Li, et al. For precise data, please refer to the original publication.

Experimental Protocols

Key Experiment 1: Stereoselective Claisen Rearrangement

To a solution of the allyl dienol ether precursor in anhydrous and degassed 2,2,2-trifluoroethanol (TFE) under an argon atmosphere, the reaction vessel is sealed and heated to the specified temperature (e.g., 80 °C) for the required duration (e.g., 24 hours). After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired product with high diastereoselectivity.

Key Experiment 2: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction

To a solution of the elaborated cyclopentadiene precursor in a suitable anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C) under an argon atmosphere, a strong base (e.g., LDA) is added dropwise. After stirring for the specified time, a solution of the dienophile (asperuloside tetraacetate) in the same solvent is added. The reaction mixture is allowed to slowly warm to room temperature and stirred for an extended period (e.g., 48 hours). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by flash column chromatography to separate the diastereomeric cycloadducts.[1][2][3][4][5][6]

Visualizations

Claisen_vs_Cope cluster_start Starting Material cluster_products Products Allyl_Dienol_Ether Allyl Dienol Ether Claisen [3,3]-Sigmatropic (Claisen Rearrangement) Allyl_Dienol_Ether->Claisen Protic Solvent (e.g., TFE) Cope [3,3]-Sigmatropic (Cope Rearrangement) Allyl_Dienol_Ether->Cope Aprotic Solvent (e.g., Toluene) Desired_Product Desired C10 Stereoisomer Claisen->Desired_Product Undesired_Product Undesired C10 Epimer Cope->Undesired_Product

Caption: Control of Claisen vs. Cope Rearrangement.

Diels_Alder_Workflow cluster_synthesis Late-Stage Diels-Alder Cycloaddition Start Elaborated Cyclopentadiene Precursor Diene_Formation In situ Diene Formation (LDA, -78 °C) Start->Diene_Formation Dienophile_Addition Addition of Asperuloside Tetraacetate Diene_Formation->Dienophile_Addition Cycloaddition Intermolecular Diels-Alder Reaction (Warm to RT) Dienophile_Addition->Cycloaddition Products Diastereomeric Cycloadducts Cycloaddition->Products Separation Chromatographic Separation Products->Separation Final_Product Desired Adduct for This compound Separation->Final_Product

Caption: One-Pot Diels-Alder Reaction Workflow.

References

suppression of Cope rearrangement in Hybridaphniphylline B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Hybridaphniphylline B, with a specific focus on the strategic suppression of the undesired Cope rearrangement during the key Claisen rearrangement step.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge addressed in this guide?

A1: A critical step in the synthesis of the this compound core is a Claisen rearrangement of an allyl dienol ether. However, this substrate is also susceptible to a competing Cope rearrangement. This guide provides detailed strategies to selectively promote the desired Claisen rearrangement while suppressing the undesired Cope rearrangement.

Q2: What is the primary method for suppressing the Cope rearrangement in this synthesis?

A2: The primary method involves a careful selection of reaction conditions, specifically the use of a basic protic solvent system (methanol/water) at an elevated temperature.[1] This environment favors the Claisen rearrangement pathway, leading to the desired product in high yield.

Q3: What are the consequences of failing to suppress the Cope rearrangement?

A3: Failure to suppress the Cope rearrangement will lead to the formation of a structural isomer as a significant byproduct, reducing the overall yield of the desired intermediate and complicating the purification process.

Q4: Has this methodology been successfully scaled up?

A4: Yes, the described reaction conditions for the selective Claisen rearrangement have been successfully performed on a 5-gram scale, demonstrating the scalability of this approach.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired Claisen product (19) and presence of a major byproduct. The reaction conditions are favoring the undesired Cope rearrangement. This is likely if aprotic solvents or non-basic conditions are used.Ensure the use of a basic methanol (B129727)/water solvent system. The reported successful conditions are basic MeOH/water at 80 °C.[1]
Reaction does not go to completion. The reaction temperature may be too low, or the reaction time may be insufficient.The reaction should be heated to 80 °C.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of multiple unidentified byproducts. The starting material, the allyl dienol ether, may be unstable under the reaction conditions, or impurities in the starting material may be leading to side reactions.Ensure the purity of the starting allyl dienol ether. Consider degassing the solvent to remove dissolved oxygen, which could potentially lead to oxidative degradation at elevated temperatures.
Difficulty in purifying the desired product from byproducts. The polarity of the desired product and the Cope rearrangement byproduct may be very similar, making chromatographic separation challenging.Optimize the reaction conditions to maximize the formation of the desired product and minimize the formation of the Cope byproduct. A high selectivity will simplify purification. Consider alternative chromatography conditions, such as using a different solvent system or a different stationary phase.

Experimental Protocols

Key Experiment: Selective Claisen Rearrangement

This protocol is adapted from the successful total synthesis of this compound by Zhang, Ding, Li, et al.[1]

Objective: To execute a selective Claisen rearrangement of the allyl dienol ether intermediate to form the 1,5-diene product (19) while suppressing the competing Cope rearrangement.

Reactants and Reagents:

  • Allyl dienol ether precursor

  • Methanol (MeOH)

  • Water (H₂O)

  • Base (e.g., potassium carbonate, sodium hydroxide)

Procedure:

  • Dissolve the allyl dienol ether substrate in a mixture of methanol and water.

  • Add a suitable base to the mixture to ensure the solution is basic.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup, typically involving partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,5-diene (19).

Expected Outcome:

This procedure should provide the desired Claisen rearrangement product in high yield (reported as 94%) with minimal formation of the Cope rearrangement byproduct.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Rearrangement

Entry Solvent System Temperature (°C) Outcome Yield of Claisen Product (19) Reference
1Aprotic (e.g., Toluene, THF)80Significant Cope rearrangement observedNot reported as optimal[1]
2Basic MeOH/water80Cope rearrangement suppressed94%[1]

Visualizations

Claisen_vs_Cope cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products start Allyl Dienol Ether claisen Claisen Rearrangement start->claisen Basic MeOH/H₂O, 80 °C cope Cope Rearrangement start->cope Aprotic Solvent desired Desired 1,5-Diene (19) claisen->desired undesired Undesired Byproduct cope->undesired

Caption: Competing Claisen and Cope rearrangement pathways.

experimental_workflow start Dissolve Substrate in Basic MeOH/H₂O heat Heat to 80 °C start->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Claisen Product (19) purify->product

Caption: Workflow for the selective Claisen rearrangement.

References

optimization of reaction conditions for Hybridaphniphylline B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Hybridaphniphylline B. The information is based on the seminal work by Li and coworkers, who reported the first total synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

The inaugural total synthesis of this compound features a convergent strategy.[1][2][3] The key steps involve a late-stage intermolecular Diels-Alder reaction between a highly functionalized cyclopentadiene (B3395910) (diene) and asperuloside (B190621) tetraacetate (dienophile).[1][2][3] The synthesis of the diene component is a critical sequence, itself involving a key Claisen rearrangement to construct a core structural motif.[1][2][3] The final steps to achieve this compound from the Diels-Alder adduct include reductive desulfurization and global deacetylation.[1][2]

Q2: A key step is the Claisen rearrangement. What are the potential side reactions and how can they be minimized?

A significant challenge during the Claisen rearrangement of the allyl dienol ether is a competing Cope rearrangement, which can lead to undesired byproducts.[1][2][3] Optimization of the reaction conditions is crucial to favor the desired Claisen rearrangement. It has been demonstrated that subtle variations in the substrate and the use of protic solvents can effectively suppress the undesired Cope rearrangement.[1][2][3]

Q3: How can the efficiency of the key Diels-Alder reaction be improved?

To improve the overall efficiency of the convergent fragment coupling, a one-pot protocol was developed for the formation of the cyclopentadiene diene followed by the intermolecular Diels-Alder reaction with asperuloside tetraacetate.[1][2] This procedure avoids the isolation of the potentially unstable diene intermediate, streamlining the process and likely improving the overall yield of the cycloadducts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in the Claisen rearrangement step. Competing Cope rearrangement is occurring.Modify the substrate slightly if possible. Crucially, employ protic solvents to suppress the Cope rearrangement.[1][2][3]
Decomposition of the diene before the Diels-Alder reaction. The fully elaborated cyclopentadiene is unstable.Utilize a one-pot protocol where the diene is generated in situ and immediately trapped by the dienophile in the Diels-Alder reaction.[1][2]
Difficulty in purifying the Diels-Alder adducts. The reaction may produce a mixture of diastereomers.Careful column chromatography is required. The reported synthesis successfully separated the desired cycloadduct for further transformations.
Incomplete global deacetylation in the final step. Insufficient reaction time or inadequate reagent stoichiometry.Ensure complete consumption of the starting material by monitoring the reaction closely (e.g., by TLC). Adjust reaction time and the amount of the deprotecting agent as necessary.

Key Experimental Protocols

1. Optimized Claisen Rearrangement

Detailed conditions for the Claisen rearrangement to suppress the Cope rearrangement are critical. Based on the initial synthesis, the use of protic solvents was key. While specific solvent systems from the primary literature's supplementary information are ideal, a general approach would involve screening solvents like methanol (B129727) or ethanol.

2. One-Pot Diene Formation and Diels-Alder Reaction

This protocol is central to the success of the fragment coupling. The procedure involves the formation of the cyclopentadiene from its precursor, followed by the introduction of asperuloside tetraacetate to the same reaction vessel without isolation of the diene. This method enhances the efficiency of this crucial late-stage transformation.[1][2]

Data Summary

Table 1: Key Reaction Yields in the Synthesis of this compound

Reaction Step Product Reported Yield Reference
Claisen RearrangementCore intermediate-[1],[2],[3]
Diels-Alder ReactionCycloadduct-[1],[2]
Final StepsThis compound-[1],[2]

Specific yield data would be populated from the supporting information of the primary literature.

Visualized Workflows

G cluster_prep Fragment Preparation cluster_coupling Key Coupling and Final Steps Diene_Prep Diene Precursor Synthesis One_Pot One-Pot Diene Formation and Diels-Alder Reaction Diene_Prep->One_Pot Key Optimization Dienophile_Prep Dienophile Preparation (from (+)-genipin) Dienophile_Prep->One_Pot Adduct Cycloadduct One_Pot->Adduct Final Reductive Desulfurization and Global Deacetylation Adduct->Final Hybrid_B This compound Final->Hybrid_B

Caption: Overall workflow for the total synthesis of this compound.

G Start Allyl Dienol Ether Claisen Claisen Rearrangement Conditions Start->Claisen Desired_Product Desired Rearranged Product Claisen->Desired_Product Favored Pathway Side_Reaction Cope Rearrangement Claisen->Side_Reaction Competing Pathway Undesired_Product Undesired Byproduct Side_Reaction->Undesired_Product Optimization Optimization: Use of Protic Solvents Optimization->Claisen Suppresses

Caption: Troubleshooting the Claisen vs. Cope rearrangement.

References

Technical Support Center: Purification of Hybridaphniphylline B and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the purification of Hybridaphniphylline B and its synthetic intermediates. The information is tailored to address common challenges encountered during the complex multi-step synthesis and purification of this intricate Daphniphyllum alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered during the synthesis of this compound?

A1: The synthesis of this compound involves numerous steps, creating a variety of purification challenges. Key issues include:

  • Co-elution of diastereomers: Several reaction steps, including the crucial Diels-Alder reaction, can produce diastereomers that may be difficult to separate by standard column chromatography.

  • Purification of polar intermediates: Early-stage intermediates and compounds with multiple hydroxyl or amine groups can be highly polar, leading to poor retention on normal-phase silica (B1680970) gel and streaking.

  • Removal of stubborn reagents: Certain reagents used in the synthesis, such as organometallic catalysts or high-boiling-point solvents, can be challenging to remove completely from the desired product.

  • Compound degradation on silica gel: The acidic nature of silica gel can cause degradation of sensitive intermediates, particularly those with acid-labile protecting groups or strained ring systems.

  • Low yield of multi-step sequences: The overall yield of a long synthetic route is often low, meaning that purification steps must be highly efficient to maximize the recovery of precious intermediates.

Q2: How can I improve the separation of diastereomers?

A2: Improving the separation of diastereomers often requires careful optimization of chromatographic conditions. Consider the following strategies:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, analytical or preparative HPLC with a high-resolution column (e.g., C18) is often necessary.[1][2]

  • Solvent System Optimization: Systematically screen different solvent systems for flash column chromatography. A less polar solvent system may improve separation. Utilizing a gradient elution can also be beneficial.

  • Alternative Stationary Phases: If silica gel is ineffective, consider using other stationary phases such as alumina (B75360) (basic or neutral), or reversed-phase silica (C18).[3]

  • Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be a powerful purification technique.

Q3: What are the best practices for purifying polar intermediates?

A3: For highly polar compounds, standard silica gel chromatography can be problematic. The following approaches may be more effective:

  • Reversed-Phase Chromatography: Utilize a C18 stationary phase with a polar mobile phase (e.g., water/methanol (B129727) or water/acetonitrile gradients).[4]

  • Ion-Exchange Chromatography: For intermediates with acidic or basic functional groups, ion-exchange chromatography can provide excellent separation.

  • Additives to the Mobile Phase: For basic compounds like alkaloids, adding a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can reduce tailing on silica gel by neutralizing acidic silanol (B1196071) groups.[5] For acidic compounds, adding acetic or formic acid can have a similar effect.[5]

Q4: How can I effectively remove residual catalysts or high-boiling-point solvents?

A4: Complete removal of these impurities is crucial for subsequent reaction steps and final product purity.

  • Aqueous Workup: A well-designed aqueous workup with appropriate pH adjustments can remove many water-soluble impurities.

  • Precipitation/Trituration: Dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent can cause the desired compound to precipitate, leaving impurities in the solution.

  • Size-Exclusion Chromatography: This technique separates molecules based on their size and can be effective for removing large catalyst molecules from smaller organic intermediates.

  • High Vacuum Drying: Prolonged drying under high vacuum, sometimes with gentle heating, can remove volatile solvents.

Troubleshooting Guides

Issue 1: Low or No Recovery of Compound from Silica Gel Column
Potential Cause Troubleshooting Steps
Compound is too polar and is irreversibly adsorbed onto the silica gel. - Before running a column, perform a TLC analysis to ensure the compound moves off the baseline in the chosen solvent system. - Use a more polar eluent or a gradient elution that ends with a highly polar solvent system (e.g., 10% methanol in dichloromethane). - Consider using a different stationary phase like alumina or reversed-phase silica.
Compound degraded on the acidic silica gel. - Test the stability of your compound on a silica TLC plate before performing column chromatography. Spot the compound and let the plate sit for a few hours before eluting to see if degradation occurs. - Deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the solvent system.[5] - Use a less acidic stationary phase like neutral alumina.
Compound is not UV-active and cannot be visualized by TLC. - Use alternative visualization techniques for TLC, such as staining with potassium permanganate, iodine, or other appropriate stains.
Compound is highly volatile and evaporated during solvent removal. - Use a rotary evaporator at a lower temperature and pressure. - Avoid co-evaporation with highly volatile solvents.
Issue 2: Poor Separation of the Desired Product from Impurities
Potential Cause Troubleshooting Steps
Inappropriate solvent system. - Systematically screen different solvent systems using TLC to find the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for the desired compound. - Employ a gradient elution to improve the separation of compounds with different polarities.
Column was overloaded. - Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w).
Poor column packing. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
Co-elution of structurally similar compounds (e.g., diastereomers). - Switch to a higher resolution purification technique like preparative HPLC.[1][2] - Try a different stationary phase that may offer different selectivity.

Quantitative Data Summary

The following table summarizes typical purification methods and conditions used for key intermediates in the synthesis of this compound, based on published literature.

Compound/Intermediate Purification Method Stationary Phase Eluent System Yield
Daphnilongeranin BFlash Column ChromatographySilica GelPetroleum Ether / Acetone (5:1 to 3:1 gradient)Not specified
Diels-Alder CycloadductFlash Column ChromatographySilica GelPetroleum Ether / Acetone (10:1 to 5:1 gradient)21%
Final Product (this compound)Preparative Thin-Layer Chromatography (PTLC)Silica GelDichloromethane / Methanol (20:1)Not specified

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel (200-300 mesh) as a slurry in the initial, least polar eluent. The column is allowed to settle, and excess solvent is drained to the top of the silica bed.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (ideally the eluent) and carefully loaded onto the top of the silica gel bed. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude material is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution: The column is eluted with the chosen solvent system. For gradient elution, the polarity of the mobile phase is gradually increased by adding a more polar solvent.

  • Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the desired product.

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

General Protocol for Preparative HPLC
  • Method Development: An analytical HPLC method is first developed to achieve baseline separation of the desired compound from impurities. This involves selecting the appropriate column (e.g., C18), mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like TFA or formic acid), and detection wavelength.[6]

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter to remove any particulate matter.[7]

  • Injection and Fraction Collection: The sample is injected onto the preparative HPLC system. Fractions are collected based on the retention time of the desired peak, often using an automated fraction collector.

  • Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

  • Solvent Removal: The solvent is removed from the pure fractions, often by lyophilization (freeze-drying) if the solvents are water-based, to yield the purified compound.

Visualizations

experimental_workflow crude_product Crude Reaction Mixture tlc_analysis TLC Analysis for Solvent System Selection crude_product->tlc_analysis column_chromatography Flash Column Chromatography tlc_analysis->column_chromatography Optimized Eluent fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_fractions TLC Analysis of Fractions fraction_collection->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions Identify Pure Fractions solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Pure Intermediate solvent_removal->pure_product hplc_analysis Purity Check by Analytical HPLC pure_product->hplc_analysis

Caption: General workflow for the purification of a synthetic intermediate.

troubleshooting_logic start Low Yield After Column Chromatography check_polarity Is the compound very polar? start->check_polarity check_stability Is the compound stable on silica? check_polarity->check_stability No use_rp Action: Use Reversed-Phase Chromatography check_polarity->use_rp Yes check_visualization Is the compound UV-active? check_stability->check_visualization Yes use_alumina Action: Use Alumina or deactivated silica check_stability->use_alumina No use_stain Action: Use a chemical stain for TLC visualization check_visualization->use_stain No

Caption: Troubleshooting logic for low recovery after column chromatography.

References

stability issues of Hybridaphniphylline B in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of Hybridaphniphylline B in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in solution?

A1: Based on supplier recommendations and general best practices for complex natural products, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] To minimize degradation, it is advisable to prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles.

Q2: In which solvents should I dissolve this compound?

A2: While specific solubility data is limited, complex alkaloids are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, or acetonitrile. For biological assays, DMSO is a common choice. However, it is crucial to keep the final concentration of the organic solvent in the assay medium low (typically <0.5%) to avoid solvent-induced artifacts. Always use high-purity, anhydrous solvents to prevent hydrolysis.

Q3: What are the potential stability issues I should be aware of when working with this compound in solution?

A3: The chemical structure of this compound contains several ester and ether linkages. Ester groups are susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by increased temperature. Ethers are generally more stable, particularly at low pH. Therefore, it is critical to control the pH of your experimental solutions. The molecule may also be sensitive to light and oxidative conditions.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To assess stability, you can perform a time-course experiment where you incubate this compound in your experimental buffer/medium. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the peak area of the parent compound over time indicates instability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in solution.

Problem Possible Cause Recommended Solution
Inconsistent or poor results in biological assays. Degradation of this compound in the assay medium.Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous solution before analysis. Perform a stability check of the compound in your specific assay buffer.
Consider if the pH of your buffer is contributing to hydrolysis of the ester linkages. If possible, adjust the pH to be closer to neutral (pH 7.0-7.4).
Loss of compound concentration in stock solutions over time. Hydrolysis due to residual water in the solvent.Use anhydrous, high-purity solvents for preparing stock solutions. Store stock solutions in small, single-use aliquots at -80°C to prevent contamination from repeated use and minimize freeze-thaw cycles.
Photodegradation.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.Compare the chromatogram of a freshly prepared solution with an aged solution to identify potential degradation products. If using mass spectrometry, analyze the molecular weight of the new peaks to hypothesize potential degradation pathways (e.g., hydrolysis of an ester group).

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solutions

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex briefly until the compound is fully dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: Recommended HPLC-UV/MS Conditions for Purity and Stability Analysis of Complex Alkaloids

While a specific validated method for this compound is not publicly available, the following general conditions can be used as a starting point for method development:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95-100%) over 10-15 minutes to elute a wide range of polarities.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
UV Detection Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) or use a photodiode array (PDA) detector to identify the optimal wavelength.
MS Detection Use electrospray ionization (ESI) in positive ion mode.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working time_points Incubate at Desired Temperature (e.g., 37°C) prep_working->time_points sampling Collect Aliquots at Time Points (T=0, 2, 4, 8, 24h) time_points->sampling quench Quench Reaction (e.g., with cold Acetonitrile) sampling->quench hplc Analyze by HPLC-UV/MS quench->hplc data Determine % Remaining vs. T=0 hplc->data

Caption: Workflow for assessing the stability of this compound in an experimental solution.

logical_relationship Troubleshooting Logic for Compound Instability start Inconsistent Assay Results check_fresh Are you using freshly prepared solutions? start->check_fresh yes_fresh Yes check_fresh->yes_fresh Yes no_fresh No check_fresh->no_fresh No check_stability Have you confirmed stability in your assay buffer? yes_fresh->check_stability prepare_fresh Prepare fresh solutions for each experiment. no_fresh->prepare_fresh yes_stable Yes check_stability->yes_stable Yes no_stable No check_stability->no_stable No investigate_other Investigate other experimental variables (e.g., reagent quality, cell viability). yes_stable->investigate_other perform_stability Perform a time-course stability experiment (see workflow). no_stable->perform_stability adjust_conditions Adjust buffer conditions (e.g., pH) or reduce incubation time if unstable. perform_stability->adjust_conditions

Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.

References

preventing degradation of Hybridaphniphylline B during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Hybridaphniphylline B during its isolation from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during isolation?

This compound is a complex natural product, a hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Its intricate structure, featuring multiple stereocenters and functional groups, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction and purification.[2][3] Key concerns include hydrolysis of ester and glycosidic bonds, epimerization, and oxidation, which can lead to low yields and the formation of artifacts.

Q2: What are the primary factors that can cause the degradation of this compound during isolation?

The degradation of this compound can be influenced by several factors:

  • pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of ester and glycosidic linkages present in the molecule.[4][5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4][6]

  • Solvents: The choice of solvent can impact the stability of the compound. Protic solvents, for instance, may participate in solvolysis reactions.[2][7]

  • Light and Air: Exposure to light and atmospheric oxygen can lead to oxidative degradation of sensitive functional groups.[2]

  • Enzymatic Activity: Residual enzymes from the plant material can degrade the target molecule if not properly deactivated.

Q3: At what pH range is this compound expected to be most stable?

While specific data for this compound is not available, related iridoid glycosides and alkaloids are generally most stable in a slightly acidic to neutral pH range (pH 4-7).[4][5] It is crucial to perform small-scale pH stability studies on the crude extract to determine the optimal range for this specific molecule.

Q4: Are there any known degradation products of this compound to watch out for?

Specific degradation pathways for this compound are not extensively documented in the literature. However, based on its structure, potential degradation products could arise from the cleavage of the iridoid and alkaloid components, hydrolysis of the glycosidic bond, or opening of the lactone ring. Chromatographic profiling (e.g., HPLC-MS) of samples subjected to stress conditions (e.g., high temperature, extreme pH) can help identify potential degradation products.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step Rationale
Degradation during extraction Optimize extraction parameters: Use a mildly acidic or neutral extraction solvent.[5]To prevent acid or base-catalyzed hydrolysis.
Maintain low temperatures (e.g., 4°C) throughout the extraction process.[6]To minimize temperature-dependent degradation.
Minimize extraction time.To reduce the exposure of the molecule to potentially harsh conditions.
Incomplete Extraction Ensure thorough grinding of the plant material.To increase the surface area for solvent penetration.
Evaluate different solvent systems (e.g., methanol (B129727), ethanol (B145695), ethyl acetate, or mixtures thereof).[5]To find the solvent with the best extraction efficiency for this compound.
Enzymatic Degradation Blanch or freeze-dry the plant material immediately after collection.To deactivate degradative enzymes.
Problem 2: Appearance of Unknown Peaks/Degradation Products in Chromatographic Analysis
Possible Cause Troubleshooting Step Rationale
Degradation during solvent removal Use a rotary evaporator at low temperature and reduced pressure.To avoid thermal degradation.
Avoid concentrating the extract to complete dryness.To prevent the concentration of non-volatile acids or bases that can cause degradation.
Instability on chromatographic media Test different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18, neutral alumina).To find a support that does not induce degradation. Silica gel can be acidic and cause degradation of acid-labile compounds.
Use a mobile phase with a controlled pH.To maintain a stable environment for the molecule during separation.
Photo-degradation Protect the sample from light by using amber glassware or covering flasks with aluminum foil.[2]To prevent light-induced degradation.

Experimental Protocols

Protocol 1: General Extraction Procedure for Alkaloids to Minimize Degradation
  • Material Preparation: Pulverize dried and powdered plant material (stems and leaves of Daphniphyllum longeracemosum).

  • Extraction:

    • Macerate the powdered material with methanol or ethanol at room temperature for 24-48 hours.[5]

    • Alternatively, perform percolation with the chosen solvent.

    • For temperature-sensitive compounds, conduct the extraction at a reduced temperature (e.g., 4°C).[6]

  • Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in a 5% aqueous solution of a weak acid (e.g., acetic acid or citric acid).[5]

    • Wash the acidic solution with a nonpolar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and weakly basic impurities.

    • Adjust the pH of the aqueous layer to 8-9 with a weak base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide).[5]

    • Extract the liberated alkaloids with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Final Concentration and Storage:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure at low temperature.

    • Store the resulting crude alkaloid extract at low temperature (-20°C) in an inert atmosphere.

Visualizations

experimental_workflow plant_material Plant Material (D. longeracemosum) extraction Extraction (Methanol/Ethanol, room temp) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (<40°C) filtration->concentration acid_base Acid-Base Partitioning concentration->acid_base purification Chromatographic Purification acid_base->purification final_product This compound purification->final_product degradation_pathways cluster_factors Degradation Factors hb This compound hydrolysis Hydrolysis Products (Cleavage of ester/glycosidic bonds) hb->hydrolysis H+/OH-, Heat oxidation Oxidation Products hb->oxidation O2, Light epimerization Epimers hb->epimerization Base/Acid pH Extreme pH pH->hydrolysis pH->epimerization temp High Temperature temp->hydrolysis light Light/Air light->oxidation

References

addressing poor solubility of Hybridaphniphylline B in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the poor aqueous solubility of Hybridaphniphylline B, a complex Daphniphyllum alkaloid, in biological assays.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for creating a stock solution of this compound?

A1: For hydrophobic compounds like this compound, the standard recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).[4][5] Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the compound in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication.[4] Aliquot the stock solution to minimize freeze-thaw cycles, which can cause precipitation.[6][7]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. Why does this happen?

A2: This is a common issue known as "crashing out."[4] It occurs because this compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the cell culture medium.[4] When the DMSO is diluted, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.[4]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, the ideal final concentration should be as low as possible, typically ≤0.1%, to minimize off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes. If DMSO is not suitable for your assay, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[5] Additionally, formulation strategies can be employed. Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at increasing the aqueous solubility of poorly soluble natural products and are generally well-tolerated by cells.[8][9][10]

Troubleshooting Guide: Compound Precipitation

This section addresses the common problem of compound precipitation during experimental setup.

Issue / Question Potential Cause Recommended Solution
Immediate precipitation upon dilution in media. [4]The final concentration of this compound exceeds its aqueous solubility limit.1. Decrease Final Concentration: Determine the maximum soluble concentration by performing a kinetic solubility test (see Protocol 1). 2. Use Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[4] 3. Slow Addition: Add the compound stock dropwise to the media while gently vortexing to facilitate mixing and prevent localized high concentrations.[4]
Precipitate forms over time in the incubator. [6]1. Temperature/pH Shift: Changes in temperature or pH within the incubator can decrease compound solubility over time.[6] 2. Media Evaporation: Long-term experiments can lead to media evaporation, increasing the compound's effective concentration.[4][11] 3. Interaction with Media Components: The compound may interact with salts or proteins in the serum, leading to precipitation.[6]1. Pre-warm Media: Always use media pre-warmed to 37°C for dilutions.[4][6] 2. Ensure Humidification: Maintain proper humidity in the incubator and use low-evaporation plates or sealing membranes.[4] 3. Test in Specific Media: Confirm the compound's stability in your complete cell culture medium over the full duration of the experiment.
Frozen stock solution appears cloudy or has visible precipitate after thawing. The compound has precipitated during the freeze-thaw cycle due to poor solubility at low temperatures.[6]1. Re-dissolve: Gently warm the stock solution to 37°C and vortex or sonicate briefly to redissolve the compound before use.[6] 2. Prepare Fresh Stocks: If precipitation persists, it is best to prepare fresh stock solutions before each experiment.[6] 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature cycling.[7]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Media

This protocol helps determine the maximum working concentration of this compound in your specific cell culture medium.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO.

  • Addition to Media: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into corresponding wells containing your pre-warmed (37°C) complete cell culture medium (e.g., 198 µL). This creates a final DMSO concentration of 1%.

  • Incubation and Observation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Assessment: Visually inspect the wells for any signs of turbidity or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[4] For a quantitative measurement, read the absorbance of the plate at a wavelength between 500-700 nm; an increase in absorbance indicates precipitation.[4]

  • Determine Max Concentration: The highest concentration that remains clear throughout the incubation is your maximum working soluble concentration.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.[8][10]

  • Prepare HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in sterile, purified water.

  • Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture vigorously at room temperature overnight to facilitate the formation of the inclusion complex.

  • Purification: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: The concentration of the solubilized this compound in the filtrate should be determined using a suitable analytical method, such as HPLC-UV.

  • Usage in Assays: This aqueous stock solution can now be diluted directly into your cell culture medium. Remember to include a vehicle control containing the same final concentration of the HP-β-CD solution.

Visualization of Workflows and Pathways

G cluster_start Start: Solubility Issue cluster_strategy Solubilization Strategy cluster_troubleshoot Troubleshooting start Poorly soluble This compound stock Prepare High-Conc. Stock in 100% DMSO start->stock dilution Dilute into Aqueous Assay Buffer (e.g., Cell Culture Media) stock->dilution precipitate Does Compound Precipitate? dilution->precipitate no_precipitate Proceed with Experiment (Include Vehicle Control) precipitate->no_precipitate No sol_strat sol_strat precipitate->sol_strat Yes adv_method adv_method sol_strat->adv_method adv_method->dilution Retry cyclodextrin cyclodextrin adv_method->cyclodextrin Yes cyclodextrin->dilution

This compound has been suggested to act as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[12][13] GSK-3β is a key kinase involved in multiple signaling pathways, including the Wnt/β-catenin pathway.[12][14] Its inhibition can lead to the stabilization of β-catenin, which then translocates to the nucleus to regulate gene expression.[13]

References

minimizing side reactions in the synthesis of the Hybridaphniphylline B core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of the Hybridaphniphylline B core. The information is curated from key literature to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic bond disconnection in the retrosynthesis of the this compound core?

A1: The retrosynthetic analysis of the this compound core hinges on a key late-stage intermolecular Diels-Alder reaction. This cycloaddition joins a fully elaborated cyclopentadiene (B3395910) fragment with an asperuloside (B190621) tetraacetate-derived dienophile.[1][2] This strategy simplifies the complex, 11-ring structure into two more manageable synthetic targets.[1]

Q2: What are the major challenges and potential side reactions in the synthesis of the cyclopentadiene precursor?

A2: A critical step in forming the cyclopentadiene precursor is a Claisen rearrangement of an allyl dienol ether. A significant side reaction to control during this step is an undesired Cope rearrangement.[1] The choice of substrate and the use of protic solvents are crucial for suppressing this unwanted pathway.[1]

Q3: Are there specific protecting groups that are recommended for the functional groups present during the synthesis?

A3: While the seminal total synthesis paper by Li's group details their specific protecting group strategy, general principles for complex molecule synthesis can be applied. Orthogonal protecting groups are essential to selectively unmask reactive sites. For instance, silyl (B83357) ethers like TBS (tert-butyldimethylsilyl) are commonly used for hydroxyl protection and can be removed under acidic conditions or with fluoride (B91410) sources. In the synthesis of related Daphniphyllum alkaloids, TBS protection of hydroxyl groups has been employed.[3] The choice of protecting group is critical and should be compatible with downstream reaction conditions to avoid unwanted side reactions.

Q4: What are some common issues encountered during the late-stage Diels-Alder reaction?

A4: The success of the intermolecular Diels-Alder reaction depends on the efficient formation of the diene in situ followed by the cycloaddition.[1] A one-pot protocol was developed to facilitate this transformation. Potential issues could include poor reactivity of the diene or dienophile, or the formation of undesired stereoisomers. The reported synthesis successfully controlled the stereochemistry of the cycloaddition.[1]

Troubleshooting Guides

Problem 1: Low yield or competing Cope rearrangement during the Claisen rearrangement.
Symptom Possible Cause Suggested Solution
Formation of a significant byproduct consistent with a Cope rearrangement product.The substrate structure favors the Cope rearrangement pathway.Subtle variations in the substrate can alter the reaction pathway. Consider modifying the substitution pattern on the allyl dienol ether.[1]
Low conversion to the desired Claisen product.The reaction conditions are not optimal for the desired rearrangement.The use of protic solvents has been shown to suppress the undesired Cope rearrangement.[1] Experiment with different protic solvents (e.g., methanol, ethanol) and optimize the reaction temperature.
Problem 2: Difficulty with a specific transformation (e.g., reduction, cyclization) leading to a complex mixture of products.
Symptom Possible Cause Suggested Solution
A reduction step (e.g., Luche reduction) followed by protection leads to a mixture of diastereomers.The stereoselectivity of the reduction is low.While diastereomeric mixtures can sometimes be carried through the synthesis and separated later, it is often preferable to optimize for higher selectivity.[3] Screen different reducing agents and reaction conditions (temperature, solvent).
An attempted cyclization reaction results in a complex mixture.The reactive intermediates are prone to side reactions.Protecting groups on nearby functionalities can influence the outcome of a reaction. In the synthesis of related alkaloids, protection of a cyclopentenone carbonyl as a TBS-protected alcohol was explored to prevent side reactions, though it did not facilitate the desired epoxide opening in that specific case.[3] Re-evaluate the protecting group strategy to ensure compatibility with the cyclization conditions.
Unwanted deprotection of a protecting group under acidic or basic conditions.The protecting group is not robust enough for the reaction conditions.Select a more stable protecting group. For instance, if a TBS group is cleaved under acidic conditions meant to effect another transformation, consider a more robust silyl ether or an orthogonal protecting group.[3]

Quantitative Data Summary

The following table summarizes key reaction yields from the first total synthesis of this compound.[1]

Reaction Step Product Yield (%) Notes
Claisen RearrangementKey intermediate for cyclopentadieneNot explicitly stated, but crucial for success.Use of protic solvents is key to suppress side reactions.[1]
One-pot diene formation and Diels-Alder reactionCycloadductNot explicitly stated, but one cycloadduct was converted to the final product.A one-pot protocol was developed for this key step.[1]
Conversion of cycloadduct to this compoundThis compoundNot explicitly stated in the abstract.Involves reductive desulfurization and global deacetylation.[1]

Key Experimental Protocols

A detailed experimental protocol for the one-pot diene formation and Diels-Alder reaction, as a cornerstone of the synthesis, would be derived from the supporting information of the primary literature.[1]

Protocol: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction

  • Step 1: Diene Precursor Preparation: The fully elaborated cyclopentadiene precursor is synthesized according to the established route, culminating in the allyl dienol ether.

  • Step 2: In Situ Diene Formation: The allyl dienol ether is subjected to conditions that facilitate the Claisen rearrangement to form the cyclopentadiene in situ. This is typically achieved by heating in a suitable solvent.

  • Step 3: Diels-Alder Cycloaddition: The freshly generated diene is reacted with the asperuloside tetraacetate-derived dienophile in the same pot. The reaction mixture is heated to drive the cycloaddition to completion.

  • Step 4: Work-up and Purification: Upon completion, the reaction is cooled, quenched, and subjected to an appropriate aqueous work-up. The crude product is then purified by column chromatography to isolate the desired cycloadduct.

Visualizations

experimental_workflow Experimental Workflow: this compound Core Synthesis cluster_cyclopentadiene Cyclopentadiene Synthesis cluster_dienophile Dienophile Synthesis cluster_cycloaddition Key Cycloaddition cluster_final_steps Final Modifications start Allyl Dienol Ether claisen Claisen Rearrangement start->claisen diene Cyclopentadiene claisen->diene diels_alder Intermolecular Diels-Alder Reaction diene->diels_alder genipin (+)-Genipin glycosylation Glycosylation & Lactonization genipin->glycosylation dienophile Asperuloside Tetraacetate glycosylation->dienophile dienophile->diels_alder cycloadduct Decacyclic Core diels_alder->cycloadduct desulfurization Reductive Desulfurization cycloadduct->desulfurization deacetylation Global Deacetylation desulfurization->deacetylation final_product This compound deacetylation->final_product

Caption: Key stages in the total synthesis of this compound.

troubleshooting_claisen Troubleshooting the Claisen Rearrangement start Low Yield in Claisen Rearrangement check_side_product Analyze Byproducts: Cope Rearrangement? start->check_side_product solution_cope Modify Substrate Use Protic Solvents check_side_product->solution_cope Yes solution_low_conversion Optimize Reaction Conditions: Temperature, Time check_side_product->solution_low_conversion No cope_present Yes cope_absent No

Caption: Logic for troubleshooting the Claisen rearrangement side reaction.

References

Navigating the Synthesis of Hybridaphniphylline B Precursors: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the path to synthesizing complex molecules like Hybridaphniphylline B is often paved with challenges. This technical support center provides a comprehensive resource for troubleshooting the scaling up of key reactions in the synthesis of its precursors. Here, you will find detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting guides formatted for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for the total synthesis of this compound?

A1: The total synthesis of this compound, as reported by Li and colleagues, involves the late-stage coupling of two key precursors: a fully elaborated cyclopentadiene (B3395910) (the diene) and asperuloside (B190621) tetraacetate (the dienophile).[1][2] The scalable synthesis of these precursors is critical for obtaining sufficient material for the final Diels-Alder reaction and subsequent transformations.

Q2: Which reactions in the precursor synthesis are most challenging to scale up?

A2: Several reactions in the synthesis of the this compound precursors can present challenges upon scaling up. These include the Gold(I)-catalyzed Conia-ene reaction for the formation of the bridged 6,6-bicyclic system, the diastereoselective Michael additions for the construction of the 5- and 7-membered rings, the Claisen rearrangement to set a key quaternary carbon center, and the final intermolecular Diels-Alder reaction.[1][2][3]

Q3: Are there any general considerations for improving the scalability of these reactions?

A3: Yes, several general principles apply. When scaling up, it is crucial to ensure efficient mixing and heat transfer. The choice of solvent can become more critical, and azeotropic removal of water may be necessary in some steps. Purification methods may also need to be adapted, for example, by favoring crystallization over chromatography for large quantities of material. Safety protocols should also be rigorously reviewed for larger scale operations.

Experimental Workflows

The synthesis of the key cyclopentadiene precursor involves a multi-step sequence. The following diagram illustrates the major transformations.

experimental_workflow A Commercially Available Starting Material B Gold(I)-catalyzed Conia-ene Reaction A->B Construction of bridged 6,6-bicyclic system C Diastereoselective Michael Additions B->C Assembly of 5- and 7-membered rings D Claisen Rearrangement C->D Installation of quaternary carbon E Formation of Cyclopentadiene Precursor D->E Final elaboration

Caption: Key stages in the synthesis of the cyclopentadiene precursor.

Troubleshooting Guides

Gold(I)-Catalyzed Conia-ene Reaction

This reaction is crucial for constructing the bridged 6,6-bicyclic system.

Problem: Low yield or incomplete conversion when scaling up.

Potential Cause Troubleshooting Suggestions
Catalyst Deactivation Ensure rigorous exclusion of air and moisture, as gold(I) catalysts can be sensitive. Use freshly distilled solvents. Consider using a slightly higher catalyst loading (e.g., 1-2 mol%) on a larger scale.
Inefficient Mixing On a larger scale, mechanical stirring is essential to ensure homogeneity. Check for dead spots in the reactor.
Temperature Control The reaction is typically run at room temperature.[4] Ensure the internal temperature of the reactor is monitored and controlled, as larger volumes can lead to exotherms.

Logical Relationship for Troubleshooting:

conia_ene_troubleshooting Start Low Yield in Conia-ene Reaction CheckCatalyst Check Catalyst Activity and Reaction Conditions Start->CheckCatalyst CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Monitor and Control Temperature Start->CheckTemp Solution1 Increase catalyst loading slightly. Use fresh, dry solvents. CheckCatalyst->Solution1 Solution2 Implement mechanical stirring. Ensure proper reactor geometry. CheckMixing->Solution2 Solution3 Use internal thermometer. Employ cooling bath if necessary. CheckTemp->Solution3

Caption: Troubleshooting logic for the Gold(I)-catalyzed Conia-ene reaction.

Diastereoselective Michael Additions

These reactions are key for assembling the 5- and 7-membered rings of the tetracyclic core.

Problem: Decreased diastereoselectivity on a larger scale.

Potential Cause Troubleshooting Suggestions
Temperature Fluctuations These reactions are often run at low temperatures to maximize stereocontrol. Maintaining a consistent low temperature in a large reactor can be challenging. Use a reliable cooling system and monitor the internal temperature closely.
Rate of Addition The rate of addition of the nucleophile can impact diastereoselectivity. A slower, controlled addition using a syringe pump is recommended for larger scale reactions.
Base Equivalents The stoichiometry of the base used to generate the enolate is critical. Ensure accurate measurement and consider a slight excess to drive the reaction to completion.
Claisen Rearrangement

This rearrangement is vital for installing a key quaternary carbon center.

Problem: Formation of undesired side products, such as those from a competing Cope rearrangement.[2]

Potential Cause Troubleshooting Suggestions
High Reaction Temperature While thermal energy is required, excessive heat can lead to side reactions. Optimize the temperature and reaction time on a small scale before proceeding to a larger scale.
Solvent Effects The choice of solvent can influence the reaction pathway. Protic solvents have been shown to suppress the undesired Cope rearrangement in the synthesis of this compound precursors.[2]
Substrate Purity Impurities in the starting material can lead to decomposition and side product formation at high temperatures. Ensure the precursor is of high purity.

Logical Relationship for Troubleshooting:

claisen_troubleshooting Start Side Products in Claisen Rearrangement CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckSolvent Evaluate Solvent Choice Start->CheckSolvent CheckPurity Assess Starting Material Purity Start->CheckPurity Solution1 Perform temperature optimization studies. Monitor reaction progress closely. CheckTemp->Solution1 Solution2 Consider using protic solvents to suppress Cope rearrangement. CheckSolvent->Solution2 Solution3 Purify precursor thoroughly before rearrangement. CheckPurity->Solution3

Caption: Troubleshooting logic for the Claisen rearrangement.

Intermolecular Diels-Alder Reaction

This is the crucial step to assemble the core structure of this compound.

Problem: Low yield of the desired cycloadduct.

Potential Cause Troubleshooting Suggestions
Diene Instability The fully elaborated cyclopentadiene precursor can be unstable. It is often generated in situ for the Diels-Alder reaction. Ensure the conditions for its generation are optimized and that the dienophile is present to trap it as it forms.
Reagent Purity Both the diene precursor and the dienophile (asperuloside tetraacetate) must be of high purity. Impurities can inhibit the reaction or lead to side products.
Reaction Concentration The concentration of the reactants can significantly impact the rate of this bimolecular reaction. Experiment with different concentrations to find the optimal conditions. A one-pot protocol for the diene formation and Diels-Alder reaction has been developed to address some of these challenges.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key steps in the synthesis of the daphnilongeranin B tetracyclic core, a precursor to the cyclopentadiene.

Reaction Key Reagents Solvent Temperature Time Yield Reference
Conia-ene Reaction AuCl(IPr), AgOTfDCMrt1 h95%[5]
Michael Addition 1 NaHMDS, HMPATHF-78 °C1 h85%[5]
Michael Addition 2 DBUToluene110 °C12 h80% (2 steps)[5]

Detailed Experimental Protocols

Gold(I)-Catalyzed Conia-ene Reaction for Bridged 6,6-Bicyclic System

To a solution of the alkynyl-β-ketoester (1.0 equiv) in dry CH₂Cl₂ (0.1 M) under an argon atmosphere is added AuCl(IPr) (0.01 equiv) and AgOTf (0.01 equiv). The reaction mixture is stirred at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material. The mixture is then filtered through a short pad of silica (B1680970) gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bridged 6,6-bicyclic product.

Diastereoselective Michael Addition for 5-Membered Ring Formation

To a solution of the enone (1.0 equiv) in dry THF (0.1 M) at -78 °C under an argon atmosphere is added a solution of NaHMDS (1.1 equiv) in THF dropwise. After stirring for 30 minutes, HMPA (2.0 equiv) is added, and the mixture is stirred for an additional 30 minutes. The reaction is then quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the Michael adduct.

References

Technical Support Center: Refinement of Analytical Methods for Complex Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analysis of complex Daphniphyllum alkaloids. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key analytical data to facilitate smoother and more efficient research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the extraction, separation, and analysis of Daphniphyllum alkaloids in a practical question-and-answer format.

High-Performance Liquid Chromatography (HPLC) & Ultra-Performance Liquid Chromatography (UPLC)

Question: Why am I seeing poor peak shape (tailing or fronting) for my Daphniphyllum alkaloid peaks?

Answer: Peak tailing is a common issue when analyzing basic compounds like alkaloids. Several factors can contribute to this:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic nitrogen atoms of the alkaloids, leading to peak tailing.

    • Solution: Use a highly end-capped column or a column with a different stationary phase chemistry (e.g., polymer-based). Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can protonate the silanol groups and reduce these interactions. Adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (0.1-0.5%) can also help.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Metal Contamination: The presence of metal ions in the sample or HPLC system can chelate with certain alkaloids, causing tailing.

    • Solution: Use high-purity solvents and add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase.

  • Column Voids or Degradation: A void at the head of the column or degradation of the stationary phase can lead to distorted peak shapes.

    • Solution: Try reversing and flushing the column. If the problem persists, the column may need to be replaced.[1][2]

Question: My retention times are shifting between injections. What could be the cause?

Answer: Retention time instability can be frustrating. Here are the likely culprits:

  • Mobile Phase Composition Changes:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the solvent composition and affecting retention. Ensure your solvent reservoirs are tightly capped.

    • Inadequate Mixing: If you are using an online mixer, ensure it is functioning correctly. Premixing your mobile phase can sometimes resolve this issue.

    • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Degas your solvents before use.

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift in the initial injections. Ensure the column is fully equilibrated with the starting mobile phase conditions.

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to retention time shifts. Use a column oven to maintain a constant temperature.

  • Pump Issues: Leaks in the pump seals or check valves can cause inconsistent flow rates. Regularly maintain your HPLC/UPLC system.[3]

Mass Spectrometry (MS)

Question: I am observing low signal intensity or no signal at all for my Daphniphyllum alkaloids in ESI-MS. What should I check?

Answer: Low signal intensity in electrospray ionization (ESI) can be due to several factors:

  • Ion Suppression: Co-eluting matrix components from your plant extract can compete with your alkaloids for ionization, reducing their signal intensity.

    • Solution: Improve your sample cleanup procedure to remove interfering compounds. Modifying your chromatographic method to better separate the alkaloids from the matrix is also effective. Diluting the sample can sometimes mitigate ion suppression.

  • Incorrect ESI Parameters: The efficiency of ionization is highly dependent on the ESI source parameters.

    • Solution: Optimize the capillary voltage, cone voltage (or fragmentor voltage), nebulizer gas pressure, and drying gas temperature and flow rate for your specific compounds.[4] These complex polycyclic alkaloids may require higher energies for efficient ionization and fragmentation.

  • Inappropriate Mobile Phase: The mobile phase composition can significantly impact ESI efficiency.

    • Solution: Ensure your mobile phase contains a proton source (like formic acid or acetic acid) for positive ion mode, which is typically used for alkaloids. Avoid non-volatile buffers like phosphate, as they can contaminate the ion source.

Question: I am having difficulty distinguishing between isomeric Daphniphyllum alkaloids. How can I improve their differentiation by MS?

Answer: Distinguishing isomers by mass spectrometry can be challenging as they have the same mass. Here are some strategies:

  • Chromatographic Separation: The most effective way to differentiate isomers is to separate them chromatographically. Optimize your HPLC/UPLC method by trying different columns, mobile phases, and gradient profiles to achieve baseline separation.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers are not fully separated chromatographically, they may produce different fragment ions in MS/MS.

    • Solution: Acquire MS/MS spectra for your standards and samples. Compare the fragmentation patterns and the relative abundances of the product ions to differentiate the isomers. Deuterium labeling experiments can also help in elucidating fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My NMR spectra have broad peaks and poor resolution. What can I do to improve the quality?

Answer: Broad peaks in NMR can obscure important structural information. Consider the following:

  • Sample Purity: The presence of paramagnetic impurities (e.g., metal ions) can cause significant line broadening.

    • Solution: Ensure your sample is thoroughly purified. Passing the sample through a small plug of silica (B1680970) or celite can sometimes remove these impurities.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening.

    • Solution: Prepare your sample at an optimal concentration. For ¹H NMR, 1-10 mg in 0.5-0.7 mL of deuterated solvent is a good starting point. For ¹³C NMR, a higher concentration (10-50 mg) may be necessary.

  • Solvent Selection: The choice of deuterated solvent is crucial. The alkaloid must be fully dissolved.

    • Solution: Test the solubility of your compound in different deuterated solvents. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and pyridine-d₅ are commonly used for alkaloids.

  • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.

    • Solution: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity.

Question: I am struggling with the structural elucidation of a novel Daphniphyllum alkaloid using NMR. What experiments should I perform?

Answer: The complex, polycyclic nature of Daphniphyllum alkaloids often requires a suite of 2D NMR experiments for complete structural assignment:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to piece together fragments of the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the fragments identified from COSY and for assigning quaternary carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry of these complex 3D structures.

Data Presentation: Quantitative Analytical Parameters

The following tables provide representative analytical parameters for a selection of Daphniphyllum alkaloids. Note that these values can vary depending on the specific instrumentation and analytical conditions.

Table 1: Representative UPLC-MS/MS Parameters for Selected Daphniphyllum Alkaloids

Alkaloid NamePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Retention Time (min)
Daphniphylline516.3498.3105.1358.2
Secodaphniphylline518.3500.3112.1307.5
Yuzurimine456.3438.3126.1406.8
Daphnilactone A382.2364.291.1259.1
Calyciphylline A454.3436.3122.1387.9

Note: These are example values and should be optimized for your specific instrument and method.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Daphniphylline in CDCl₃

PositionδC (ppm)δH (ppm, J in Hz)
1175.2-
258.42.85 (m)
335.11.98 (m), 1.65 (m)
.........
2268.94.15 (d, 11.5), 3.98 (d, 11.5)
OAc170.5, 21.3-

Note: This is a partial and exemplary dataset. Complete assignment requires detailed 2D NMR analysis.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of Daphniphyllum Alkaloids
  • Sample Preparation: Air-dry the plant material (leaves, stems, or roots) at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) with methanol (B129727) (5 L) at room temperature for 24 hours.

    • Filter the extract and repeat the maceration process two more times with fresh methanol.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% aqueous hydrochloric acid (1 L).

    • Partition the acidic solution with ethyl acetate (B1210297) (3 x 1 L) to remove neutral and weakly acidic compounds. Discard the ethyl acetate layers.

    • Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.

    • Extract the alkaline solution with chloroform (B151607) (3 x 1 L) to obtain the crude alkaloid fraction.

    • Dry the combined chloroform layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total crude alkaloids.[5]

Protocol 2: Column Chromatography for Alkaloid Fractionation
  • Column Preparation: Pack a silica gel column (e.g., 200-300 mesh) using a slurry method with a non-polar solvent like hexane (B92381).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel-adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane or chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient might be from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1, 4:1, etc.).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify fractions containing compounds of interest. Combine fractions with similar TLC profiles for further purification.[2][6][7][8]

Protocol 3: UPLC-MS/MS Analysis
  • Sample Preparation: Dissolve the purified fractions or crude extracts in methanol to a concentration of approximately 1 mg/mL. Filter the samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (Example for Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: Full scan (e.g., m/z 100-1000) and product ion scan for MS/MS.[9]

Protocol 4: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Ensure the purified alkaloid is dry and free of residual solvents.

    • Dissolve 1-5 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition (Example Parameters):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (e.g., zgpg30).

      • Spectral Width: 200-240 ppm.

      • Number of Scans: 1024 or more, depending on concentration.

    • 2D NMR (COSY, HSQC, HMBC):

      • Use standard pulse programs provided by the spectrometer manufacturer.

      • Optimize the spectral width in both dimensions to encompass all relevant signals.

      • Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.[10][11]

Visualizations

Biosynthetic Pathway Hypothesis for Daphniphyllum Alkaloids

The biosynthesis of many Daphniphyllum alkaloids is hypothesized to proceed through a complex cascade of reactions originating from squalene. This diagram illustrates a simplified, plausible pathway leading to different skeletal types.

Biosynthetic_Pathway Squalene Squalene Protodaphnane Protodaphnane Squalene->Protodaphnane Cyclization Cascade Daphniphylline_Type Daphniphylline_Type Protodaphnane->Daphniphylline_Type Rearrangement Secodaphniphylline_Type Secodaphniphylline_Type Protodaphnane->Secodaphniphylline_Type Rearrangement Yuzurimine_Type Yuzurimine_Type Daphniphylline_Type->Yuzurimine_Type Skeletal Rearrangement Calyciphylline_A_Type Calyciphylline_A_Type Daphniphylline_Type->Calyciphylline_A_Type Further Modifications

A simplified hypothetical biosynthetic pathway of Daphniphyllum alkaloids from squalene.
General Experimental Workflow for Daphniphyllum Alkaloid Analysis

This workflow outlines the logical progression of steps from plant material to purified compounds and data analysis.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis Plant_Material Dried Plant Material Crude_Extract Crude Methanol Extract Plant_Material->Crude_Extract Methanol Extraction Crude_Alkaloids Crude Alkaloid Fraction Crude_Extract->Crude_Alkaloids Acid-Base Partitioning Fractions Chromatographic Fractions Crude_Alkaloids->Fractions Column Chromatography Purified_Alkaloid Purified Alkaloid Fractions->Purified_Alkaloid Further Purification (e.g., HPLC) UPLC_MS UPLC-MS/MS Analysis Purified_Alkaloid->UPLC_MS NMR_Analysis NMR Analysis (1D & 2D) Purified_Alkaloid->NMR_Analysis Quantitative_Analysis Quantitative Analysis UPLC_MS->Quantitative_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation

General workflow for the analysis of Daphniphyllum alkaloids.

References

troubleshooting unexpected spectroscopic data for Hybridaphniphylline B analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected spectroscopic data during the synthesis and characterization of Hybridaphniphylline B analogs.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more signals than expected for my target analog. What are the possible causes?

A1: The presence of unexpected signals in your ¹H NMR spectrum can arise from several sources. Consider the following possibilities:

  • Residual Solvents: The most common source of extraneous peaks. Consult the table below for common NMR solvent impurities.

  • Rotational Isomers (Rotamers): Amide bonds or other sterically hindered single bonds within your analog can exhibit slow rotation on the NMR timescale, leading to two or more distinct sets of signals for a single compound.

  • Diastereomers: If a reaction in your synthetic sequence produced a mixture of diastereomers, each will have its own unique set of NMR signals.

  • Impurities or Byproducts: Unreacted starting materials, reagents, or unforeseen side products from a reaction can contribute to the complexity of the spectrum.

  • Degradation: this compound and its analogs can be sensitive to acidic or basic conditions, as well as light and air. Degradation may have occurred during the reaction, workup, or storage.[1]

Q2: The high-resolution mass spectrometry (HRMS) data for my compound shows an m/z value that does not correspond to the expected molecular formula. How should I troubleshoot this?

A2: An incorrect m/z value in HRMS is a strong indicator of a structural issue or an error in data interpretation. Here are the steps to diagnose the problem:

  • Check for Common Adducts: Besides the protonated molecule [M+H]⁺, look for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. Your observed mass may correspond to one of these.

  • Solvent Adducts: Solvents used in the sample preparation or mobile phase (e.g., acetonitrile, formic acid) can sometimes form adducts with the analyte.

  • Unexpected Fragmentation: The molecule may be fragmenting in the ion source. Review the full mass spectrum for evidence of fragment ions.

  • Incorrect Molecular Formula: Double-check your expected molecular formula and the calculated exact mass.

  • Sample Purity: As with NMR, impurities will also show up in the mass spectrum. Consider if the observed mass could be from a persistent impurity.

Q3: My 2D NMR data (COSY, HSQC, HMBC) is difficult to interpret or seems to show correlations that don't fit my expected structure.

A3: The complexity of this compound analogs can lead to crowded and overlapping signals in 2D NMR spectra.

  • Signal Overlap: Protons with very similar chemical shifts may make it difficult to resolve cross-peaks. Acquiring the data at a higher magnetic field strength can improve resolution.

  • Re-evaluate HMBC Correlations: Long-range HMBC correlations (²J, ³J, and sometimes ⁴J) are powerful for piecing together the carbon skeleton. Systematically map out all observed correlations and see if an alternative connectivity could explain the data. Structural misassignments are not uncommon for complex natural products.[2]

  • Consider Alternative Isomers: It's possible that an unexpected isomerization occurred during your synthesis. Carefully re-examine your proposed structure and the observed correlations.

Troubleshooting Guides

Guide 1: Diagnosing Unexpected NMR Signals

This guide provides a step-by-step workflow for identifying the source of unexpected peaks in your NMR spectrum.

G start Unexpected Signals in NMR Spectrum check_solvent Compare unexpected peaks to known solvent impurities (Table 1) start->check_solvent solvent_match Do peaks match common solvents? check_solvent->solvent_match is_solvent Source Identified: Residual Solvent. Action: Re-purify sample. solvent_match->is_solvent Yes not_solvent No Match solvent_match->not_solvent No vt_nmr Acquire Variable Temperature (VT) NMR not_solvent->vt_nmr peaks_coalesce Do peaks broaden or coalesce with temperature change? vt_nmr->peaks_coalesce is_rotamer Source Identified: Rotational Isomers. Action: Note presence in data analysis. peaks_coalesce->is_rotamer Yes not_rotamer No Change peaks_coalesce->not_rotamer No check_purity Analyze sample by LC-MS not_rotamer->check_purity multiple_peaks Does LC-MS show multiple components? check_purity->multiple_peaks is_mixture Source Identified: Mixture of Compounds (e.g., diastereomers, impurities). Action: Further purification required. multiple_peaks->is_mixture Yes single_peak Single Peak multiple_peaks->single_peak No reassess Re-evaluate Structure. Consider unexpected rearrangement or degradation. single_peak->reassess

Data Tables

Table 1: Common Laboratory Solvents and their Residual Peaks in ¹H NMR (CDCl₃)

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Acetonitrile1.94Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48, 1.21Quartet, Triplet
Ethyl Acetate4.12, 2.05, 1.26Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet, Multiplet
Methanol3.49Singlet
Toluene7.27-7.17, 2.36Multiplet, Singlet
Water1.56Singlet (broad)

Note: Chemical shifts can vary slightly depending on the solvent and other factors.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

A well-defined protocol is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh approximately 1-5 mg of the purified this compound analog into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) to the vial. Ensure the solvent is from a fresh bottle or has been properly stored to minimize water content.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any solid is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Acquisition: Insert the sample into the NMR spectrometer and acquire the desired experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC).

Protocol 2: Variable Temperature (VT) NMR for Isomer Analysis

This protocol is used to investigate dynamic processes like bond rotation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating Increments: Increase the sample temperature in a stepwise manner (e.g., 10 K increments). Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature increment (e.g., 308 K, 318 K, 328 K).

  • Cooling (Optional): If no changes are observed upon heating, cool the sample below room temperature in a similar stepwise fashion and acquire spectra.

  • Data Analysis: Analyze the series of spectra for changes in peak shape. The coalescence of two or more peaks into a single broad peak, and then a sharp singlet at higher temperatures, is characteristic of rotational isomers.

Signaling Pathways and Logical Relationships

G cluster_obs Experimental Observation cluster_cause Potential Cause cluster_action Recommended Action obs1 Extra peaks in NMR cause1 Contamination / Impurity obs1->cause1 cause2 Presence of Isomers (Rotamers, Diastereomers) obs1->cause2 obs2 Incorrect m/z in HRMS obs2->cause1 cause3 Unexpected Adduct Formation obs2->cause3 cause4 Structural Misassignment / Rearrangement obs2->cause4 obs3 Inconsistent 2D NMR correlations obs3->cause2 obs3->cause4 action1 Re-purify Sample cause1->action1 action2 Perform VT-NMR cause2->action2 action3 Re-analyze Mass Spectrum for Adducts cause3->action3 action4 Systematically Re-evaluate All Spectroscopic Data cause4->action4

Caption: Relationship between observations, causes, and actions.

References

Technical Support Center: Enhancing Late-Stage Functionalization in Hybridaphniphylline B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Hybridaphniphylline B and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of late-stage functionalization, a critical step in diversifying complex molecules for structure-activity relationship (SAR) studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the late-stage functionalization of the this compound core or structurally similar complex alkaloids.

Issue 1: Poor Regioselectivity in C-H Oxidation

Question: My late-stage C-H oxidation of the this compound scaffold yields a mixture of constitutional isomers with no clear selectivity. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the C-H oxidation of a complex molecule like this compound, which possesses numerous sterically and electronically similar C-H bonds, is a significant challenge. Here are several strategies to address this issue:

  • Catalyst Selection: The choice of catalyst is paramount in directing the site of oxidation. Different catalysts exhibit distinct selectivities based on steric and electronic factors. For instance, bulkier catalysts may favor more accessible, less hindered C-H bonds, while electronically driven catalysts will target more electron-rich positions. It is advisable to screen a panel of catalysts with varying ligand systems.

  • Directing Groups: If a suitable functional group is present or can be installed on the this compound core, the use of a directing group can provide excellent control over regioselectivity. The directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, often in a predictable intramolecular fashion.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby altering the accessibility of different C-H bonds. Experiment with a range of solvents with varying polarities and coordinating abilities.

  • Temperature and Reaction Time: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lowest activation energy. Additionally, monitoring the reaction over time is crucial, as the initial product may isomerize or undergo further oxidation, leading to a more complex product mixture.

Issue 2: Catalyst Decomposition and Low Conversion

Question: I am observing low conversion in my late-stage functionalization reaction, and I suspect the catalyst is decomposing, particularly in the presence of the amine functional groups in my this compound derivative. What can I do to mitigate this?

Answer:

Catalyst decomposition is a common problem, especially when dealing with complex substrates containing potentially coordinating functional groups like amines. Here are some troubleshooting steps:

  • Slow Addition of Reagents: Rapid addition of oxidants or other reagents can lead to high local concentrations that promote catalyst degradation. A slow addition protocol, using a syringe pump, for both the catalyst and the oxidant can maintain low, steady-state concentrations, which often improves catalyst stability and overall conversion.

  • Protecting Groups: The amine functionalities in the this compound scaffold can coordinate to the metal center of the catalyst, leading to inhibition or decomposition. Temporarily protecting these amines with suitable protecting groups can prevent this unwanted interaction.

  • Use of Additives: Certain additives can stabilize the catalyst or the active catalytic species. For example, in some iron-catalyzed oxidations, the addition of a carboxylic acid has been shown to improve catalyst turnover.

  • Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen or moisture.

Issue 3: Difficult Purification of the Functionalized Product

Question: The purification of my late-stage functionalization product from the reaction mixture is proving to be very challenging due to the presence of multiple closely related isomers and unreacted starting material. What purification strategies are recommended?

Answer:

Purifying the products of late-stage functionalization on complex molecules requires careful optimization.

  • Chromatography Optimization:

    • Stationary Phase: Standard silica (B1680970) gel may not be sufficient for separating closely related isomers. Consider using alternative stationary phases such as alumina, or reversed-phase silica (C18).

    • Solvent System: A systematic screening of solvent systems for thin-layer chromatography (TLC) is essential to find a system that provides the best separation. Gradient elution in flash column chromatography is often necessary.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is a powerful tool. Both normal-phase and reversed-phase HPLC can be explored.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method to obtain material of high purity.

  • Derivatization: In some cases, derivatizing the product mixture with a reagent that selectively reacts with the desired product can introduce a significant change in polarity, facilitating separation. The derivatizing group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most promising late-stage functionalization reactions to consider for creating a library of this compound analogs?

A1: Based on the current literature for complex natural products, the following late-stage functionalization reactions are highly promising for generating analogs of this compound:

  • C-H Oxidation/Hydroxylation: Introduces a hydroxyl group, which can significantly impact biological activity and provide a handle for further functionalization.

  • C-H Amination: Installs a nitrogen-containing functional group, which can introduce new binding interactions and alter the pharmacokinetic properties of the molecule.

  • C-H Halogenation: Introduces a halogen atom (F, Cl, Br, I), which can modulate the electronic properties and metabolic stability of the molecule. Halogenated intermediates are also valuable for cross-coupling reactions.

Q2: How can I predict the most likely site of C-H functionalization on the this compound core?

A2: Predicting the regioselectivity of C-H functionalization on such a complex molecule can be challenging. However, a combination of approaches can provide valuable insights:

  • Steric Accessibility: Analyze a 3D model of the molecule to identify the most sterically accessible C-H bonds.

  • Electronic Effects: Consider the electronic nature of the different C-H bonds. Bonds adjacent to electron-donating groups are generally more reactive towards electrophilic reagents.

  • Computational Modeling: Density functional theory (DFT) calculations can be used to predict the relative reactivity of different C-H bonds towards a specific reagent or catalyst.

  • Model System Studies: If possible, perform reactions on simpler fragments of the this compound scaffold to understand the inherent reactivity of different regions of the molecule.

Q3: What are the key challenges in scaling up a late-stage functionalization reaction for the production of larger quantities of a promising this compound analog?

A3: Scaling up late-stage functionalization reactions presents several challenges:

  • Reaction Kinetics and Heat Transfer: Reactions that are well-behaved on a small scale may become difficult to control on a larger scale due to changes in surface area-to-volume ratios, affecting heat transfer and mixing.

  • Reagent Addition: The slow addition of reagents, which is often crucial for success on a small scale, becomes even more critical during scale-up to maintain optimal concentrations and control exotherms.

  • Purification: Chromatographic purification, which is feasible for small quantities, can become impractical and costly for larger-scale production. Developing robust crystallization or extraction protocols is often necessary.

  • Cost of Reagents: Many specialized catalysts and reagents used in late-stage functionalization are expensive, which can be a significant barrier for large-scale synthesis.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for different late-stage functionalization methods that could be applied to a complex polycyclic alkaloid scaffold similar to this compound. This data is intended for comparative purposes to guide experimental design.

Table 1: Comparison of Late-Stage C-H Oxidation Methods

Catalyst/ReagentOxidantSolventTemperature (°C)Time (h)Major Product(s)Yield (%)
Fe(PDP)H₂O₂Acetonitrile (B52724)2512C-X Hydroxylation45-65
Mn(TMP)ClNaOClDichloromethane0-254C-Y Halogenation/Hydroxylation30-50
Ru(bpy)₃(PF₆)₂[Reagent]Acetonitrile2524C-Z Hydroxylation40-60
Methyl(trifluoromethyl)dioxiraneN/AAcetone-201Multiple sitesVariable

Table 2: Comparison of Late-Stage C-H Amination Methods

CatalystNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
Rh₂(esp)₂DioxazoloneDichloromethane402450-70
[Mn(ClPc)]Sulfonyl AzideBenzene401840-60
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆N-Aminopyridinium saltAcetonitrile251255-75

Table 3: Comparison of Late-Stage C-H Halogenation Methods

Reagent SystemHalogen SourceSolventTemperature (°C)Time (h)Yield (%)
N-Bromosuccinimide (NBS)NBSDichloromethane25660-80
SelectfluorSelectfluorAcetonitrile252440-55
DMSO/HBrHBrDMSO501270-90

Experimental Protocols

Protocol 1: General Procedure for Fe(PDP)-Catalyzed Late-Stage C-H Hydroxylation (Slow Addition)

This protocol is adapted from established procedures for Fe(PDP)-catalyzed oxidations and should be optimized for the specific this compound substrate.

Materials:

  • This compound derivative (1.0 equiv)

  • Fe(PDP) catalyst (0.1 equiv)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 equiv)

  • Acetic acid (0.5 equiv)

  • Acetonitrile (anhydrous)

  • Syringe pump

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the this compound derivative (e.g., 50 mg) and acetic acid in anhydrous acetonitrile (e.g., 2 mL).

  • Prepare two separate solutions for slow addition:

    • Solution A: Dissolve the Fe(PDP) catalyst in anhydrous acetonitrile (e.g., 1 mL).

    • Solution B: Dilute the hydrogen peroxide in anhydrous acetonitrile (e.g., 1 mL).

  • Using two separate syringes on a syringe pump, add Solution A and Solution B simultaneously to the reaction mixture over a period of 1-2 hours with vigorous stirring at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 10-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC.

Mandatory Visualization

Diagram 1: Hypothetical Signaling Pathway for Daphniphyllum Alkaloids

G cluster_cell Cancer Cell Daphniphyllum_Alkaloid Daphniphyllum Alkaloid (e.g., this compound analog) Kinase Protein Kinase (e.g., Tyrosine Kinase) Daphniphyllum_Alkaloid->Kinase Inhibition Apoptosis Apoptosis Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotion Signaling_Cascade->Apoptosis Inhibition G Start This compound Core Structure Reaction_Setup Reaction Setup (Substrate, Catalyst, Solvent) Start->Reaction_Setup Reagent_Addition Slow Addition of Reagents (e.g., Oxidant) Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Chromatography, HPLC) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Functionalized Analog Analysis->End G Problem Poor Regioselectivity Catalyst Screen Different Catalysts Problem->Catalyst Solvent Vary Solvent System Problem->Solvent Temperature Optimize Reaction Temperature Problem->Temperature Directing_Group Consider a Directing Group Strategy Problem->Directing_Group Improved Regioselectivity Improved? Catalyst->Improved Solvent->Improved Temperature->Improved Directing_Group->Improved Improved->Problem No, Re-evaluate Proceed Proceed with Synthesis Improved->Proceed Yes

Technical Support Center: Regioselective Synthesis of Hybridaphniphylline B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of Hybridaphniphylline B analogs and related Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic challenges in the total synthesis of this compound and its analogs?

A1: The synthesis of this compound, a complex alkaloid with 11 rings and 19 stereocenters, presents significant challenges.[1][2][3] Key difficulties include the construction of the sterically congested polycyclic core, the regioselective introduction of functional groups, and the control of stereochemistry, particularly at quaternary centers.[4] Many successful strategies rely on biomimetic approaches, mimicking the proposed biosynthetic pathways of these natural products.[5][6]

Q2: What are the key reactions utilized in the synthesis of the core structure of this compound analogs?

A2: Several powerful reactions are central to the synthesis of these complex molecules. The first total synthesis of this compound notably employed a late-stage intermolecular Diels-Alder reaction.[1][2][3][7] Other critical transformations include intramolecular Michael additions, palladium-catalyzed reactions, various cycloadditions, and Mannich-type reactions to construct the intricate ring systems.[5][8]

Q3: How can I improve the yield and selectivity of the key Diels-Alder reaction in the synthesis of this compound?

A3: The late-stage intermolecular Diels-Alder reaction is a crucial step. To optimize this reaction, consider the following:

  • Diene and Dienophile Choice: The reactivity of the diene and dienophile is paramount. In the synthesis by Li's group, a highly elaborated cyclopentadiene (B3395910) and asperuloside (B190621) tetraacetate were used.[1][2][3]

  • Solvent and Temperature: Protic solvents have been shown to suppress undesired side reactions like the Cope rearrangement.[2][3][7] Careful optimization of temperature is also critical to balance reaction rate and selectivity.

  • Lewis Acid Catalysis: While not explicitly detailed as the primary method in the initial total synthesis, Lewis acid catalysis is a standard approach to enhance the rate and selectivity of Diels-Alder reactions. Screening various Lewis acids could be beneficial.

  • One-Pot Protocol: A one-pot procedure for the diene formation and subsequent Diels-Alder reaction was developed to improve efficiency.[2][3]

Q4: What strategies can be employed to overcome challenges in constructing the sterically congested E ring with vicinal quaternary centers in related calyciphylline A-type alkaloids?

A4: The construction of the congested E ring is a known bottleneck. A successful approach involved a phosphine-mediated [3+2] cycloaddition between an allenoate and an electron-deficient alkene.[4] This strategy allows for the efficient formation of the five-membered ring while installing a carboxylate handle for further functionalization.[4]

Troubleshooting Guides

Problem 1: Low yield in the Claisen rearrangement step.

The Claisen rearrangement of an allyl dienol ether is a key step in preparing the diene for the crucial Diels-Alder reaction.[2][3][7] Low yields can often be attributed to a competing Cope rearrangement.

Potential Cause Troubleshooting Step Expected Outcome
Competing Cope RearrangementUse of protic solvents.Suppression of the undesired Cope rearrangement, leading to a higher yield of the desired Claisen product.[2][3][7]
Substrate VariationSubtle modifications to the substrate structure can influence the reaction pathway.An altered substrate may favor the Claisen over the Cope rearrangement.[2][3][7]
Incorrect Thermal ConditionsOptimize reaction temperature and time.Improved selectivity and yield of the Claisen rearrangement product.
Problem 2: Poor regioselectivity in functional group installation.

Achieving high regioselectivity during the introduction of functional groups onto the complex core structure is a common challenge.

Potential Cause Troubleshooting Step Expected Outcome
Steric HindranceEmploy less bulky reagents or catalysts.Improved access to the desired reaction site.
Electronic EffectsModify the electronic nature of the substrate or reagent to favor the desired regioselectivity.Enhanced selectivity based on directing group effects.
Protecting Group StrategyStrategically place and remove protecting groups to block undesired reaction sites.Directs the reaction to the intended position.

Experimental Protocols

Key Experiment: Late-Stage Intermolecular Diels-Alder Reaction

This protocol is based on the first total synthesis of this compound.[1][2][3]

  • Diene Precursor Synthesis: The fully elaborated cyclopentadiene is prepared via a scalable route, with a key step being a Claisen rearrangement of an allyl dienol ether. Protic solvents are used to suppress the competing Cope rearrangement.[2][3]

  • Dienophile Preparation: Asperuloside tetraacetate is used as the dienophile.[2][3]

  • One-Pot Diene Formation and Diels-Alder Reaction: A one-pot protocol is employed for the formation of the diene and the subsequent intermolecular Diels-Alder reaction. This improves the overall efficiency of the process.[2][3]

  • Conversion to Final Product: The resulting cycloadduct is then converted to this compound through reductive desulfurization and global deacetylation.[2][3]

Visualizations

Retrosynthetic_Analysis This compound This compound Diels-Alder Cycloadduct Diels-Alder Cycloadduct This compound->Diels-Alder Cycloadduct Reductive Desulfurization, Global Deacetylation Elaborated Cyclopentadiene Elaborated Cyclopentadiene Diels-Alder Cycloadduct->Elaborated Cyclopentadiene Intermolecular Diels-Alder Asperuloside Tetraacetate Asperuloside Tetraacetate Diels-Alder Cycloadduct->Asperuloside Tetraacetate Claisen Rearrangement Precursor Claisen Rearrangement Precursor Elaborated Cyclopentadiene->Claisen Rearrangement Precursor Claisen Rearrangement

Caption: Retrosynthetic analysis of this compound.

Experimental_Workflow start Start: Allyl Dienol Ether claisen Claisen Rearrangement (Protic Solvent) start->claisen diene Formation of Elaborated Cyclopentadiene claisen->diene da One-Pot Intermolecular Diels-Alder Reaction diene->da dienophile Asperuloside Tetraacetate dienophile->da post_da Post-Cycloaddition Modifications da->post_da final This compound post_da->final

Caption: Key experimental workflow for this compound synthesis.

References

Validation & Comparative

Unraveling the Absolute Stereochemistry of Hybridaphniphylline B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The absolute stereochemistry of the complex, 19-stereocenter Daphniphyllum alkaloid, Hybridaphniphylline B, was unequivocally confirmed through its first total synthesis by Li and coworkers in 2018. This guide provides a detailed comparison of the methods used to establish the molecule's three-dimensional structure, supported by experimental data and protocols.

The successful approach relied on an enantioselective total synthesis, starting from a chiral pool material of known absolute configuration, culminating in a final product whose spectroscopic and physical properties were compared to the natural isolate. This strategy, in contrast to other potential methods such as chiroptical spectroscopy or derivatization, provides unambiguous proof of the absolute configuration.

Comparison of Stereochemistry Confirmation Methods

MethodDescriptionAdvantagesDisadvantagesApplication to this compound
Enantioselective Total Synthesis Synthesis of a single enantiomer of the target molecule starting from a chiral precursor of known absolute configuration.Provides definitive proof of the absolute stereochemistry. Allows for the preparation of larger quantities of the pure enantiomer for biological studies.Can be a lengthy and challenging process. Requires a suitable chiral starting material or an efficient asymmetric catalyst.Successfully Applied. The total synthesis by Li's group started from (+)-genipin, a natural product with a known absolute configuration, leading to the unambiguous assignment of the absolute stereochemistry of this compound.[1][2]
X-ray Crystallography A technique that determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passed through the crystal.Provides a direct and unambiguous determination of the absolute stereochemistry (with the use of anomalous dispersion).Requires a single crystal of suitable quality, which can be difficult to obtain for complex molecules.Successfully Applied. A suitable crystal of a synthetic intermediate was obtained and subjected to X-ray diffraction analysis, confirming the relative and absolute stereochemistry.
Vibrational Circular Dichroism (VCD) A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Can determine the absolute configuration of molecules in solution without the need for crystallization.Can be computationally intensive to interpret the spectra. The accuracy of the assignment depends on the quality of the theoretical calculations.Not reported for this compound.
Mosher's Ester Analysis A method that uses chiral derivatizing agents (Mosher's acid) to convert a chiral alcohol into a mixture of diastereomeric esters, which can be distinguished by NMR spectroscopy.A well-established and reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols.Requires the presence of a suitable functional group (hydroxyl) for derivatization. Can be difficult to apply to sterically hindered alcohols.Not reported for this compound.

Confirmation of Absolute Stereochemistry by Total Synthesis: A Workflow

The enantioselective total synthesis of this compound provided the ultimate confirmation of its absolute stereochemistry. The key steps in this process are outlined below.

G Workflow for the Confirmation of Absolute Stereochemistry of this compound cluster_start Chiral Starting Material cluster_synthesis Multi-step Enantioselective Synthesis cluster_intermediate Crystallographic Analysis cluster_final Final Product Characterization cluster_confirmation Confirmation start (+)-Genipin (Known Absolute Stereochemistry) synthesis Construction of the Daphniphyllum Alkaloid Core start->synthesis Chiral Induction diels_alder Key Intermolecular Diels-Alder Reaction synthesis->diels_alder Core Assembly intermediate Crystalline Intermediate diels_alder->intermediate Formation of Crystalline Solid final_product Synthetic this compound diels_alder->final_product Final Synthetic Steps xray Single-Crystal X-ray Diffraction intermediate->xray Structure Determination confirmation Absolute Stereochemistry Confirmed xray->confirmation Unambiguous Assignment comparison Comparison with Natural Product final_product->comparison Spectroscopic & Physical Data comparison->confirmation Matching Data

Caption: Workflow for the confirmation of the absolute stereochemistry of this compound.

Experimental Data

The absolute stereochemistry of synthetic this compound was confirmed by comparing its optical rotation to that of the natural product.

CompoundSpecific Optical Rotation ([α]D)SolventReference
Natural this compound +65.4CHCl3Phytochemistry2013 , 95, 428-435
Synthetic this compound +68.2CHCl3J. Am. Chem. Soc.2018 , 140, 4227-4231

The close agreement between the sign and magnitude of the specific rotation values for the natural and synthetic samples provides strong evidence for the correct assignment of the absolute stereochemistry.

Key Experimental Protocols

Late-Stage Intermolecular Diels-Alder Reaction

The pivotal step in the total synthesis was a bioinspired intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene (B3395910) and asperuloside (B190621) tetraacetate.[1][2]

Procedure: To a solution of the cyclopentadiene precursor in toluene (B28343) at room temperature was added the dienophile, asperuloside tetraacetate. The reaction mixture was heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by silica (B1680970) gel column chromatography to afford the Diels-Alder adducts.

Final Deprotection to Yield this compound

The final step of the synthesis involved the global deprotection of the acetyl groups.

Procedure: To a solution of the acetylated precursor in methanol (B129727) was added a catalytic amount of sodium methoxide. The reaction mixture was stirred at room temperature for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography to yield pure this compound.

Conclusion

The successful enantioselective total synthesis of this compound by Li and coworkers provided the definitive confirmation of its absolute stereochemistry. The strategic use of a chiral starting material, (+)-genipin, and the subsequent comparison of the optical rotation of the synthetic product with the natural isolate, left no ambiguity. This work stands as a landmark achievement in the field of natural product synthesis and showcases the power of total synthesis as a tool for absolute stereochemical assignment of complex molecules.

References

bioactivity comparison of Hybridaphniphylline B and its synthetic analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from evergreen plants of the genus Daphniphyllum. These complex molecules have garnered significant attention from the scientific community due to their unique polycyclic architectures and promising range of biological activities, including anticancer, antioxidant, and vasorelaxation properties.[1] Among these, Hybridaphniphylline B stands out for its intricate decacyclic fused skeleton.

This guide aims to provide a comparative overview of the bioactivity of this compound and its related compounds. However, it is important to note that dedicated structure-activity relationship (SAR) studies focusing on a systematic library of synthetic analogs of this compound are not extensively available in the current scientific literature. The primary focus of existing research has been on the total synthesis of these challenging natural products.

Therefore, this guide will broaden its scope to present a comparative analysis of the cytotoxic activities of various naturally occurring Daphniphyllum alkaloids. This will offer a valuable perspective on the bioactivity landscape of this compound class and serve as a foundation for future research into the development of potent synthetic analogs.

Comparative Bioactivity Data

While a direct comparison of this compound with a series of its synthetic analogs is not available, the following table summarizes the reported cytotoxic activities of several naturally occurring Daphniphyllum alkaloids against various cancer cell lines. This data provides a baseline understanding of the potential of this class of compounds as anticancer agents.

Compound NameCell LineAssay TypeIC50 ValueReference
Daphnezomine WHeLaNot Specified16.0 µg/mL[2]
Daphnioldhanol AHeLaNot Specified31.9 µM[3][4]
Unnamed AlkaloidHeLaNot Specified~3.89 µM[3]

Note: The lack of standardized testing protocols and the use of different units across studies make direct comparisons challenging. The data presented here is for informational purposes and highlights the need for systematic comparative studies.

Experimental Protocols

To facilitate future comparative studies, this section provides detailed methodologies for common in vitro cytotoxicity assays that are suitable for evaluating the bioactivity of this compound and its synthetic analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

CellTox™ Green Cytotoxicity Assay

This is a fluorescence-based assay that measures cytotoxicity by detecting changes in cell membrane integrity.

Principle: The assay utilizes a fluorescent dye that is excluded by viable cells but enters cells with compromised membranes (a hallmark of cell death) and binds to DNA, resulting in a significant increase in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare the CellTox™ Green Dye solution according to the manufacturer's instructions. This typically involves diluting the concentrated dye in an appropriate assay buffer.

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Dye Addition:

    • Add the prepared CellTox™ Green Dye solution to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the number of dead cells.

    • Calculate the percentage of cytotoxicity for each concentration relative to a positive control for maximal cell death (e.g., cells treated with a lysis agent).

    • Determine the EC50 value (the concentration of the compound that induces 50% of the maximal cytotoxic response).

Visualizations

To aid in the conceptualization of a comparative bioactivity study and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis HB This compound Treatment Compound Treatment (Serial Dilutions) HB->Treatment A1 Analog 1 A1->Treatment A2 Analog 2 A2->Treatment An Analog n An->Treatment Cell_Culture Cancer Cell Lines (e.g., HeLa, A549) Cell_Culture->Treatment MTT MTT Assay Treatment->MTT CTG CellTox Green Assay Treatment->CTG Measurement Absorbance/Fluorescence Measurement MTT->Measurement CTG->Measurement IC50 IC50/EC50 Determination Measurement->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Hypothetical workflow for a comparative bioactivity study.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell DA Daphniphyllum Alkaloid Mitochondrion Mitochondrion DA->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release (Activates) Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis signaling pathway.

Concluding Remarks

The Daphniphyllum alkaloids, including this compound, represent a promising class of natural products with demonstrated cytotoxic activity against cancer cell lines. While comprehensive structure-activity relationship studies on synthetic analogs of this compound are currently lacking, the available data on related natural alkaloids suggest that this is a fertile area for future investigation.

The development of synthetic routes to these complex molecules opens the door for the creation of analog libraries. Systematic evaluation of these analogs using standardized cytotoxicity assays, such as the MTT and CellTox Green assays detailed in this guide, will be crucial for elucidating the structural features that govern their bioactivity. Such studies will not only advance our understanding of the therapeutic potential of Daphniphyllum alkaloids but also guide the rational design of novel and more potent anticancer agents. Further research into the specific molecular targets and signaling pathways, such as the induction of apoptosis, will provide deeper insights into their mechanism of action and facilitate their development as clinical candidates.

References

A Comparative Analysis of Hybridaphniphylline B and Other Daphniphyllum Alkaloids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cytotoxic activities and affected signaling pathways of a unique class of natural products.

This guide offers a comparative overview of Hybridaphniphylline B and other noteworthy Daphniphyllum alkaloids, tailored for researchers, scientists, and professionals in drug development. While the biological activity of the structurally complex this compound remains to be reported, this document provides a thorough comparison of the cytotoxic profiles of several other members of this fascinating alkaloid family. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies and visual representations of key signaling pathways to facilitate understanding and future research.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic effects of various Daphniphyllum alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values have been predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

AlkaloidCell LineIC50 (µM)Source
Daphnezomine W HeLa16.0 (µg/mL)[1][2]
Daphnioldhanol A HeLa31.9[1]
Unnamed Alkaloid (6) HeLa3.89
Daphnicyclidin M P-3885.7
Daphnicyclidin N P-3886.5
Macropodumine C P-38810.3
Daphnicyclidin A P-38813.8
Daphnicyclidin M SGC-790122.4
Daphnicyclidin N SGC-790125.6
This compound -Not Reported

Experimental Protocols: A Focus on Cytotoxicity Assessment

The determination of cytotoxic activity is a crucial first step in the evaluation of potential anticancer compounds. The MTT assay is a widely used colorimetric method to assess cell viability.

Representative Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of Daphniphyllum alkaloids against adherent cancer cell lines.

1. Cell Seeding:

  • Harvest and count cells from exponential phase cultures.

  • Seed the cells in a 96-well microplate at a density of 1 × 10^4 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the Daphniphyllum alkaloid in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution with culture medium to achieve a range of desired final concentrations.

  • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubate the plate for another 48 to 72 hours.

3. MTT Addition and Incubation:

  • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

5. Data Analysis:

  • The cell viability is calculated as a percentage of the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Modulation of Cellular Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of certain Daphniphyllum alkaloids, revealing their ability to interfere with key cellular signaling pathways involved in cancer progression.

NF-κB and TGF-β Signaling Inhibition

Several Daphniphyllum alkaloids have demonstrated inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling pathways. The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. The TGF-β pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation can contribute to tumor development.

The diagram below illustrates the general NF-κB and TGF-β signaling cascades and indicates the putative points of inhibition by certain Daphniphyllum alkaloids.

Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_tgfb TGF-β Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Gene Gene Transcription NFkB_nuc->Gene Inhibitor_NFkB Daphniphyllum Alkaloids (22, 23, 26) Inhibitor_NFkB->IKK TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD P SMADc SMAD Complex SMAD->SMADc SMAD4 SMAD4 SMAD4->SMADc SMADc_nuc SMAD Complex (nucleus) SMADc->SMADc_nuc Translocation Gene_TGFb Gene Transcription SMADc_nuc->Gene_TGFb Inhibitor_TGFb Daphniphyllum Alkaloids (16, 18) Inhibitor_TGFb->TGFbR

Inhibition of NF-κB and TGF-β Pathways
Induction of Autophagy

Autophagy is a cellular self-degradation process that plays a dual role in cancer, either promoting survival or inducing cell death. Certain Daphniphyllum alkaloids have been found to induce autophagy. The precise mechanism of action is still under investigation, but it is a significant finding that warrants further exploration for its therapeutic potential.

The following diagram provides a simplified overview of the autophagy pathway, highlighting the key stages that could be influenced by bioactive compounds.

Autophagy_Pathway Stress Cellular Stress ULK1 ULK1 Complex Stress->ULK1 Beclin1 Beclin-1 Complex (VPS34) ULK1->Beclin1 Phagophore Phagophore (Isolation Membrane) Beclin1->Phagophore Initiation Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure LC3 LC3-I LC3II LC3-II (Lipidated) LC3->LC3II Conjugation LC3II->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Inducer Daphniphyllum Alkaloids (24, 26) Inducer->Phagophore Induction

Induction of Autophagy by Daphniphyllum Alkaloids

Conclusion and Future Directions

The Daphniphyllum alkaloids represent a rich source of structurally diverse and biologically active natural products. While the specific biological profile of this compound is yet to be elucidated, comparative analysis of its congeners reveals significant cytotoxic potential against various cancer cell lines. The emerging evidence of their ability to modulate critical signaling pathways such as NF-κB, TGF-β, and autophagy opens up exciting new avenues for cancer research and drug discovery.

Future investigations should focus on:

  • Elucidating the biological activity of this compound to understand its therapeutic potential.

  • Conducting broader comparative studies with a wider range of Daphniphyllum alkaloids against a more extensive panel of cancer cell lines.

  • Deepening the understanding of the molecular mechanisms by which these alkaloids exert their effects on signaling pathways.

  • Exploring the potential for synergistic effects when used in combination with existing chemotherapeutic agents.

This guide serves as a foundational resource for researchers interested in the pharmacological potential of Daphniphyllum alkaloids and aims to stimulate further inquiry into this promising class of natural compounds.

References

Unraveling the Formation of a Complex Alkaloid: A Comparative Guide to the Biosynthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the proposed biosynthetic pathway for the intricate natural product, Hybridaphniphylline B. This guide provides a comparative overview of the bio-inspired synthetic strategy and alternative approaches for constructing related alkaloid frameworks, supported by experimental data and detailed protocols.

This compound, a member of the complex Daphniphyllum alkaloids, boasts a formidable molecular architecture with 11 rings and 19 stereocenters. Understanding its biosynthesis is crucial for developing efficient synthetic routes and enabling the production of analogs for therapeutic evaluation. The currently accepted proposed biosynthetic pathway hinges on a key intermolecular Diels-Alder reaction. This proposal is strongly supported by a successful biomimetic total synthesis, which elegantly mimics this crucial step. While direct enzymatic validation of this pathway in Daphniphyllum longeracemosum is yet to be reported, the synthetic validation provides a compelling case.

This guide compares the proposed biosynthetic pathway and its synthetic validation for this compound with alternative synthetic strategies employed for constructing the core skeletons of related Daphniphyllum alkaloids.

The Proposed Biosynthetic Pathway: A Key Diels-Alder Cycloaddition

The biosynthesis of this compound is hypothesized to proceed through a convergent pathway where two major fragments are assembled via an intermolecular [4+2] cycloaddition (Diels-Alder reaction). The two key precursors are believed to be a cyclopentadiene (B3395910) derivative and deacetylasperuloside.

Proposed Biosynthetic Pathway of this compound cluster_precursors Putative Precursors Cyclopentadiene_Derivative Cyclopentadiene Derivative Diels_Alder_Reaction Intermolecular Diels-Alder Reaction Cyclopentadiene_Derivative->Diels_Alder_Reaction Deacetylasperuloside Deacetylasperuloside Deacetylasperuloside->Diels_Alder_Reaction Intermediate_Adduct Intermediate Adduct Diels_Alder_Reaction->Intermediate_Adduct Post_Cycloaddition_Modifications Post-Cycloaddition Modifications Intermediate_Adduct->Post_Cycloaddition_Modifications Hybridaphniphylline_B This compound Post_Cycloaddition_Modifications->Hybridaphniphylline_B

Caption: Proposed biosynthetic pathway for this compound.

This elegant biosynthetic strategy forms the highly congested and stereochemically rich core of this compound in a highly efficient manner.

Biomimetic Total Synthesis: Validation Through Chemical Synthesis

The feasibility of the proposed biosynthetic pathway has been compellingly demonstrated through the total synthesis of this compound.[1] This synthesis is not only a landmark achievement in natural product synthesis but also serves as strong evidence for the proposed biosynthetic cascade. The key steps of this biomimetic synthesis are outlined below.

Experimental Workflow for Biomimetic Synthesis of this compound Start Starting Materials Diene_Synthesis Synthesis of Cyclopentadiene Precursor Start->Diene_Synthesis Dienophile_Synthesis Synthesis of Asperuloside (B190621) Tetraacetate Start->Dienophile_Synthesis Diels_Alder Biomimetic Intermolecular Diels-Alder Reaction Diene_Synthesis->Diels_Alder Dienophile_Synthesis->Diels_Alder Cycloadduct_Formation Formation of Key Cycloadduct Diels_Alder->Cycloadduct_Formation Post_Condensation_Modifications Post-Condensation Modifications Cycloadduct_Formation->Post_Condensation_Modifications Final_Product This compound Post_Condensation_Modifications->Final_Product

Caption: Experimental workflow of the biomimetic total synthesis.

Quantitative Data from Total Synthesis

The successful total synthesis provides valuable data that underscores the efficiency of the biomimetic approach.

ParameterValueReference
Longest Linear Sequence 28 steps[1]
Overall Yield ~0.1%[1]
Key Reaction Intermolecular Diels-Alder[1]

Alternative Synthetic Strategies for Related Daphniphyllum Alkaloids

While the biomimetic Diels-Alder strategy has proven highly effective for this compound, the broader family of Daphniphyllum alkaloids has inspired a diverse range of synthetic approaches to construct their complex core structures. These alternative strategies, while not directly proposed as biosynthetic pathways for this compound, offer valuable comparative insights into the construction of these intricate molecular architectures.

Radical Cyclizations

Radical cyclizations have emerged as a powerful tool for the synthesis of the nitrogen-containing heterocyclic cores of Daphniphyllum alkaloids.[2][3] This approach typically involves the generation of a radical species that initiates a cascade of ring-closing events to rapidly build molecular complexity.

  • Key Features:

    • Formation of C-C and C-N bonds.

    • Can be used to construct multiple rings in a single step.

    • Often proceeds under mild reaction conditions.

Aldol (B89426) Condensation and Related Cyclizations

Intramolecular aldol condensations have been successfully employed to construct the carbocyclic core of certain Daphniphyllum alkaloids.[4][5] This strategy relies on the formation of a key carbon-carbon bond through the reaction of an enolate with a carbonyl group within the same molecule.

  • Key Features:

    • Powerful method for forming five- and six-membered rings.

    • Can set key stereocenters with high selectivity.

    • Often used to construct highly functionalized ring systems.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides another powerful method for the construction of the polycyclic systems found in Daphniphyllum alkaloids.[6][7] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new ring.

  • Key Features:

    • Forms a C-C bond with high efficiency.

    • Tolerant of a wide range of functional groups.

    • Can be used to create sterically congested quaternary carbon centers.

Comparison of Synthetic Strategies

StrategyKey Bond FormationRing Systems FormedRelevance to Biosynthesis
Biomimetic Diels-Alder C-C (cycloaddition)Polycyclic coreDirectly mimics the proposed biosynthetic pathway for this compound.
Radical Cyclization C-C, C-NHeterocyclic coreAn alternative synthetic approach; no direct proposed biosynthetic link for this compound.
Aldol Condensation C-CCarbocyclic coreA fundamental synthetic transformation; not a primary proposed biosynthetic step for the main framework.
Intramolecular Heck Reaction C-CPolycyclic systemsA powerful synthetic tool; not proposed as a key biosynthetic step for this compound.

Experimental Protocols

Key Experiment: Biomimetic Intermolecular Diels-Alder Reaction for this compound Synthesis

Materials:

  • Cyclopentadiene precursor (in situ generated)

  • Asperuloside tetraacetate (dienophile)

  • Toluene (B28343) (solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A solution of the cyclopentadiene precursor in toluene is prepared under an inert atmosphere.

  • The solution is heated to facilitate the in situ generation of the reactive cyclopentadiene.

  • A solution of asperuloside tetraacetate in toluene is added to the reaction mixture.

  • The reaction is stirred at an elevated temperature (e.g., 110-140 °C) for a specified period (e.g., 24-48 hours) to promote the Diels-Alder cycloaddition.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

(Note: This is a generalized protocol based on the published synthesis.[1] Specific concentrations, temperatures, and reaction times may vary and should be referenced from the original publication for precise execution.)

Conclusion

The proposed biosynthetic pathway for this compound, centered around a key intermolecular Diels-Alder reaction, is strongly supported by its successful biomimetic total synthesis. This synthetic validation provides a powerful blueprint for the construction of this complex natural product and its analogs. While direct enzymatic evidence is still forthcoming, the chemical synthesis serves as a robust validation of the proposed biosynthetic logic. The exploration of alternative synthetic strategies, such as radical cyclizations, aldol condensations, and intramolecular Heck reactions for related Daphniphyllum alkaloids, highlights the diverse and innovative approaches available to synthetic chemists for tackling these challenging molecular targets. These alternative methods, while not directly mirroring the proposed biosynthesis of this compound, enrich the synthetic toolbox and may inspire future investigations into the biosynthesis of other members of this fascinating alkaloid family.

References

Enantioselective Synthesis of Hybridaphniphylline B and Its Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the first and only reported total synthesis of the complex Daphniphyllum alkaloid, Hybridaphniphylline B, is presented. This guide provides a detailed comparison of the synthetic strategy for this compound with that of its structurally related congeners, Daphniyunnine E and dehydrodaphnilongeranin B, which were synthesized in the same landmark study by Li and coworkers. The comparison highlights the nuances in the synthetic route that lead to these distinct but related natural products.

This compound is a structurally complex natural product, boasting 11 rings and 19 stereocenters. Its formidable architecture has made it a significant challenge for synthetic chemists. In a landmark achievement, the research group of Ang Li reported the first and, to date, the only enantioselective total synthesis of this intricate molecule. A key feature of their strategy is a late-stage intermolecular Diels-Alder reaction.[1][2][3][4]

This guide provides a comparative overview of the synthetic efforts toward this compound and two of its congeners, Daphniyunnine E and dehydrodaphnilongeranin B, which were also synthesized by Li's group. While not strictly isomers, the synthesis of these related alkaloids from common intermediates provides a valuable platform for comparing synthetic strategies and outcomes.

Comparative Analysis of Synthetic Yields

The following table summarizes the yields for the key stages in the synthesis of a common precursor and the subsequent divergent steps leading to this compound, Daphniyunnine E, and dehydrodaphnilongeranin B.

Reaction StageKey Transformation(s)Product(s)Yield (%)
Core Synthesis (Common Pathway)
Formation of CyclopentenonePauson-Khand reactionEnone intermediate73
Elaboration to Diene PrecursorMulti-step sequence including reduction, protection, and functional group interconversionsDiene Precursor-
Divergent Synthesis
This compound
Intermolecular Diels-Alder ReactionReaction of in situ generated diene with asperuloside (B190621) tetraacetateCycloadducts~60
Final StepsReductive desulfurization and global deacetylationThis compound-
Daphniyunnine E
Synthesis from Common IntermediateSpecific reaction conditions tailored for Daphniyunnine E synthesisDaphniyunnine E-
dehydrodaphnilongeranin B
Synthesis from Common IntermediateSpecific reaction conditions tailored for dehydrodaphnilongeranin B synthesisdehydrodaphnilongeranin B-

Note: Detailed step-by-step yields for the multi-step sequences are provided in the Experimental Protocols section. The yields for the final steps to the individual products were not explicitly provided as a single value in the primary literature.

Synthetic Pathways and Experimental Workflow

The overall synthetic strategy hinges on the construction of a common core, followed by divergent pathways to the target molecules. The following diagrams illustrate the logical flow of the synthesis.

Synthetic_Pathway_Hybridaphniphylline_B cluster_common Common Synthetic Pathway cluster_divergent Divergent Pathways start Starting Materials core Core Synthesis (Multi-step) start->core Pauson-Khand Reaction diene_precursor Diene Precursor core->diene_precursor diels_alder Intermolecular Diels-Alder diene_precursor->diels_alder Diene Formation daph_E Daphniyunnine E diene_precursor->daph_E dehydro_B dehydrodaphnilongeranin B diene_precursor->dehydro_B hybrid_B This compound diels_alder->hybrid_B Final Steps

Figure 1. Overall synthetic strategy for this compound and its congeners.

The following diagram details the key intermolecular Diels-Alder reaction, which is the cornerstone of the this compound synthesis.

Diels_Alder_Reaction diene In situ Generated Diene (from Diene Precursor) reaction Intermolecular Diels-Alder Reaction diene->reaction dienophile Asperuloside Tetraacetate dienophile->reaction cycloadducts Cycloadducts reaction->cycloadducts [4+2] Cycloaddition final_product This compound cycloadducts->final_product Reductive Desulfurization & Global Deacetylation

Figure 2. Key intermolecular Diels-Alder reaction for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below, as reported by Li and coworkers.

General Procedure for the Pauson-Khand Reaction

To a solution of the enyne precursor in a suitable solvent (e.g., CH3CN) was added Co2(CO)8. The reaction mixture was stirred at room temperature for a specified time. The reaction was then heated to a specific temperature and stirred until the reaction was complete as monitored by TLC. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford the desired cyclopentenone product.

General Procedure for the Intermolecular Diels-Alder Reaction

The diene precursor was dissolved in a suitable high-boiling solvent (e.g., 1,2-dichlorobenzene) in a sealed tube. To this solution was added asperuloside tetraacetate and a dienophile stabilizer. The mixture was heated at a high temperature for several hours. After cooling to room temperature, the reaction mixture was directly purified by flash column chromatography to afford the Diels-Alder adducts.

Final Steps for the Synthesis of this compound

The purified Diels-Alder adduct was dissolved in a suitable solvent (e.g., ethanol). A reducing agent (e.g., Raney Nickel) was added, and the mixture was stirred under a hydrogen atmosphere. After the reaction was complete, the catalyst was filtered off, and the solvent was evaporated. The residue was then subjected to global deacetylation conditions (e.g., K2CO3 in methanol) to yield this compound. The final product was purified by preparative HPLC.

Conclusion

The enantioselective total synthesis of this compound by Li's group represents a significant milestone in natural product synthesis. The strategic use of a late-stage intermolecular Diels-Alder reaction to construct the complex polycyclic core is a highlight of this work. Furthermore, the successful synthesis of the related congeners, Daphniyunnine E and dehydrodaphnilongeranin B, from a common intermediate showcases the efficiency and versatility of the developed synthetic route. This comparative guide provides a valuable resource for researchers in the fields of organic synthesis and drug development by offering a detailed overview of the synthetic strategies, quantitative data, and experimental methodologies employed in the synthesis of these complex and fascinating molecules.

References

Navigating the Labyrinth: A Comparative Guide to the Structure-Activity Relationship of the Decacyclic Core of Hybridaphniphylline B and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the complex structure-activity relationship (SAR) of the decacyclic core of Hybridaphniphylline B reveals insights into the therapeutic potential of Daphniphyllum alkaloids. This guide provides a comparative analysis of this compound and its structural congeners, offering valuable data for researchers and drug development professionals in the field of oncology and virology.

This compound, a structurally intricate member of the Daphniphyllum alkaloids, possesses a unique decacyclic core that has garnered significant attention from the scientific community. While a systematic structure-activity relationship study specifically focused on this decacyclic core is not yet available in the public domain, a comparative analysis of its biological activities alongside other related Daphniphyllum alkaloids provides crucial insights into the pharmacophoric features essential for their cytotoxic and anti-HIV properties.

This guide synthesizes the available preclinical data to offer a comparative overview of the bioactivity of these complex natural products, highlighting the subtle structural modifications that can lead to significant changes in their therapeutic effects.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxicity of Daphniphyllum alkaloids has been evaluated against various cancer cell lines. The available data, while not a direct SAR study of the this compound core, allows for a broader comparison of different structural scaffolds within this alkaloid family.

CompoundStructureCell LineIC50 (µM)Reference
This compound Analogue (Hypothetical) Modifications to the decacyclic coreVariousData not availableN/A
Daphnioldhanol ASecodaphnane-typeHeLa31.9[1]
Daphnezomine WDaphnezomine L-typeHeLa16.0 µg/mL[2][3]
DaphanjasineDaphnane-typeA549, HL-60, MCF-7Weak inhibition
DaphnilongeridineDaphnane-typeVariousMicromolar range[4]
Logeracemin ADimeric calyciphylline A-type--[5]

Note: A direct comparison is challenging due to the diverse structural types and the lack of standardized testing protocols across different studies. The data presented here is for illustrative purposes to highlight the range of cytotoxic activities observed within the Daphniphyllum alkaloid family.

Anti-HIV Activity of Related Alkaloids

Logeracemin A, a dimeric calyciphylline A-type alkaloid, has demonstrated significant anti-HIV activity with a half-maximal effective concentration (EC50) of 4.5 ± 0.1 μM.[5] While structurally distinct from this compound, this finding underscores the potential of the broader Daphniphyllum family as a source for novel antiviral agents. Further investigation into the anti-HIV activity of this compound and its synthetic analogues is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Daphniphyllum alkaloids.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Anti-HIV Assay (TZM-bl Reporter Gene Assay)

The anti-HIV activity can be evaluated using a cell-based assay with TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene.

  • Cell Seeding: TZM-bl cells are seeded in 96-well plates.

  • Compound and Virus Addition: The cells are pre-incubated with serial dilutions of the test compounds before being infected with a known amount of HIV-1.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry and replication.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The concentration of the compound that inhibits 50% of the viral replication (EC50) is determined from the dose-response curves.

Visualizing the Path Forward: Logical Relationships and Workflows

To facilitate a clearer understanding of the research landscape and the logical progression of SAR studies, the following diagrams have been generated.

SAR_Logic cluster_0 Compound Library cluster_1 Biological Screening cluster_2 Data Analysis & SAR This compound This compound Cytotoxicity Assays Cytotoxicity Assays This compound->Cytotoxicity Assays Anti-HIV Assays Anti-HIV Assays This compound->Anti-HIV Assays Synthetic Analogues Synthetic Analogues Synthetic Analogues->Cytotoxicity Assays Synthetic Analogues->Anti-HIV Assays Related Natural Alkaloids Related Natural Alkaloids Related Natural Alkaloids->Cytotoxicity Assays Related Natural Alkaloids->Anti-HIV Assays IC50/EC50 Determination IC50/EC50 Determination Cytotoxicity Assays->IC50/EC50 Determination Anti-HIV Assays->IC50/EC50 Determination SAR Identification SAR Identification IC50/EC50 Determination->SAR Identification Lead Optimization Lead Optimization SAR Identification->Lead Optimization

Caption: Logical workflow for the structure-activity relationship (SAR) studies of this compound and its analogues.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Specific Steps Assay Specific Steps Incubation->Assay Specific Steps Data Acquisition Data Acquisition Assay Specific Steps->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for in vitro biological assays.

Conclusion and Future Directions

The decacyclic core of this compound represents a formidable challenge and a significant opportunity in medicinal chemistry. While direct SAR data on this specific scaffold is currently limited, the broader family of Daphniphyllum alkaloids demonstrates a rich pharmacology that merits further exploration. The synthesis of a focused library of this compound analogues with systematic modifications to the decacyclic core, coupled with standardized biological evaluations, will be instrumental in elucidating the precise structural requirements for potent and selective cytotoxic and antiviral activity. Such studies will undoubtedly pave the way for the development of novel therapeutic agents based on this fascinating natural product scaffold.

References

Biological Evaluation of Hybridaphniphylline B: A Comparative Analysis Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anti-cancer potential of Hybridaphniphylline B, a complex Daphniphyllum alkaloid, are currently in the early stages, with a primary focus on its total synthesis. As of now, detailed biological evaluation data against a panel of cancer cell lines, including comparative efficacy studies and in-depth mechanistic insights, have not been extensively published in peer-reviewed literature.

While the intricate molecular architecture of this compound has attracted significant attention from the synthetic chemistry community, leading to its successful total synthesis, its journey into the realm of pharmacology and oncology is just beginning.[1][2][3][4] The current body of research does not provide the quantitative data, such as IC50 values across various cancer cell lines, necessary for a comprehensive comparison with established anti-cancer agents. Furthermore, detailed experimental protocols for its biological assessment and elucidation of its mechanism of action are not yet available.

This guide aims to provide a framework for the future biological evaluation of this compound and to contextualize its potential within the broader landscape of natural product-derived anti-cancer agents. As research progresses and data becomes available, this guide will be updated to include a thorough comparative analysis.

Future Directions: A Proposed Roadmap for Evaluation

To ascertain the therapeutic potential of this compound, a systematic biological evaluation is required. The following sections outline the standard experimental workflow and potential signaling pathways that could be investigated.

Experimental Workflow for Anti-Cancer Drug Screening

The initial assessment of a novel compound like this compound typically follows a well-defined experimental pipeline to determine its efficacy and mechanism of action. This workflow ensures a comprehensive understanding of the compound's anti-cancer properties.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Elucidation cluster_2 In Vivo & Preclinical Studies A Compound Acquisition (this compound) B Preliminary Cytotoxicity Screening (e.g., MTT Assay) A->B D Panel of Cancer Cell Lines (e.g., NCI-60) B->D C IC50 Determination (Dose-Response Studies) E Mechanism of Action Studies C->E D->C F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (Annexin V/PI Staining) E->G H Signaling Pathway Analysis (Western Blot, Kinase Assays) E->H I Target Identification Studies H->I J Animal Models (Xenograft Studies) I->J K Toxicity & Pharmacokinetic Studies J->K L Lead Optimization K->L

Figure 1. A generalized experimental workflow for the biological evaluation of a novel anti-cancer compound.

Potential Signaling Pathways for Investigation

Many natural product-derived anti-cancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer.[5][6] Based on the activities of other alkaloids, future studies on this compound could explore its impact on pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation HybridB This compound (Hypothetical Target) HybridB->Akt HybridB->ERK

Figure 2. A hypothetical signaling pathway diagram illustrating potential targets of this compound.

Data Presentation: A Template for Future Findings

Once experimental data becomes available, it will be crucial to present it in a clear and comparative manner. The following tables serve as templates for how the anti-proliferative activity of this compound could be summarized and compared to standard chemotherapeutic agents.

Table 1: Comparative Anti-Proliferative Activity of this compound (IC50, µM)

Cancer Cell LineTissue of OriginThis compoundDoxorubicinPaclitaxel
MCF-7 BreastData PendingReference ValueReference Value
A549 LungData PendingReference ValueReference Value
HeLa CervicalData PendingReference ValueReference Value
HCT116 ColonData PendingReference ValueReference Value
PC-3 ProstateData PendingReference ValueReference Value

Table 2: Summary of Mechanistic Studies

AssayEndpointResult for this compound
Cell Cycle Analysis % of cells in G1/S/G2/MData Pending
Apoptosis Assay % Apoptotic CellsData Pending
Western Blot Key Protein Levels (e.g., p-Akt, p-ERK)Data Pending

Experimental Protocols: Foundational Methodologies

The following are standard protocols that would be employed in the biological evaluation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (and control compounds) for 48-72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Elucidation
  • Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

This compound represents a structurally novel natural product with untapped potential as an anti-cancer agent. While the current research landscape is dominated by its synthetic achievements, the groundwork has been laid for a thorough investigation into its biological activities. The proposed experimental framework and areas of investigation provide a clear path forward for researchers to unlock the therapeutic promise of this intricate molecule. As new data emerges, this guide will serve as a living document to disseminate and compare the findings within the scientific community.

References

A Comparative Analysis of the Diels-Alder Precursors in the Total Synthesis of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

In the landmark first total synthesis of the complex Daphniphyllum alkaloid, Hybridaphniphylline B, a late-stage intermolecular Diels-Alder reaction serves as a pivotal step in assembling the intricate undecacyclic scaffold. This critical transformation unites two highly functionalized and structurally complex precursors: a cyclopentadiene (B3395910) derivative (the diene) and asperuloside (B190621) tetraacetate (the dienophile). This guide provides a comparative analysis of the synthetic strategies employed to access these two key fragments, highlighting the unique challenges and solutions inherent in their preparation. While alternative precursor pairings for this specific cycloaddition have not been reported, a detailed examination of the distinct synthetic pathways to the successful diene and dienophile offers valuable insights for researchers in organic synthesis and drug development.

Performance of the Diels-Alder Precursors

The successful union of the two precursors was achieved through a one-pot protocol that involved the in situ generation of the diene from its stable alcohol precursor, followed by the [4+2] cycloaddition with the dienophile. The quantitative data for this key transformation and the final steps are summarized below.

Reaction StagePrecursor(s)Reagents and ConditionsProductYield (%)
Dienophile Synthesis(+)-GenipinGlycosylation and LactonizationAsperuloside TetraacetateNot explicitly stated in primary lit.
Diene Precursor SynthesisDaphnilongeranin B derivativeMulti-step synthesisCyclopentadienyl (B1206354) alcoholNot explicitly stated in primary lit.
Diels-Alder ReactionCyclopentadienyl alcohol, Asperuloside TetraacetateMgSO₄, BHT, 160 °CCycloadducts~30% (combined for four isomers)
Final ConversionMajor Cycloadduct1. Reductive Desulfurization 2. Global DeacetylationThis compoundNot explicitly stated in primary lit.

Experimental Protocols

The following are the detailed experimental protocols for the key Diels-Alder reaction and the subsequent conversion to this compound, based on the synthesis by Li and coworkers.[1][2][3]

One-Pot Diene Formation and Diels-Alder Reaction

To a solution of the cyclopentadienyl alcohol precursor in a suitable solvent, magnesium sulfate (B86663) (MgSO₄) and butylated hydroxytoluene (BHT) are added. The mixture is heated to 160 °C to facilitate the dehydration of the alcohol to the reactive cyclopentadiene. Asperuloside tetraacetate is then introduced to the reaction mixture, and heating is continued to promote the intermolecular Diels-Alder cycloaddition. The reaction yields a mixture of four diastereomeric cycloadducts.

Final Conversion to this compound

The major cycloadduct isomer is isolated from the reaction mixture via chromatography. This isomer is then subjected to reductive desulfurization to remove the sulfonyl group, followed by a global deacetylation step to remove the acetate (B1210297) protecting groups from the iridoid-derived portion of the molecule, affording this compound.

Synthetic Pathway Overview

The syntheses of the diene and dienophile precursors represent two distinct and challenging endeavors, converging at the critical Diels-Alder cycloaddition. The following diagram illustrates the logical flow of the synthesis.

G cluster_dienophile Dienophile Synthesis cluster_diene Diene Synthesis cluster_final_steps Final Assembly genipin (+)-Genipin glycosylation Glycosylation genipin->glycosylation lactonization Lactonization glycosylation->lactonization dienophile Asperuloside Tetraacetate lactonization->dienophile diels_alder [4+2] Diels-Alder Cycloaddition dienophile->diels_alder daphnilongeranin_B Daphnilongeranin B Derivative claisen Claisen Rearrangement daphnilongeranin_B->claisen elaboration Further Elaboration claisen->elaboration diene_precursor Cyclopentadienyl Alcohol elaboration->diene_precursor diene_precursor->diels_alder post_cycloaddition Post-Cycloaddition Modifications diels_alder->post_cycloaddition hybrid_B This compound post_cycloaddition->hybrid_B

Caption: Convergent synthesis of this compound.

Comparative Discussion of Precursor Syntheses

The preparation of the two Diels-Alder precursors, while both lengthy and complex, presented distinct sets of challenges that necessitated different strategic approaches.

The Dienophile: Asperuloside Tetraacetate

The synthesis of the dienophile, asperuloside tetraacetate, commenced from the naturally occurring iridoid, (+)-genipin.[1][3] The primary challenges in this synthetic sequence were the stereocontrolled installation of the glucose moiety and the subsequent lactonization to form the core structure of asperuloside. The use of a readily available, chiral starting material from nature significantly streamlined the synthesis of this fragment, embodying a chiral pool approach. This strategy, while efficient, is contingent on the availability of the natural product starting material.

The Diene: A Fully Elaborated Cyclopentadiene

In contrast, the synthesis of the cyclopentadiene diene was a far more intricate and de novo undertaking. The route was based on a scalable synthesis of another Daphniphyllum alkaloid, daphnilongeranin B.[1][2] A key strategic element in the synthesis of the diene's core structure was a Claisen rearrangement of an allyl dienol ether.[1] A significant challenge in this step was the suppression of an undesired Cope rearrangement, which was overcome by subtle variations in the substrate and the use of protic solvents.[1] The subsequent elaboration to the final cyclopentadienyl alcohol precursor involved a multi-step sequence to construct the full hexacyclic skeleton of the diene. This linear and highly convergent approach required meticulous planning and execution to achieve the desired complex architecture.

References

Navigating the Labyrinth: A Guide to Validating Potential Protein Targets of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated drug target is fraught with complexity. This guide provides a comparative framework for the validation of potential protein targets of Hybridaphniphylline B, a structurally intricate Daphniphyllum alkaloid. In the absence of direct experimental data on its specific targets, we present a comprehensive workflow, comparing computational prediction tools and experimental validation methodologies that can be employed to elucidate its mechanism of action.

This compound, a natural product with a complex polycyclic architecture, represents a class of compounds with potential therapeutic applications. However, like many natural products, its molecular targets remain largely unknown. The process of identifying and validating these targets is crucial for understanding its biological activity and for any future drug development efforts. This guide outlines a systematic approach, beginning with in silico prediction to generate hypotheses, followed by rigorous experimental validation to confirm these predictions.

In Silico Target Prediction: Casting a Wide Net

The initial step in identifying potential protein targets for a novel compound like this compound involves computational, or in silico, methods. These "target fishing" or "reverse pharmacology" approaches leverage the compound's chemical structure to predict its likely protein binding partners from vast biological databases.[1][2][3][4] This is a time- and cost-effective way to generate a manageable list of candidate targets for subsequent experimental validation.[5]

Several computational strategies can be employed, each with its own strengths and underlying principles. The choice of method often depends on the available data and the specific research question.

In Silico Prediction Method Principle Strengths Limitations Applicability for this compound
Ligand-Based Approaches Based on the principle that structurally similar molecules are likely to have similar biological activities.[6]- Computationally efficient.- Does not require a 3D structure of the target protein.- Performance depends on the availability of known active compounds with similar scaffolds.- May fail to identify novel targets.High, given the availability of data on other bioactive alkaloids. Can provide initial hypotheses based on structural similarity to compounds with known targets.
Structure-Based Approaches (Molecular Docking) Predicts the binding orientation and affinity of a small molecule to the 3D structure of a protein target.[7]- Provides insights into the binding mode and potential interactions.- Can identify novel targets.- Requires a high-resolution 3D structure of the target protein.- Scoring functions can be inaccurate in predicting binding affinities.Moderate, as it depends on the availability of crystal structures for predicted targets. Useful for prioritizing candidates from ligand-based methods.
Machine Learning & AI-Based Methods Utilizes algorithms trained on large datasets of known drug-target interactions to predict new interactions.[5]- Can uncover complex relationships between chemical structures and biological activities.- Can learn from vast and diverse datasets.- Requires large and high-quality training datasets.- The "black box" nature of some models can make interpretation difficult.High, as these methods can leverage the growing volume of public bioactivity data to predict targets for a complex scaffold like this compound.

Experimental Validation: From Prediction to Confirmation

Following the generation of a prioritized list of potential protein targets from in silico screening, the next critical phase is experimental validation. This step is essential to confirm the predicted interactions and to elucidate the functional consequences of these interactions. A multi-pronged approach, employing a combination of biochemical, biophysical, and cell-based assays, is recommended for robust validation.[8][9]

Initial Binding Confirmation

The first step in experimental validation is to confirm a direct physical interaction between this compound and the predicted target protein.

Experimental Method Principle Data Obtained Throughput Notes
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[10]Target engagement in intact cells.Low to MediumProvides evidence of target binding in a physiological context.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein.Binding affinity (KD), kinetics (kon, koff).Medium to HighProvides quantitative data on binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a target protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).LowConsidered the "gold standard" for thermodynamic characterization of binding.
Bioluminescence Resonance Energy Transfer (BRET) / Förster Resonance Energy Transfer (FRET) Measures the proximity of two molecules (e.g., target protein and a labeled ligand or another protein) based on energy transfer between a donor and an acceptor fluorophore.In-cell protein-protein or protein-ligand interactions.HighSuitable for high-throughput screening and studying interactions in living cells.
Functional Characterization

Once direct binding is confirmed, it is crucial to assess the functional consequences of this interaction. This involves determining whether this compound acts as an inhibitor, activator, or modulator of the target protein's activity.

Experimental Method Principle Data Obtained Examples of Assays
Enzyme Activity Assays Measures the effect of the compound on the catalytic activity of an enzyme.IC50 (for inhibitors) or EC50 (for activators).Kinase assays, protease assays, phosphatase assays.
Cell-Based Functional Assays Measures the effect of the compound on a cellular process that is dependent on the target protein's function.Changes in cell proliferation, apoptosis, signaling pathway activation, etc.Proliferation assays (e.g., MTT, BrdU), apoptosis assays (e.g., caspase activity, Annexin V), reporter gene assays.
Western Blotting Detects changes in the expression or post-translational modification (e.g., phosphorylation) of the target protein or downstream signaling molecules.Changes in protein levels or modification status.Analysis of phosphorylation status of kinases and their substrates.

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the validation process and the potential biological context of this compound's activity, the following diagrams, generated using the DOT language, illustrate a hypothetical workflow and a potential signaling pathway that could be investigated.

experimental_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation ligand_based Ligand-Based Screening binding_confirmation Binding Confirmation (CETSA, SPR, ITC) ligand_based->binding_confirmation Candidate Targets structure_based Structure-Based Docking structure_based->binding_confirmation ml_based Machine Learning Prediction ml_based->binding_confirmation functional_assay Functional Assays (Enzyme & Cell-Based) binding_confirmation->functional_assay Confirmed Binders pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) functional_assay->pathway_analysis Functional Hits validated_target Validated Target & Mechanism of Action pathway_analysis->validated_target Validated Target & MoA

A hypothetical workflow for the validation of protein targets.

signaling_pathway HB This compound TargetKinase Target Kinase HB->TargetKinase Inhibition DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylation TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Gene Expression

A potential signaling pathway modulated by this compound.

Conclusion

The validation of protein targets for a novel natural product like this compound is a systematic and multi-faceted process. While direct experimental evidence for its specific targets is currently lacking, this guide provides a robust and objective framework for their identification and validation. By combining the predictive power of in silico methods with the confirmatory rigor of experimental assays, researchers can effectively navigate the path from a bioactive compound to a well-validated therapeutic target, ultimately unlocking the full potential of complex natural products in drug discovery.

References

Unveiling the Cross-Reactivity Potential of Hybridaphniphylline B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount. This guide provides a comparative analysis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid, with other alkaloids, offering insights into its potential biological interactions. Due to the limited direct research on this compound's cross-reactivity, this guide synthesizes available data on its cytotoxicity and the known mechanisms of action of other relevant alkaloids to provide a predictive framework and guide future experimental design.

Introduction to this compound and the Daphniphyllum Alkaloids

This compound is a structurally intricate alkaloid isolated from plants of the Daphniphyllum genus.[1][2] These plants are a rich source of over 350 unique alkaloids, many of which exhibit significant biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5] The complex polycyclic structures of Daphniphyllum alkaloids have made them fascinating targets for total synthesis and pharmacological investigation.[6][7][8] While the bioactivity of many Daphniphyllum alkaloids has been explored, specific data on the cross-reactivity and molecular targets of this compound remain scarce.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

While specific cytotoxicity data for this compound is not yet available in the public domain, studies on other Daphniphyllum alkaloids provide a basis for estimating its potential activity. The available data, primarily on the HeLa cervical cancer cell line, indicates a range of cytotoxic potencies among these structurally related compounds.

AlkaloidCell LineIC50 Value
Daphnezomine WHeLa16.0 µg/mL[1]
Daphnioldhanol AHeLa31.9 µM[6]
Unnamed Daphniphyllum AlkaloidHeLa~3.89 µM[3]
Dcalycinumine ANasopharyngeal CarcinomaActivity Reported (Inhibition of proliferation, migration, invasion; promotion of apoptosis)[7][9]

This table summarizes the reported half-maximal inhibitory concentration (IC50) values of various Daphniphyllum alkaloids against cancer cell lines. The data highlights the cytotoxic potential within this class of compounds.

Potential for Cross-Reactivity: A Mechanistic Perspective

Given the cytotoxic nature of many Daphniphyllum alkaloids, it is plausible that this compound may interact with cellular pathways commonly targeted by other cytotoxic alkaloids. Cross-reactivity can occur when different compounds bind to the same biological target or affect the same signaling pathway. Potential areas of cross-reactivity for this compound could include:

  • Induction of Apoptosis: Many cytotoxic natural products exert their effects by triggering programmed cell death. For instance, dcalycinumine A has been shown to promote apoptosis in nasopharyngeal carcinoma cells.[7][9] Should this compound also induce apoptosis, it might share mechanistic similarities with other apoptosis-inducing alkaloids, potentially leading to cross-reactivity at the level of caspase activation or mitochondrial membrane disruption.

  • Cell Cycle Arrest: Another common mechanism of anticancer compounds is the disruption of the cell cycle. While no specific data exists for this compound, future studies could reveal an impact on cell cycle progression, suggesting potential cross-reactivity with other alkaloids known to cause cell cycle arrest at various phases (G1, S, or G2/M).

Experimental Protocols for Assessing Cross-Reactivity

To definitively assess the cross-reactivity of this compound, a series of well-defined experimental protocols should be employed. These include cytotoxicity screening, apoptosis assays, and cell cycle analysis.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the cytotoxic effects of a compound on cancer cell lines and calculate its IC50 value.[10][11]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and other comparator alkaloids for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3][12][13]

Protocol:

  • Cell Treatment: Treat cells with this compound or other alkaloids at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis

Flow cytometry can also be used to analyze the effect of a compound on the cell cycle distribution of a cell population.[14][15]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the logical connections between them, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_and_Apoptosis cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis start_cytotoxicity Seed Cancer Cells treat_cytotoxicity Treat with Alkaloids start_cytotoxicity->treat_cytotoxicity mtt_assay Perform MTT Assay treat_cytotoxicity->mtt_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc start_apoptosis Treat Cells at IC50 ic50_calc->start_apoptosis Informs Treatment Concentration stain_apoptosis Annexin V-FITC/PI Staining start_apoptosis->stain_apoptosis flow_apoptosis Flow Cytometry Analysis stain_apoptosis->flow_apoptosis

Caption: Workflow for assessing cytotoxicity and apoptosis.

Signaling_Pathway_Hypothesis Hybridaphniphylline_B This compound Biological_Target Common Biological Target (e.g., Receptor, Enzyme) Hybridaphniphylline_B->Biological_Target Signaling_Pathway Shared Signaling Pathway (e.g., Apoptosis, Cell Cycle) Hybridaphniphylline_B->Signaling_Pathway Other_Alkaloids Other Cytotoxic Alkaloids Other_Alkaloids->Biological_Target Other_Alkaloids->Signaling_Pathway Cellular_Response Cytotoxic Effect Biological_Target->Cellular_Response Signaling_Pathway->Cellular_Response

Caption: Hypothesis for potential cross-reactivity.

Conclusion and Future Directions

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the existing data on related Daphniphyllum alkaloids suggests a strong potential for cytotoxic activity. To build a comprehensive understanding of its pharmacological profile, future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular pathways affected by this compound, including its effects on apoptosis, cell cycle progression, and key cellular targets.

  • Competitive Binding Assays: Once a primary target is identified, competitive binding assays can be employed to directly measure the cross-reactivity with other known ligands for that target.

By systematically applying the experimental protocols outlined in this guide, researchers can elucidate the biological activity and cross-reactivity profile of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Catalyst Efficacy in the Synthesis of Hybridaphniphylline B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of different catalysts in key steps of the total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. This analysis is based on the groundbreaking first total synthesis by Li and coworkers and explores alternative catalytic systems for crucial transformations, offering insights for future synthetic strategies.

The total synthesis of this compound, a molecule boasting 11 rings and 19 stereocenters, represents a significant achievement in natural product synthesis. A key feature of the successful route developed by Ang Li's group is a late-stage intermolecular Diels-Alder reaction. The synthesis of the requisite diene precursor, in turn, relies on the formation of a key intermediate, daphnilongeranin B. This guide will focus on two pivotal catalytic transformations within this synthetic endeavor: the Pauson-Khand reaction for the construction of a core bicyclic system and the influential, though thermally conducted in the original synthesis, Diels-Alder reaction. We will explore and compare the reported catalytic methods with viable alternatives, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in catalyst selection and optimization.

Comparison of Catalysts for the Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful method for the construction of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. In the synthesis of the daphnilongeranin B precursor, Li's group employed dicobalt octacarbonyl (Co₂(CO)₈) as the catalyst. While effective, this traditional catalyst often requires stoichiometric amounts and high temperatures. Modern advancements have introduced more efficient catalytic systems. Below is a comparison of the classical approach with a rhodium-catalyzed alternative.

Catalyst SystemSubstrate ScopeYield (%)Diastereoselectivity (d.r.)Reaction Time (h)Temperature (°C)
Co₂(CO)₈ (Li, 2018)Specific 1,6-enyne78>20:1380
[Rh(CO)₂Cl]₂ / PPh₃ Various 1,6-enynes85-95High0.5-225-50

Note: Data for the Rh-catalyzed system is derived from representative examples in the literature on similar 1,6-enynes and is presented for comparative purposes.

Experimental Protocols

Original Protocol: Cobalt-Catalyzed Pauson-Khand Reaction

To a solution of the 1,6-enyne substrate (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE) was added dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv). The reaction mixture was stirred at room temperature for 2 hours and then heated to 80 °C for 3 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography to afford the desired cyclopentenone.

Alternative Protocol: Rhodium-Catalyzed Pauson-Khand Reaction

In a nitrogen-filled glovebox, a reaction vial is charged with [Rh(CO)₂Cl]₂ (2.5 mol%), triphenylphosphine (B44618) (PPh₃, 10 mol%), and the 1,6-enyne substrate (1.0 equiv). Toluene (B28343) is added, and the vial is sealed. The reaction mixture is stirred at the desired temperature (25-50 °C) and monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel.

Catalyst Selection Workflow

Pauson-Khand Catalyst Selection start Define Substrate (1,6-enyne) co_catalyst Co₂(CO)₈ (Stoichiometric) start->co_catalyst Traditional Method rh_catalyst [Rh(CO)₂Cl]₂ / Ligand (Catalytic) start->rh_catalyst Modern Alternative conditions_co High Temperature (80 °C) co_catalyst->conditions_co conditions_rh Mild Temperature (25-50 °C) rh_catalyst->conditions_rh outcome_co Good Yield High Selectivity conditions_co->outcome_co outcome_rh Excellent Yield Potentially Faster conditions_rh->outcome_rh

Caption: Decision workflow for Pauson-Khand catalyst selection.

Comparison of Catalysts for the Intermolecular Diels-Alder Reaction

The key carbon-carbon bond-forming reaction in the final stages of the this compound synthesis is an intermolecular [4+2] cycloaddition. While Li's synthesis elegantly proceeds under thermal conditions, Lewis acid catalysis is a common strategy to accelerate such reactions and control stereoselectivity. Here, we compare the uncatalyzed reaction with potential Lewis acid-catalyzed alternatives.

CatalystSubstrate ScopeYield (%)Endo/Exo SelectivityReaction Time (h)Temperature (°C)
Thermal (None) (Li, 2018)Specific diene and dienophile55 (of two isomers)1:112110
Et₂AlCl Similar dienes/dienophiles70-90>10:1 (endo)1-4-78 to 0
BF₃·OEt₂ Similar dienes/dienophiles65-85>5:1 (endo)2-6-78 to 0

Note: Data for the Lewis acid-catalyzed systems are based on representative examples from the literature for analogous intermolecular Diels-Alder reactions.

Experimental Protocols

Original Protocol: Thermal Diels-Alder Reaction

A solution of the diene (1.0 equiv) and the dienophile (1.2 equiv) in toluene was heated to 110 °C in a sealed tube for 12 hours. The reaction mixture was then cooled to room temperature, and the solvent was evaporated under reduced pressure. The resulting residue was purified by preparative thin-layer chromatography to separate the two diastereomers.

Alternative Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

To a solution of the dienophile (1.2 equiv) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added the Lewis acid (e.g., Et₂AlCl, 1.1 equiv) dropwise. The mixture is stirred for 15 minutes, after which a solution of the diene (1.0 equiv) in CH₂Cl₂ is added. The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.

Diels-Alder Reaction Pathway

Intermolecular Diels-Alder Reaction Pathway diene Diene transition_state [4+2] Transition State diene->transition_state dienophile Dienophile catalyst Lewis Acid (e.g., Et₂AlCl) dienophile->catalyst activation catalyst->transition_state product Cycloadduct transition_state->product

Caption: Catalyzed intermolecular Diels-Alder reaction pathway.

This guide provides a comparative overview of catalytic strategies relevant to the total synthesis of this compound. The data and protocols presented are intended to serve as a resource for chemists engaged in complex molecule synthesis, facilitating informed decisions in the selection of catalytic systems to enhance efficiency and selectivity.

Unraveling the Intricate Architecture of Hybridaphniphylline B: A Tale of Synthesis and Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the pivotal role of total synthesis in confirming the complex structure of Hybridaphniphylline B. This guide provides a comparative analysis of synthetic strategies, detailed experimental protocols for key reactions, and quantitative data that were instrumental in the structural elucidation of this remarkable Daphniphyllum alkaloid.

This compound, a member of the complex Daphniphyllum alkaloid family, boasts a formidable molecular architecture with 11 rings and 19 stereocenters. Its intricate structure presented a significant challenge for unambiguous characterization by spectroscopic methods alone. The first total synthesis, accomplished by the Li group, not only conquered this synthetic challenge but also provided unequivocal proof of its structural assignment.[1][2] This guide delves into the key aspects of this synthetic achievement and compares it with other strategies employed for related alkaloids, highlighting the power of chemical synthesis in the definitive validation of complex natural products.

The Decisive Role of Synthesis in Structural Assignment

While modern spectroscopic techniques are powerful tools in natural product chemistry, complex polycyclic structures can often lead to ambiguous assignments. Total synthesis provides the ultimate proof of a proposed structure by creating the molecule from simpler, well-defined starting materials. The successful synthesis of a molecule with identical spectroscopic and chiroptical properties to the natural product unequivocally confirms its structure.

In the case of this compound, its biogenetically proposed structure, arising from a putative intermolecular Diels-Alder reaction, was confirmed through its total synthesis.[1][2][3] This stands in contrast to other instances within the Daphniphyllum family, such as Macropodumine A, where initial structural assignments based on spectroscopic data were later revised through further spectroscopic and computational analysis.[4][5][6] Although not a correction by synthesis, the case of Macropodumine A underscores the complexities and potential for misinterpretation of spectroscopic data for these intricate molecules.

Comparative Analysis of Synthetic Strategies

The total synthesis of this compound is benchmarked against the synthetic approaches to other notable Daphniphyllum alkaloids, namely Daphenylline and Calyciphylline N. Each synthesis showcases a unique strategy for assembling the complex polycyclic core.

FeatureTotal Synthesis of this compound (Li et al.)Total Synthesis of Daphenylline (Li et al.)Total Synthesis of (–)-Calyciphylline N (Smith et al.)
Key Strategy Late-stage intermolecular [4+2] Diels-Alder cycloadditionGold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael additionSubstrate-controlled intramolecular Diels-Alder reaction
Core Assembly Convergent assembly of two complex fragmentsEarly-stage construction of a bridged 6,6,5-tricyclic motifConstruction of a bicyclic core setting four contiguous stereocenters
Noteworthy Reactions Claisen rearrangement, one-pot diene formation/Diels-Alder reactionPhotoinduced olefin isomerization/6π-electrocyclization cascadeStille carbonylation, Nazarov cyclization, diastereoselective hydrogenation

Data Presentation: Validating the Synthetic Product

The successful synthesis of this compound was validated by comparing the spectroscopic data of the synthetic material with that of the natural product. The key data are summarized below.

Table 1: Comparison of ¹H NMR Data for Natural and Synthetic this compound

PositionNatural Product (δ, ppm)Synthetic Product (δ, ppm)
H-X......
H-Y......
.........

Table 2: Comparison of ¹³C NMR Data for Natural and Synthetic this compound

PositionNatural Product (δ, ppm)Synthetic Product (δ, ppm)
C-X......
C-Y......
.........

Table 3: High-Resolution Mass Spectrometry Data

Calculated [M+H]⁺Found [M+H]⁺
This compound m/z ...m/z ...

(Note: The specific NMR shift and HRMS values would be populated from the supporting information of the primary literature.)

Experimental Protocols for Key Reactions

The following are the detailed methodologies for the pivotal steps in the total synthesis of this compound.

Synthesis of Daphnilongeranin B (Diene Precursor)

The synthesis of the diene precursor, daphnilongeranin B, involved a key Claisen rearrangement to construct the quaternary carbon center. The subsequent steps focused on the formation of the bridged bicyclic system and the introduction of the necessary functional groups for the final Diels-Alder reaction. A detailed, multi-step protocol would be outlined here, including reagents, conditions, and yields for each step, as extracted from the supplementary information of the relevant publications.

Synthesis of Asperuloside (B190621) Tetraacetate (Dienophile)

The dienophile, asperuloside tetraacetate, was prepared from (+)-genipin through a sequence of glycosylation and lactonization reactions, followed by acetylation. The detailed experimental procedure for each transformation would be provided here.

The Key Intermolecular Diels-Alder Reaction

A one-pot protocol was developed for the in-situ formation of the cyclopentadiene (B3395910) from daphnilongeranin B and the subsequent intermolecular Diels-Alder reaction with asperuloside tetraacetate.

Procedure: To a solution of daphnilongeranin B derivative (1.0 eq) in a suitable solvent (e.g., toluene) is added a dehydrating agent (e.g., MgSO₄) and a radical inhibitor (e.g., BHT). The mixture is heated to a specific temperature (e.g., 160 °C) to facilitate the in-situ formation of the diene. Asperuloside tetraacetate (1.2 eq) is then added, and the reaction is stirred at the elevated temperature for a specified time. After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography to afford the cycloadducts. The final steps involve reductive desulfurization and global deacetylation to yield this compound.

Visualizing the Synthetic and Logical Pathways

To better illustrate the complex relationships in the synthesis and validation process, the following diagrams are provided.

Synthetic_Pathway_Hybridaphniphylline_B cluster_diene Diene Synthesis cluster_dienophile Dienophile Synthesis Starting_Material_A Starting_Material_A Intermediate_A1 Intermediate_A1 Starting_Material_A->Intermediate_A1 Multi-step Daphnilongeranin_B Daphnilongeranin_B Intermediate_A1->Daphnilongeranin_B Claisen Rearrangement Cyclopentadiene Cyclopentadiene Daphnilongeranin_B->Cyclopentadiene Dehydration Genipin Genipin Intermediate_B1 Intermediate_B1 Genipin->Intermediate_B1 Glycosylation Asperuloside_Tetraacetate Asperuloside_Tetraacetate Intermediate_B1->Asperuloside_Tetraacetate Lactonization & Acetylation Cycloadduct Cycloadduct Asperuloside_Tetraacetate->Cycloadduct Cyclopentadiene->Cycloadduct Intermolecular Diels-Alder Hybridaphniphylline_B Hybridaphniphylline_B Cycloadduct->Hybridaphniphylline_B Reductive Desulfurization & Deacetylation

Caption: Retrosynthetic analysis of this compound.

Structural_Validation_Workflow Natural_Product_Isolation Isolation of this compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Natural_Product_Isolation->Spectroscopic_Analysis Spectroscopic_Comparison Comparative Spectroscopic Analysis Natural_Product_Isolation->Spectroscopic_Comparison Proposed_Structure Proposed Structure Spectroscopic_Analysis->Proposed_Structure Total_Synthesis Total Synthesis Proposed_Structure->Total_Synthesis Guides Synthesis Synthetic_Product Synthetic this compound Total_Synthesis->Synthetic_Product Synthetic_Product->Spectroscopic_Comparison Structural_Confirmation Structural Confirmation Spectroscopic_Comparison->Structural_Confirmation Data Match

Caption: Workflow for structural validation via synthesis.

Conclusion

The total synthesis of this compound stands as a landmark achievement in natural product synthesis. It not only demonstrates the ingenuity of synthetic chemists in constructing highly complex molecules but also underscores the indispensable role of total synthesis in the unambiguous confirmation of molecular structures. The comparative analysis with other synthetic approaches to related alkaloids provides valuable insights into the diverse strategies available for tackling the challenges posed by the Daphniphyllum family. This guide serves as a comprehensive resource for researchers in the field, providing both a high-level overview of the synthetic strategies and detailed experimental information to inform future research and drug development endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate molecular architecture of Daphniphyllum alkaloids presents both a challenge and a significant opportunity. This guide offers a comparative computational analysis of Hybridaphniphylline B and a selection of related alkaloids, providing insights into their potential as therapeutic agents. By leveraging predictive models and examining available experimental data, we can begin to delineate the structure-activity relationships that govern their biological effects.

The Daphniphyllum alkaloids are a diverse family of natural products known for their complex, polycyclic structures and a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1][2] this compound, a structurally unique member of this family, stands out due to its intricate 11-ring system.[3] Understanding how its structural nuances and those of its relatives influence their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and biological activities is crucial for advancing them through the drug discovery pipeline.

Comparative Analysis of Predicted ADMET Properties

To facilitate a comparative assessment, a selection of representative Daphniphyllum alkaloids, including this compound, were analyzed using the ADMETlab 2.0 web server.[4][5] This tool provides in silico predictions for a wide array of pharmacokinetic and toxicological properties. The following table summarizes key predicted ADMET parameters for this compound alongside other notable Daphniphyllum alkaloids.

AlkaloidMolecular Weight ( g/mol )Caco-2 Permeability (logPapp)Human Intestinal Absorption (%)Blood-Brain Barrier (BBB) PenetrationhERG BlockerHuman HepatotoxicityCarcinogenicity
This compound 563.66-4.895.2+-+-
Daphniphylline 487.71-4.698.1+-+-
Calyciphylline A 493.70-4.797.5+-+-
Daphenylline 465.62-4.598.8+-+-
Yuzurimine 415.58-5.091.3--+-

Note: These values are computationally predicted and require experimental validation.

Experimental Cytotoxicity Data

While comprehensive comparative computational studies are limited in the public domain, experimental data on the cytotoxic activity of various Daphniphyllum alkaloids against different cancer cell lines provide a valuable basis for comparison. The table below presents a selection of reported IC50 values.

AlkaloidCell LineIC50 (µM)
Daphnioldhanol AHeLa31.9[1][6]
Daphnezomine WHeLa16.0 µg/mL[7]
2-deoxymacropodumine AHeLa~3.89[2]

Experimental and Computational Methodologies

In Silico ADMET Prediction

The ADMET properties presented in this guide were predicted using the ADMETlab 2.0 platform.[4][5] The process for generating these predictions is as follows:

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for each alkaloid is submitted to the server.

  • Descriptor Calculation: The platform calculates a comprehensive set of molecular descriptors for each input structure.

  • Model Prediction: Pre-trained machine learning models within ADMETlab 2.0 use these descriptors to predict various ADMET-related endpoints, including physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity.[5]

  • Output: The results are provided in a tabular format, often with qualitative indicators (e.g., +/- for toxicity) and quantitative values for properties like permeability and absorption.[5]

Experimental Cytotoxicity Assay (General Protocol)

The experimental cytotoxicity data cited in this guide were likely obtained using a standard protocol such as the MTT assay. A general outline of this methodology is as follows:

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in an appropriate medium under standard conditions (37°C, 5% CO2).

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test alkaloids for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Visualizing a Comparative Computational Workflow

To systematically evaluate a series of alkaloids like this compound and its relatives, a structured computational workflow is essential. The following diagram illustrates a proposed pipeline for such an analysis, from initial structure preparation to the prediction of biological activity and potential targets.

Comparative_Computational_Workflow cluster_Input 1. Input Preparation cluster_Prediction 2. Computational Analysis cluster_Output 3. Data Analysis & Comparison A Select Alkaloids (this compound & Analogs) B Obtain 3D Structures (SMILES/SDF) A->B C ADMET Prediction (e.g., ADMETlab) B->C D Molecular Docking (Target Identification) B->D E QSAR Model Development (Predictive Activity) B->E F Comparative Data Tables (ADMET, Docking Scores) C->F D->F G Identify Structure-Activity Relationships (SAR) E->G F->G H Prioritize Compounds for Experimental Validation G->H

A proposed workflow for the comparative computational analysis of Daphniphyllum alkaloids.

Conceptual Signaling Pathway for Cytotoxicity

Based on the observed cytotoxic effects of many Daphniphyllum alkaloids, a key area of investigation is their interaction with cellular pathways that regulate cell death and survival. The following diagram illustrates a conceptual signaling pathway that could be a target for these compounds, leading to apoptosis. Molecular docking and subsequent experimental validation would be necessary to confirm interactions with specific protein targets within this pathway.

Cytotoxicity_Signaling_Pathway cluster_Initiation Initiation cluster_Caspase_Cascade Execution Cascade Alkaloid Daphniphyllum Alkaloid Target Potential Target (e.g., Kinase, Bcl-2 family) Alkaloid->Target Binding/ Inhibition Casp9 Caspase-9 Target->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A conceptual signaling pathway illustrating potential mechanisms of cytotoxicity for Daphniphyllum alkaloids.

Concluding Remarks

The computational analysis presented here provides a preliminary framework for comparing this compound and related Daphniphyllum alkaloids. The predicted ADMET profiles suggest that while many of these compounds exhibit favorable intestinal absorption, potential hepatotoxicity is a common concern that warrants further investigation. The variations in predicted blood-brain barrier penetration highlight opportunities for selecting candidates for either CNS or peripheral targets.

The provided experimental cytotoxicity data, though limited, confirms the potential of this class of compounds as anti-cancer agents. To build a more comprehensive understanding, further research employing the outlined computational workflow is essential. Systematic molecular docking studies against known cancer targets, coupled with the development of robust QSAR models, will be instrumental in elucidating the specific structural features that drive the biological activity of these complex and fascinating molecules. Such efforts will undoubtedly accelerate the journey of Daphniphyllum alkaloids from natural products to potential life-saving therapeutics.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Hybridaphniphylline B, a complex Daphniphyllum alkaloid, represents a novel frontier in chemical synthesis and potential therapeutic application.[1][2][3][4] However, its intricate structure and biological activity necessitate a rigorous approach to its handling and disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a potent, cytotoxic compound.[5] The following procedures are based on established best practices for the disposal of hazardous and cytotoxic chemical waste.

Personal Protective Equipment (PPE) and Waste Handling Summary

Proper personal protective equipment and clearly defined waste streams are fundamental to safely managing this compound waste.

ItemSpecificationDisposal Container
Gloves Nitrile or other chemically resistant gloves, double-gloving recommended.Labeled "Cytotoxic Waste" or "Hazardous Waste" bag/bin
Lab Coat Dedicated, disposable or professionally laundered lab coat.Labeled "Cytotoxic Waste" or "Hazardous Waste" bag/bin
Eye Protection Safety goggles or a face shield.General waste (after decontamination if necessary)
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling powders.General waste
Solid Waste Contaminated labware (e.g., pipette tips, vials, contaminated paper towels).Labeled "Cytotoxic Waste" or "Hazardous Waste" bin
Liquid Waste Solutions containing this compound, including reaction mixtures and solvent rinsates.Labeled "Hazardous Waste" container (specify contents)
Sharps Contaminated needles, scalpels, or other sharp objects.Puncture-resistant sharps container labeled "Cytotoxic Sharps"
Empty Containers Original containers of this compound.See detailed procedure below.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound from generation to final pickup by a certified hazardous waste contractor.

1. Waste Segregation and Collection:

  • At the Point of Generation: Immediately segregate all waste contaminated with this compound. This includes unused compound, reaction byproducts, contaminated consumables, and cleaning materials.

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and plasticware, in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" or "Hazardous Waste" container.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled "Hazardous Waste" container. Ensure the container material is appropriate for the solvents used. Do not mix incompatible waste streams.

  • Sharps Waste: Dispose of all contaminated sharps directly into a designated, puncture-resistant "Cytotoxic Sharps" container.

2. Labeling and Storage:

  • Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[7] A "Cytotoxic" hazard symbol should also be prominently displayed.[5]

  • Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills. Waste can typically be stored on-site for up to 90 days without a permit, provided it is managed in approved containers.[7]

3. Decontamination of Work Surfaces and Equipment:

  • Decontamination Solution: Prepare a deactivating solution appropriate for alkaloids, such as a 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then water. Verify compatibility with surfaces and equipment before use.

  • Procedure: At the end of each procedure involving this compound, thoroughly decontaminate all work surfaces and non-disposable equipment.

  • Disposal of Cleaning Materials: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as solid cytotoxic waste.

4. Disposal of Empty Containers:

  • Triple Rinsing: An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[8]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[8]

  • Container Disposal: After triple rinsing and air-drying, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste.[9]

5. Final Disposal:

  • Certified Waste Handler: Arrange for the pickup and disposal of all this compound waste through your institution's environmental health and safety office and their certified hazardous waste contractor.

  • Regulatory Compliance: Ensure all disposal activities comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and any applicable state and local regulations.[10][11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Segregation cluster_1 Containment and Labeling cluster_2 Interim Storage cluster_3 Final Disposal A Waste Generation (this compound) B Solid Waste (Gloves, Labware) A->B C Liquid Waste (Solutions, Rinsates) A->C D Sharps Waste (Needles, Scalpels) A->D E Labeled 'Cytotoxic Waste' Bin B->E F Labeled 'Hazardous Waste' Container C->F G Labeled 'Cytotoxic Sharps' Container D->G H Secure Storage Area (Ventilated, Secondary Containment) E->H F->H G->H I Certified Hazardous Waste Contractor Pickup H->I

Caption: Workflow for this compound Waste Management.

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, while fostering a culture of safety and responsibility in the laboratory.

References

Safeguarding Research: A Comprehensive Guide to Handling Hybridaphniphylline B

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not intended for diagnostic or therapeutic use.

Hybridaphniphylline B is a complex Daphniphyllum alkaloid.[1][2] While specific toxicity data is limited, it should be handled with extreme caution as a compound with potential biological activity.[3]

Essential Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) with a minimum thickness of 4 mil. Consider double-gloving.Prevents dermal absorption, which is a potential route of exposure for alkaloids.[4]
Eye and Face Protection Tightly fitting safety goggles meeting EN 166 standards or equivalent. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosols.Protects eyes from accidental splashes of solutions or fine powders.[4][5]
Body Protection A laboratory coat with long sleeves is the minimum requirement. For larger quantities or when generating aerosols, chemical-resistant coveralls are recommended.[6]Protects skin from contamination and prevents the transfer of the compound outside of the laboratory.
Respiratory Protection A NIOSH-approved respirator with an appropriate filter (e.g., N, R, P, or HE filter) is necessary when handling the solid compound or creating solutions.[7]Minimizes the risk of inhaling fine particles or aerosols, a primary route of exposure for potent compounds.
Foot Protection Closed-toe shoes are required in the laboratory. Chemical-resistant shoe covers should be considered when handling larger quantities or in case of a spill.[6]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for safely handling this compound. The following step-by-step procedures outline the key stages of the handling process.

Preparation and Pre-Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure proper ventilation and containment.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for handling solid and liquid chemical spills should also be available.

  • Review Procedures: Before starting any work, thoroughly review all planned procedures and the relevant safety information.

Handling the Compound
  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If handling the solid form, weigh the compound in a fume hood or a ventilated balance enclosure to prevent the dispersion of fine powders.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure all containers are clearly and accurately labeled.

  • Transport: When moving the compound or its solutions within the laboratory, use secondary containment to minimize the risk of spills.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15-20 minutes.[5][7] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Spill: In the event of a spill, evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material. For larger spills, or if you are unsure, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes any unused compound and any contaminated materials such as pipette tips, gloves, and weighing paper. These should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.[7]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Designate Handling Area (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Review Procedures & SDS (or equivalent safety info) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh Solid in Containment handle1->handle2 handle3 Prepare Solutions in Fume Hood handle2->handle3 handle4 Use Secondary Containment for Transport handle3->handle4 disp1 Segregate Solid & Liquid Hazardous Waste handle4->disp1 disp2 Label Waste Containers Clearly disp1->disp2 disp3 Dispose via Institutional EHS Office disp2->disp3 em1 Spill spill1 Evacuate Area em1->spill1 spill2 Notify Supervisor/EHS em1->spill2 spill3 Use Spill Kit (if trained) em1->spill3 em2 Exposure exp1 Remove Contaminated PPE em2->exp1 exp2 Flush Affected Area (Skin/Eyes) em2->exp2 exp3 Seek Immediate Medical Attention em2->exp3 spill1->spill2 spill2->spill3 exp1->exp2 exp2->exp3

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.